molecular formula C45H48ClF3N4O7S3 B605761 AZD4320 CAS No. 1357576-48-7

AZD4320

Katalognummer: B605761
CAS-Nummer: 1357576-48-7
Molekulargewicht: 945.5 g/mol
InChI-Schlüssel: UNEJSHNDABUZNY-UJNHCCGESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

AZD4320 is a novel, potent BH3-mimetic and dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (BCL-2) and B-cell lymphoma-extra large (BCL-xL), with demonstrated low nanomolar potency in biochemical assays . By mimicking the activity of native BH3-only proteins, it disrupts the interaction between pro-survival and pro-apoptotic BCL-2 family members, thereby promoting mitochondrial outer membrane permeabilization and triggering intrinsic apoptosis in susceptible cells . Preclinical studies have highlighted its significant efficacy in hematological cancer models. It induces rapid apoptosis and has shown single-agent activity, causing tumor regressions in mouse xenograft models of B-cell acute lymphoblastic leukemia (B-ALL) and diffuse large B-cell lymphoma (DLBCL) . Furthermore, research indicates that this compound can overcome resistance to selective BCL-2 inhibition and exhibits synergistic cell death when combined with MCL-1 inhibitors in models of B-cell precursor acute lymphoblastic leukemia (BCP-ALL) . It has also demonstrated potent activity in targeting mantle cell lymphoma (MCL) cells, including those resistant to ibrutinib and venetoclax . It is important to note that while this compound achieved tumor growth inhibition with manageable thrombocytopenia in preclinical models, it was not progressed into clinical development due to dose-limiting cardiovascular toxicity . Its optimized dendrimer-conjugate, AZD0466, was designed to improve the therapeutic index and has progressed into clinical development . This compound is supplied for non-clinical, fundamental research applications only.

Eigenschaften

IUPAC Name

4-[4-[(R)-[2-(4-chlorophenyl)phenyl]-hydroxymethyl]piperidin-1-yl]-N-[4-[[(2R)-4-[2-hydroxyethyl(methyl)amino]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H48ClF3N4O7S3/c1-52(27-28-54)24-23-35(30-61-37-7-3-2-4-8-37)50-41-20-19-38(29-42(41)62(57,58)45(47,48)49)63(59,60)51-44(56)33-13-17-36(18-14-33)53-25-21-32(22-26-53)43(55)40-10-6-5-9-39(40)31-11-15-34(46)16-12-31/h2-20,29,32,35,43,50,54-55H,21-28,30H2,1H3,(H,51,56)/t35-,43-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEJSHNDABUZNY-UJNHCCGESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCC(CC4)C(C5=CC=CC=C5C6=CC=C(C=C6)Cl)O)S(=O)(=O)C(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC[C@H](CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCC(CC4)[C@H](C5=CC=CC=C5C6=CC=C(C=C6)Cl)O)S(=O)(=O)C(F)(F)F)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H48ClF3N4O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

945.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1357576-48-7
Record name AZD-4320
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357576487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-4320
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH1ZTY91OR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AZD4320: A Technical Guide on the Dual BCL-2/BCL-xL Inhibition Mechanism in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the mechanism of action of AZD4320, a potent, small-molecule dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (BCL-2) and B-cell lymphoma-extra large (BCL-xL). Developed to address resistance mechanisms to BCL-2 selective inhibitors, this compound reactivates the intrinsic mitochondrial apoptosis pathway in cancer cells.

Core Mechanism of Action: Reinstating Apoptosis

The survival of many hematological cancer cells depends on the overexpression of anti-apoptotic proteins from the BCL-2 family, such as BCL-2 and BCL-xL. These proteins sequester pro-apoptotic effector proteins (BAX and BAK) and sensitizer (B1316253) BH3-only proteins (e.g., BIM, BAD), preventing the initiation of programmed cell death.

This compound functions as a BH3 mimetic, a molecule that mimics the action of the BH3 domain of pro-apoptotic proteins. Its mechanism can be detailed as follows:

  • High-Affinity Binding : this compound is designed to fit into the hydrophobic BH3-binding groove on both BCL-2 and BCL-xL proteins with nanomolar affinity.[1][2][3]

  • Disruption of Protein-Protein Interactions : By occupying this groove, this compound competitively displaces and liberates pro-apoptotic BH3-only proteins (like BIM) that were previously sequestered by BCL-2 and BCL-xL.[4][5]

  • Activation of BAX/BAK : The released BH3-only proteins activate the pro-apoptotic effector proteins BAX and BAK.[1][4] This on-target activity is critically dependent on the presence of BAX and BAK.[1][4]

  • Mitochondrial Outer Membrane Permeabilization (MOMP) : Activated BAX and BAK oligomerize on the mitochondrial outer membrane, forming pores. This process, known as MOMP, compromises the integrity of the membrane.[4]

  • Caspase Cascade Activation : The pores allow the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. This triggers the formation of the apoptosome and activates a downstream caspase cascade, beginning with initiator caspase-9, which in turn activates executioner caspases-3 and -7.[1]

  • Execution of Apoptosis : The executioner caspases dismantle the cell by cleaving critical cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][3]

This mechanism allows this compound to exhibit broader activity than BCL-2 selective agents like venetoclax, showing efficacy in cancer models dependent on either BCL-2, BCL-xL, or both for survival.[1][2]

Signaling Pathway Diagram

AZD4320_MoA cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol BAX_BAK_inactive BAX / BAK (Inactive) BAX_BAK_active BAX / BAK (Active Pore) BAX_BAK_inactive->BAX_BAK_active Activation MOMP MOMP BAX_BAK_active->MOMP CytoC Cytochrome C MOMP->CytoC Release Caspase_Cascade Caspase Cascade (Caspase 9, 3, 7) CytoC->Caspase_Cascade Activates This compound This compound BCL2_xL BCL-2 / BCL-xL This compound->BCL2_xL Inhibition BIM Pro-Apoptotic (e.g., BIM) BCL2_xL->BIM Sequestration BIM->BAX_BAK_inactive Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Mechanism of this compound-induced apoptosis in hematological malignancies.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various biochemical and cell-based assays.

Table 1: Biochemical and Cellular Potency of this compound

Parameter Target/Cell Line Value Assay Type
Biochemical Potency BCL-2 5 nM FRET
BCL-xL 4 nM FRET
Caspase Activation (EC₅₀) RS4;11 (B-ALL) 10 nM (6h) Caspase-3/7 Assay
Ri-1 (DLBCL) 15 nM (6h) Caspase-3/7 Assay
OCI-M1 60 nM (6h) Caspase-3/7 Assay

| Cell Viability (IC₅₀) | MAVER-1 WT | 43.9 nM (48h) | Annexin V/7AAD |

Data sourced from AstraZeneca Open Innovation and ASH Publications.[6][7]

Table 2: In Vitro Activity of this compound in Hematological Malignancy Cell Line Panels

Malignancy Responsive Cell Lines Criteria
Acute Myeloid Leukemia (AML) 13 of 26 (50%) Caspase EC₅₀ < 100 nM

| Diffuse Large B-cell Lymphoma (DLBCL) | 16 of 27 (59%) | Caspase EC₅₀ < 100 nM |

Data sourced from AstraZeneca Open Innovation.[6]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Model Type Cell Line/Origin Dose & Route Key Result
Subcutaneous Xenograft RS4;11 (B-ALL) 20 mg/kg, IP Complete tumor regression

| Patient-Derived Xenograft (PDX) | AML | 10 mg/kg, IV (QW) | >50% reduction of leukemic cells in bone marrow in 5 of 9 models |

Data sourced from AACR Journals.[1][4]

Experimental Protocols

The following are summaries of key methodologies used to characterize the mechanism of action of this compound.

Biochemical Potency (FRET Assay)

The potency of this compound against BCL-2 and BCL-xL was determined using a Förster Resonance Energy Transfer (FRET)-based competition binding assay.[6]

  • Principle : A fluorescently-labeled BH3 peptide is incubated with recombinant BCL-2 or BCL-xL protein, resulting in a high FRET signal.

  • Procedure : Increasing concentrations of this compound are added to the mixture. The binding of this compound to the BCL-2 family protein displaces the labeled peptide, leading to a decrease in the FRET signal.

  • Data Analysis : The concentration of this compound that causes 50% inhibition of the FRET signal (IC₅₀) is calculated to determine its binding affinity.

Caspase-3/7 Activation Assay

This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases.[1]

  • Principle : A luminogenic substrate containing the DEVD peptide sequence is added to cells. When cleaved by active caspase-3 or -7, a luminescent signal is produced.

  • Procedure : Hematological cancer cell lines (e.g., RS4;11) were seeded in multi-well plates and treated with a dose range of this compound for a specified time (e.g., 6 hours). The caspase-3/7 reagent was then added.

  • Data Analysis : Luminescence is measured using a plate reader. The EC₅₀ value, the concentration of this compound that induces 50% of the maximal caspase activity, is determined from dose-response curves.

Co-immunoprecipitation (Co-IP) and Western Blotting

Co-IP is used to demonstrate the on-target effect of this compound in disrupting the interaction between BCL-2/BCL-xL and pro-apoptotic proteins.[5][8]

  • Principle : An antibody specific to a target protein (e.g., BCL-2) is used to pull down the protein from a cell lysate, along with any proteins bound to it.

  • Procedure :

    • Cells (e.g., RCH-ACV) are treated with this compound (e.g., 100 nM for 4 hours) or a vehicle control.[8]

    • Cells are lysed under non-denaturing conditions to preserve protein complexes.

    • The lysate is incubated with an antibody against BCL-2 or BCL-xL, which is coupled to magnetic or agarose (B213101) beads.

    • The beads are washed, and the bound protein complexes are eluted.

    • The eluate is analyzed by Western blotting using an antibody against the interacting protein (e.g., BIM) to assess its presence.

  • Data Analysis : A reduction in the amount of BIM pulled down with BCL-2/BCL-xL in this compound-treated cells compared to control cells indicates that the drug has successfully disrupted their interaction.[5]

In Vivo Xenograft Studies

Patient-derived and cell line-based xenograft models in immunocompromised mice are used to evaluate the anti-tumor activity of this compound in a living system.[1][4]

  • Principle : Human hematological cancer cells are implanted into mice. Once tumors are established, the mice are treated with this compound to assess its effect on tumor growth and survival.

  • Procedure :

    • For subcutaneous models, cells like RS4;11 are injected under the skin of SCID mice.[1]

    • For disseminated models (e.g., AML PDX), patient-derived AML cells are injected intravenously into NOG mice.[4]

    • Once tumors are palpable or engraftment is confirmed, mice are randomized into vehicle control and treatment groups.

    • This compound is administered via a specified route (e.g., intravenous, intraperitoneal) and schedule (e.g., once weekly).[1][4]

    • Tumor volume is measured regularly, or in disseminated models, the burden of human leukemic cells (e.g., huCD45+) in the bone marrow is quantified by flow cytometry at the study's end.[4]

  • Data Analysis : Comparison of tumor growth curves or leukemic cell burden between treated and control groups determines the in vivo efficacy.

Conclusion and Future Directions

This compound is a potent dual BCL-2/BCL-xL inhibitor that mechanistically induces BAX/BAK-dependent apoptosis in hematological malignancies.[1][4] Its ability to target both BCL-2 and BCL-xL provides a broader spectrum of activity than BCL-2 selective inhibitors and offers a strategy to overcome BCL-xL-mediated resistance.[1][7] While preclinical studies demonstrated significant anti-tumor efficacy, the development of this compound itself was halted due to dose-limiting cardiovascular toxicity.[5][8] However, its mechanism of action remains highly relevant. A dendrimer-conjugated version, AZD0466, was subsequently developed to optimize the drug's release profile and improve its tolerability, carrying the foundational mechanism of this compound forward into further investigation.[7][8]

References

AZD4320: A Technical Guide to a Dual BCL-2/BCL-xL Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AZD4320 is a potent, small-molecule dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (BCL-2) and B-cell lymphoma-extra large (BCL-xL).[1][2] As a BH3 mimetic, this compound competitively binds to the BH3-binding groove of BCL-2 and BCL-xL, displacing pro-apoptotic proteins and thereby initiating the intrinsic pathway of apoptosis.[1][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation. It is intended for researchers, scientists, and drug development professionals working in the field of oncology and apoptosis.

Core Concepts and Mechanism of Action

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[4][5] This family includes pro-survival members like BCL-2, BCL-xL, and MCL-1, and pro-apoptotic members such as BAX, BAK, BIM, and PUMA.[4][5] In cancer cells, the overexpression of pro-survival BCL-2 proteins is a common mechanism of survival and resistance to therapy.[2][3] These anti-apoptotic proteins sequester pro-apoptotic BH3-only proteins (e.g., BIM, PUMA) and inhibit the activation of the effector proteins BAX and BAK.[4][5]

This compound functions by mimicking the BH3 domain of pro-apoptotic proteins.[1][3] This allows it to bind with high affinity to the hydrophobic groove of both BCL-2 and BCL-xL, disrupting their interaction with pro-apoptotic partners.[2][6] The release of pro-apoptotic proteins, particularly BIM, leads to the activation and oligomerization of BAX and BAK at the mitochondrial outer membrane.[2][6] This, in turn, results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptotic cell death.[2][6]

Data Presentation

Biochemical Potency of this compound
TargetAssay TypePotency (nM)Reference
BCL-2FRET5[1]
BCL-xLFRET4[1]
Cellular Activity of this compound in Hematological Cancer Cell Lines
Cell LineCancer TypeAssayEndpointEC50 (nM)Reference
RS4;11B-cell Acute Lymphoblastic LeukemiaCaspase Activation (6h)Apoptosis10[1]
Ri-1-Caspase Activation (6h)Apoptosis15[1]
OCI-M1-Caspase Activation (6h)Apoptosis60[1]
Various Hematological LinesHematological MalignanciesCaspase Activation (6h) / Viability (24h)Apoptosis / Viability182 (median)[3]
In Vivo Efficacy of this compound
Cancer ModelDosingOutcomeReference
B-ALL and DLBCL XenograftsIntravenousTumor regression, induction of cleaved caspase 3[1]
AML Patient-Derived Xenografts (PDX)10 mg/kg Intravenous>50% reduction of AML cells in bone marrow in 5/9 models[6]
Venetoclax-Resistant Xenograft Model-Monotherapy activity[6]

Experimental Protocols

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay measures the binding of this compound to BCL-2 family proteins by monitoring changes in the polarization of a fluorescently labeled BH3 peptide.

Materials:

  • Recombinant BCL-2 and BCL-xL proteins (C-terminal 6XHIS tagged)

  • Fluorescein-labeled BIM BH3 peptide (tracer)

  • This compound

  • Assay Buffer: 10 mmol/L Tris, pH 7.4, 1 mmol/L DTT, 0.005% Tween-20, 150 mmol/L NaCl, and 3.4 mmol/L EGTA

  • 384-well black plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.

  • Add the BCL-2 protein (1.2 nmol/L) or BCL-xL protein (1.0 nmol/L) to the respective wells.

  • Incubate for 1 hour at room temperature.

  • Add the fluorescent BIM BH3 peptide tracer (1 nmol/L) to all wells.

  • Incubate for 20 minutes at room temperature, protected from light.

  • Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for fluorescein.

  • Calculate the percentage of inhibition based on controls (no inhibitor and no protein) and determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay assesses the ability of this compound to disrupt the interaction between a BCL-2 family protein and a BH3 domain-containing peptide.

Materials:

  • Recombinant GST-tagged MCL-1 or His-tagged Bfl-1

  • Labeled Bim-BH3 peptide

  • This compound

  • TR-FRET assay buffer

  • 384-well white plates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the diluted this compound or vehicle to the wells of the 384-well plate.

  • Add the GST-tagged or His-tagged BCL-2 family protein and the labeled Bim-BH3 peptide to the wells.

  • Incubate for the recommended time at room temperature.

  • Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

  • Calculate the TR-FRET ratio and determine the IC50 value of this compound.

Caspase-Glo® 3/7 Activation Assay

This assay quantifies caspase-3 and -7 activity as a measure of apoptosis induction.

Materials:

  • Cancer cell line of interest (e.g., RS4;11)

  • Cell culture medium

  • This compound

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • 96-well white-walled, clear-bottom plates

  • Luminometer

Procedure:

  • Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate for 18 hours.

  • Treat cells with serial dilutions of this compound or vehicle (DMSO) and incubate for 6 hours.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate at room temperature for 1 to 2 hours, protected from light.

  • Measure luminescence using a luminometer.

  • Determine the EC50 value for caspase activation.

CellTiter-Glo® Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

  • Cancer cell line of interest

  • Cell culture medium

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Opaque-walled multiwell plates (96- or 384-well)

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled multiwell plate at a predetermined optimal density.

  • Treat cells with serial dilutions of this compound or vehicle and incubate for 24 or 72 hours.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a luminometer.

  • Calculate the percentage of viable cells and determine the GI50 or IC50 value.

Mandatory Visualizations

BCL2_pathway cluster_0 Mitochondrial Outer Membrane cluster_1 Cytosol BCL2 BCL-2 BAX BAX BCL2->BAX Inhibition BCLxL BCL-xL BAK BAK BCLxL->BAK Inhibition CytoC Cytochrome c BAX->CytoC Release BAK->CytoC Release BIM BIM BIM->BCL2 Inhibition BIM->BCLxL Inhibition This compound This compound This compound->BCL2 Inhibition This compound->BCLxL Inhibition Apoptosis Apoptosis Caspases Caspase Activation Caspases->Apoptosis CytoC->Caspases

Caption: this compound inhibits BCL-2/BCL-xL, leading to apoptosis.

experimental_workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Lead Optimization Biochemical Biochemical Assays (FP, TR-FRET) Cellular Cellular Assays (Caspase, Viability) Biochemical->Cellular Mechanism Mechanism of Action (Bax/Bak dependence) Cellular->Mechanism Xenograft Xenograft Models (Hematological, Solid Tumors) Mechanism->Xenograft PDX Patient-Derived Xenograft (PDX) Models Xenograft->PDX Toxicity Toxicity Assessment (e.g., Thrombocytopenia) PDX->Toxicity PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) Modeling Toxicity->PKPD Combination Combination Studies PKPD->Combination

Caption: Preclinical evaluation workflow for a dual BCL-2/BCL-xL inhibitor.

logical_relationship cluster_0 Rationale & Design cluster_1 Preclinical Validation cluster_2 Clinical Translation Potential UnmetNeed Unmet Need: BCL-2/BCL-xL Upregulation in Cancer Hypothesis Hypothesis: Dual inhibition is effective UnmetNeed->Hypothesis Design Structure-Based Drug Design Hypothesis->Design InVitro In Vitro Proof of Concept: Potency & Selectivity Design->InVitro This compound CellBased Cell-Based Activity: Apoptosis Induction InVitro->CellBased InVivo In Vivo Efficacy: Tumor Regression CellBased->InVivo Safety Manageable Safety Profile: Transient Thrombocytopenia InVivo->Safety Indication Potential Indications: Hematological Malignancies, SCLC Safety->Indication NextGen Further Development: AZD0466 (Dendrimer Conjugate) Indication->NextGen

Caption: Logical progression of this compound development and investigation.

References

The Role of AZD4320 in Inducing Mitochondrial Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD4320 is a potent, small-molecule dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (BCL-2) and B-cell lymphoma-extra large (BCL-xL). By mimicking the action of pro-apoptotic BH3-only proteins, this compound competitively binds to BCL-2 and BCL-xL, thereby liberating pro-apoptotic effector proteins BAX and BAK. This event triggers mitochondrial outer membrane permeabilization (MOMP), a key step in the intrinsic or mitochondrial pathway of apoptosis, leading to the activation of caspases and subsequent programmed cell death. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Introduction

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-survival and pro-apoptotic members. In many hematological malignancies and solid tumors, the overexpression of anti-apoptotic proteins like BCL-2 and BCL-xL confers a survival advantage to cancer cells, enabling them to evade programmed cell death. This compound was developed as a BH3 mimetic to specifically target and inhibit BCL-2 and BCL-xL, thereby restoring the apoptotic potential of cancer cells.[1][2] This guide delves into the core mechanisms by which this compound induces mitochondrial apoptosis, presenting key preclinical data and methodologies for its investigation.

Mechanism of Action: Inducing Mitochondrial Apoptosis

This compound functions by competitively binding to the BH3-binding groove of both BCL-2 and BCL-xL with high affinity.[1][2] This action displaces pro-apoptotic BH3-only proteins (e.g., BIM, BAD) that are sequestered by BCL-2 and BCL-xL in cancer cells. The release of these "sensitizer" BH3-only proteins, and the direct inhibition of BCL-2/BCL-xL's restraint on "activator" BH3-only proteins, leads to the activation of the pro-apoptotic effector proteins BAX and BAK.[1][3]

Activated BAX and BAK oligomerize on the outer mitochondrial membrane, forming pores that lead to Mitochondrial Outer Membrane Permeabilization (MOMP).[1][3] This critical event results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the formation of the apoptosome. The apoptosome, in turn, activates caspase-9, which then activates effector caspases, such as caspase-3 and caspase-7. These effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.[1] The activity of this compound is dependent on the presence of BAX and BAK, as demonstrated by the resistance to this compound-induced caspase-3/7 activation in BAX/BAK double knockout cells.[1]

Signaling Pathway of this compound-Induced Mitochondrial Apoptosis

AZD4320_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound BCL2_BCLxL BCL-2 / BCL-xL This compound->BCL2_BCLxL Inhibits BH3_only Pro-apoptotic BH3-only proteins (e.g., BIM, BAD) BCL2_BCLxL->BH3_only Sequesters BAX_BAK BAX / BAK BH3_only->BAX_BAK Activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_BAK->MOMP Induces Apoptosome Apoptosome (Cytochrome c, Apaf-1, Caspase-9) Caspase3_7 Activated Caspase-3/7 Apoptosome->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis Executes Cytochrome_c Cytochrome c MOMP->Cytochrome_c Releases Cytochrome_c->Apoptosome Activates

Caption: this compound signaling pathway leading to mitochondrial apoptosis.

Quantitative Data

The potency and efficacy of this compound have been evaluated in various preclinical models. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of this compound
ParameterTarget/Cell LineValueAssayReference
Potency BCL-25 nMFRET[4][5]
BCL-xL4 nMFRET[4][5]
EC50 (Caspase Activation) RS4;1110 nM (6h)Caspase-Glo[4][5]
Ri-115 nM (6h)Caspase-Glo[4][5]
OCI-M160 nM (6h)Caspase-Glo[4][5]
EC50 (Cell Death) PDX Samples (median)7.60 nMFlow Cytometry[6]
IC50 (Cell Viability) KPUM-MS326 nM (72h)MTT Assay[5]
KPUM-UH117 nM (72h)MTT Assay[5]
STR-428170 nM (72h)MTT Assay[5]
Table 2: In Vivo Efficacy of this compound in Xenograft Models
ModelCell LineDosing RegimenOutcomeReference
Subcutaneous Xenograft RS4;113, 10, 20 mg/kg (i.p., single dose)Dose-dependent tumor regression; complete regression at 20 mg/kg[1]
Subcutaneous Xenograft MOLT-410 mg/kg (i.v., once weekly)Tumor growth inhibition[7]
Patient-Derived Xenograft (AML) 9 patient samples10 mg/kg (i.v., once weekly for 4 weeks)Reduced leukemic cells in bone marrow[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity of this compound.

Caspase-3/7 Activation Assay (Fluorometric)

This assay quantifies the activity of effector caspases 3 and 7, key executioners of apoptosis.

Principle: A non-fluorescent substrate containing the DEVD peptide sequence is cleaved by active caspase-3/7, releasing a fluorescent moiety. The fluorescence intensity is proportional to caspase activity.

Protocol:

  • Cell Plating: Plate cells (e.g., RS4;11) at a density of 1 x 10^4 cells/well in a 96-well plate and incubate for 18 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 6 hours).

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent (Promega) to each well at a volume equal to the cell culture medium.

  • Incubation: Incubate the plate at room temperature for 30 minutes to 1 hour, protected from light.

  • Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the results to a positive control (e.g., a known apoptosis inducer) and plot the dose-response curve to determine the EC50 value.

Workflow for Caspase-3/7 Activation Assay

Caspase_Assay_Workflow A Plate cells in 96-well plate B Treat with this compound or vehicle A->B C Incubate for specified time (e.g., 6h) B->C D Add Caspase-Glo® 3/7 Reagent C->D E Incubate at room temperature (30-60 min) D->E F Measure luminescence E->F G Analyze data and determine EC50 F->G

Caption: Workflow for the Caspase-3/7 activation assay.

Cell Viability Assay (ATP Measurement)

This assay assesses cell viability by quantifying the amount of ATP, which is indicative of metabolically active cells.

Principle: A reagent containing luciferase and its substrate is added to the cells. In the presence of ATP released from viable cells, a luminescent signal is produced, which is proportional to the number of viable cells.

Protocol:

  • Cell Plating: Plate cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat cells with a range of this compound concentrations or vehicle control for the desired duration (e.g., 72 hours).

  • Reagent Addition: Add CellTiter-Glo® Luminescent Cell Viability Assay Reagent (Promega) to each well.

  • Incubation: Incubate for 10-15 minutes at room temperature to allow for cell lysis and signal stabilization.

  • Measurement: Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.[4]

BCL-2 Co-Immunoprecipitation

This technique is used to determine if this compound disrupts the interaction between BCL-2 and its pro-apoptotic binding partners.

Principle: An antibody specific to BCL-2 is used to pull down BCL-2 and any associated proteins from cell lysates. The presence of pro-apoptotic proteins in the immunoprecipitated complex is then assessed by Western blotting.

Protocol:

  • Cell Treatment and Lysis: Treat cells (e.g., PC9 cells overexpressing BCL-2) with this compound or DMSO for a defined period (e.g., 4 hours).[1] Lyse the cells in a suitable immunoprecipitation buffer containing protease inhibitors.[1]

  • Immunoprecipitation: Incubate the cell lysates with an anti-BCL-2 antibody overnight at 4°C. Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against BCL-2 and pro-apoptotic proteins (e.g., BIM, BAK, BAD).[1][3]

Logical Relationship in Co-Immunoprecipitation

CoIP_Logic cluster_control Control (DMSO) cluster_this compound This compound Treatment Control_BCL2 BCL-2 Control_Complex BCL-2::BIM Complex Control_BCL2->Control_Complex Control_BIM BIM Control_BIM->Control_Complex AZD_Complex This compound::BCL-2 AZD_BCL2 BCL-2 AZD_BCL2->AZD_Complex AZD_BIM Free BIM This compound This compound This compound->AZD_Complex

References

The Unveiling of AZD4320: A Preclinical Deep Dive into a Dual BCL-2/BCL-xL Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical discovery and development of AZD4320, a potent, intravenously administered small molecule designed to dually inhibit the anti-apoptotic proteins B-cell lymphoma 2 (BCL-2) and B-cell lymphoma-extra large (BCL-xL). This compound emerged from a structure-based drug design program aimed at broadening the therapeutic window of BCL-2 family inhibitors and overcoming resistance mechanisms observed with selective BCL-2 inhibitors like venetoclax (B612062).[1][2] This document details the mechanism of action, in vitro and in vivo efficacy, and key experimental protocols that defined the preclinical profile of this compound.

Discovery and Rationale: Addressing a Clinical Need

The therapeutic targeting of pro-survival BCL-2 family proteins has proven a successful strategy in oncology, particularly in hematologic malignancies.[1] However, the clinical utility of dual BCL-2/BCL-xL inhibitors has been hampered by on-target toxicity, specifically dose-limiting thrombocytopenia, due to the essential role of BCL-xL in platelet survival.[1][3] The development of this compound was driven by the hypothesis that an intermittent intravenous dosing schedule could uncouple the rapid induction of tumor cell apoptosis from the more prolonged effect on platelet lifespan, thereby mitigating thrombocytopenia.[1][4] The goal was to create a molecule with broad activity across hematological cancers, including those resistant to BCL-2 selective inhibitors, by also targeting BCL-xL.[1][2]

Mechanism of Action: Re-engaging the Apoptotic Pathway

This compound functions as a BH3 mimetic, competitively binding to the BH3-binding groove of both BCL-2 and BCL-xL with high affinity.[5] This action displaces pro-apoptotic BH3-only proteins (e.g., BIM, BAD), liberating the pro-apoptotic effector proteins BAX and BAK.[1][2] The subsequent oligomerization of BAX and BAK at the mitochondrial outer membrane leads to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and activation of the caspase cascade, culminating in apoptosis.[1][2] Preclinical studies have confirmed that the cytotoxic activity of this compound is dependent on BAX/BAK.[1][2]

AZD4320_Mechanism_of_Action cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic Pro-Apoptotic cluster_Execution Apoptotic Execution BCL-2 BCL-2 BH3-only proteins (BIM, BAD) BH3-only proteins (BIM, BAD) BCL-2->BH3-only proteins (BIM, BAD) Sequesters BCL-xL BCL-xL BCL-xL->BH3-only proteins (BIM, BAD) Sequesters BAX/BAK BAX/BAK BH3-only proteins (BIM, BAD)->BAX/BAK Activates MOMP MOMP BAX/BAK->MOMP Induces Caspase Activation Caspase Activation MOMP->Caspase Activation Leads to Apoptosis Apoptosis Caspase Activation->Apoptosis Results in This compound This compound This compound->BCL-2 Inhibits This compound->BCL-xL Inhibits

Caption: Mechanism of action of this compound.

Quantitative Preclinical Data

The preclinical activity of this compound was characterized by potent biochemical and cellular activity, demonstrating its intended mechanism of action and therapeutic potential.

Table 1: Biochemical and Cellular Potency of this compound
Assay TypeTarget/Cell LineMetricValue (nM)
Biochemical (FRET)BCL-2Potency5
Biochemical (FRET)BCL-xLPotency4
6h Caspase InductionRS4;11 (B-ALL)EC5010
6h Caspase InductionRi-1 (DLBCL)EC5015
6h Caspase InductionOCI-M1EC5060
Cell Viability (72h)Parental Heme CellsGI507
Cell Viability (72h)Venetoclax-Resistant Heme CellsGI502-7

Data sourced from AstraZeneca Open Innovation and AACR Journals.[2][5]

Table 2: In Vivo Efficacy of this compound in Xenograft Models
Model TypeCancer TypeDosingOutcome
Patient-Derived Xenograft (PDX)Acute Myeloid Leukemia (AML)10 mg/kg IV>50% reduction of AML cells in bone marrow in 5/9 models
Subcutaneous XenograftB-cell Acute Lymphoblastic Leukemia (B-ALL)IV DoseTumor Regression
Disseminated XenograftDiffuse Large B-cell Lymphoma (DLBCL)IV DoseTumor Regression

Data sourced from AACR Journals.[2]

Key Experimental Protocols

Detailed methodologies were crucial in establishing the preclinical profile of this compound.

Fluorescence Polarization (FP) Assays

Fluorescence polarization assays were employed to determine the binding affinity of this compound to BCL-2 family proteins.

  • Proteins : C-terminal 6XHIS tagged BCL-2 (aa 1-204) and BCL-xL (aa 1-211 ΔC25) were used.

  • Probe : A fluorescently labeled BH3 peptide probe was used.

  • Procedure :

    • Recombinant BCL-2 or BCL-xL protein was incubated with the fluorescent probe.

    • Serial dilutions of this compound were added to the protein-probe mixture.

    • The mixture was incubated to reach equilibrium.

    • Fluorescence polarization was measured. The displacement of the probe by this compound results in a decrease in polarization, which is used to calculate the binding affinity (Ki).

Cell-Based Apoptosis and Viability Assays

The pro-apoptotic and cytotoxic effects of this compound were assessed across a broad range of hematologic cancer cell lines.

  • Cell Lines : A panel of over 764 cancer cell lines, with a focus on AML and DLBCL, was utilized.[2][4]

  • Caspase-3/7 Activation Assay :

    • Cells were seeded in multi-well plates.

    • Cells were treated with various concentrations of this compound or DMSO control.

    • After a specified incubation period (e.g., 6 hours), a luminogenic caspase-3/7 substrate was added.

    • Luminescence, proportional to caspase activity, was measured to determine EC50 values.

  • Cell Viability (MTT/CTG) Assay :

    • Cells were treated with this compound for 72 hours.

    • Cell viability was assessed using standard methods such as MTT or CellTiter-Glo.

    • IC50/GI50 values were calculated from dose-response curves.

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Biochemical Assays Biochemical Assays Cell Line Screening Cell Line Screening Biochemical Assays->Cell Line Screening Mechanism of Action Studies Mechanism of Action Studies Cell Line Screening->Mechanism of Action Studies Xenograft Models Xenograft Models Mechanism of Action Studies->Xenograft Models Candidate Progression PDX Models PDX Models Xenograft Models->PDX Models PK/PD Modeling PK/PD Modeling PDX Models->PK/PD Modeling

Caption: Preclinical evaluation workflow for this compound.

In Vivo Xenograft Studies

The anti-tumor activity of this compound was evaluated in various mouse models of hematologic cancers.

  • Models : Subcutaneous and disseminated xenograft models were established using cell lines like RS4;11 (B-ALL). Patient-derived xenograft (PDX) models were used for AML.

  • Administration : this compound was administered via intravenous (IV) or intraperitoneal (IP) injection.[4]

  • Endpoints :

    • Tumor Growth Inhibition : Tumor volume was measured over time.

    • Pharmacodynamic Markers : Induction of cleaved caspase-3 in tumor tissue was assessed as early as 6 hours post-dose.

    • Platelet Counts : Blood samples were collected to monitor for thrombocytopenia.

    • Survival : In disseminated models, overall survival was a key endpoint.

Co-Immunoprecipitation and Western Blotting

To confirm on-target activity within cells, co-immunoprecipitation (Co-IP) was used to assess the disruption of protein-protein interactions.

  • Cell Treatment : Cells (e.g., PC9 cells overexpressing BCL-2) were treated with this compound.[1]

  • Lysis : Cells were lysed to release proteins.

  • Immunoprecipitation : An antibody targeting BCL-2 was used to pull down BCL-2 and its binding partners.

  • Western Blotting : The immunoprecipitated samples were separated by SDS-PAGE and blotted with antibodies against BCL-2 and its known binding partners like BAD, BAK, and BIM to observe their dissociation in the presence of this compound.[1][2]

Summary of Preclinical Findings and Future Directions

The preclinical development of this compound successfully identified a potent dual BCL-2/BCL-xL inhibitor with a distinct pharmacological profile.[1] Key findings include:

  • Potent Dual Inhibition : this compound demonstrates nanomolar affinity for both BCL-2 and BCL-xL.[1][5]

  • Broad Activity : The compound showed significant in vitro activity in both BCL-2 and BCL-xL-dependent hematologic cancer cell lines, including models of venetoclax resistance.[1][2]

  • Manageable Thrombocytopenia : A single intravenous bolus dose induced tumor regression with only transient thrombocytopenia, which recovered within a week, supporting the feasibility of a weekly dosing schedule.[1][6]

  • In Vivo Efficacy : this compound demonstrated robust monotherapy activity in both cell line-derived and patient-derived xenograft models of AML and other hematologic cancers.[2][6]

Despite these promising preclinical results, the clinical development of this compound was not pursued due to dose-limiting cardiovascular toxicity observed in further studies.[3][7] However, the learnings from this compound have been instrumental, leading to the development of next-generation compounds like AZD0466, a dendrimer-conjugate of this compound, designed to optimize drug release and mitigate off-target toxicities.[3][7][8] The comprehensive preclinical evaluation of this compound serves as a valuable case study in the rational design and development of BH3 mimetics for cancer therapy.

References

An In-depth Technical Guide to AZD4320: A Dual BCL-2/BCL-xL BH3 Mimetic

Author: BenchChem Technical Support Team. Date: December 2025

Introduction and Mechanism of Action

AZD4320 is a potent, small-molecule BH3 mimetic designed to inhibit the anti-apoptotic proteins B-cell lymphoma 2 (BCL-2) and B-cell lymphoma-extra large (BCL-xL).[1] In many cancers, particularly hematological malignancies, tumor cells overexpress these proteins to evade programmed cell death (apoptosis). BCL-2 and BCL-xL function by sequestering pro-apoptotic "BH3-only" proteins (e.g., BIM, BID, PUMA) and effector proteins (BAX, BAK), preventing the mitochondrial outer membrane permeabilization (MOMP) that is the point-of-no-return for intrinsic apoptosis.[2][3]

This compound mimics the action of BH3-only proteins by binding with high affinity to the hydrophobic groove of both BCL-2 and BCL-xL.[2][4] This competitive binding displaces pro-apoptotic proteins, liberating BAX and BAK. The freed BAX/BAK can then oligomerize, form pores in the mitochondrial outer membrane, and release cytochrome c into the cytoplasm, initiating a caspase cascade that culminates in apoptotic cell death.[2][3] The activity of this compound is critically dependent on the presence of BAX and BAK.[2][3]

While this compound showed promising preclinical activity, its clinical development was discontinued (B1498344) due to dose-limiting cardiovascular toxicity.[5] A subsequent compound, AZD0466, was developed as a dendrimer-drug conjugate of this compound to optimize its release and improve tolerability.[5][6]

Intrinsic_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm MOMP MOMP CytoC_mit Cytochrome c CytoC_cyt Cytochrome c MOMP->CytoC_cyt Release BAX_BAK_active Active BAX/BAK (Oligomerized) BAX_BAK_active->MOMP Induces BAX_BAK_inactive Inactive BAX/BAK BAX_BAK_inactive->BAX_BAK_active Activation Apoptosome Apoptosome (Apaf-1, Casp-9) Casp3 Caspase-3 Apoptosome->Casp3 Cleaves & Activates Apoptosis Apoptosis Casp3->Apoptosis Executes CytoC_cyt->Apoptosome Activates BIM BIM (BH3-only) BIM->BAX_BAK_inactive Activates BCL2_xL BCL-2 / BCL-xL BCL2_xL->BAX_BAK_inactive Inhibits BCL2_xL->BIM Sequesters This compound This compound This compound->BCL2_xL Inhibits

Caption: Mechanism of this compound-induced apoptosis.

Quantitative Preclinical Data

This compound demonstrates potent and dual inhibition of its targets, leading to significant anti-tumor activity across a range of cancer cell lines, particularly those of hematologic origin.

Table 1: Biochemical Activity of this compound

This table summarizes the direct binding affinity and potency of this compound against its target proteins as determined by biochemical assays.

TargetAssay TypePotency ValueReference
BCL-2FRET5 nM[1]
BCL-xLFRET4 nM[1]

FRET: Förster Resonance Energy Transfer

Table 2: Cellular Activity of this compound in Hematologic Cancer Cell Lines

This table presents the half-maximal effective or inhibitory concentrations (EC₅₀/IC₅₀) of this compound in various hematological cancer cell lines.

Cell LineCancer TypeAssay TypePotency Value (nM)Reference
RS4;11B-cell Acute Lymphoblastic Leukemia (B-ALL)Caspase EC₅₀ (6h)10[1]
Ri-1Diffuse Large B-cell Lymphoma (DLBCL)Caspase EC₅₀ (6h)15[1]
OCI-M1MyelomaCaspase EC₅₀ (6h)60[1]
KPUM-MS3Double Expressing Lymphoma (DEL)IC₅₀26[7]
KPUM-UH1Double Expressing Lymphoma (DEL)IC₅₀17[7]
STR-428Double Hit Lymphoma (DHL)IC₅₀170[7]
Patient-Derived Xenografts (PDX)B-cell Precursor ALL (BCP-ALL)EC₅₀ (Median, 24h)7.60[5]

Note: In broader screens, 13 of 26 AML and 16 of 27 DLBCL cell lines showed caspase EC₅₀ values <100 nM.[1]

Table 3: Cellular Activity in Solid Tumor Cell Lines

This compound has also shown activity in certain solid tumor models, most notably Small Cell Lung Cancer (SCLC).

Cancer TypeActive FractionPotency ThresholdReference
Small Cell Lung Cancer (SCLC)9 of 16 cell linesCaspase EC₅₀ < 100 nM[1]

Key Experimental Protocols

The following sections detail representative methodologies for evaluating BH3 mimetics like this compound.

Biochemical Potency Assessment (TR-FRET Assay)

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are commonly used to measure the ability of a compound to disrupt the protein-protein interaction between BCL-2/xL and a BH3-peptide.[8][9][10][11]

Principle: A terbium-labeled antibody (donor) binds to His-tagged BCL-2 or BCL-xL protein. A dye-labeled streptavidin (acceptor) binds to a biotinylated BH3-peptide ligand (e.g., from BIM or BAD). When BCL-2/xL and the BH3-peptide interact, the donor and acceptor are brought into proximity, generating a FRET signal. An effective inhibitor like this compound prevents this interaction, leading to a decrease in the FRET signal.[9][11]

Protocol Outline:

  • Reagent Preparation: Dilute all components (terbium-labeled donor, dye-labeled acceptor, BCL-2/xL protein, BH3-peptide ligand, and test compound) in a suitable TR-FRET assay buffer. Prepare a serial dilution of this compound.

  • Reaction Setup: In a 384-well plate, add the test compound (this compound) or DMSO vehicle control.

  • Component Addition: Add the diluted donor, acceptor, and BH3-peptide ligand to the wells.

  • Initiation: Initiate the reaction by adding the diluted BCL-2 or BCL-xL protein.

  • Incubation: Incubate the plate at room temperature for 2-3 hours, protected from light.[8][9]

  • Measurement: Read the fluorescence intensity using a TR-FRET capable plate reader, measuring emission at both the donor wavelength (~620 nm) and acceptor wavelength (~665 nm).[8]

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Determine inhibitor potency (IC₅₀) by plotting the TR-FRET ratio against the log of the inhibitor concentration and fitting to a dose-response curve.[10]

Experimental_Workflow cluster_InVitro In Vitro / Ex Vivo Evaluation cluster_InVivo In Vivo Evaluation biochem 1. Biochemical Assays (e.g., TR-FRET) cellular 2. Cellular Assays (Cancer Cell Lines) biochem->cellular Confirm Cellular Target Engagement biochem_detail Measure Ki / IC50 Disrupts BCL-2/xL binding to BH3 peptides biochem->biochem_detail exvivo 3. Ex Vivo Assays (Patient Samples) cellular->exvivo Validate in Primary Tumors cellular_detail Measure EC50 / IC50 Induce Apoptosis (Annexin V) Reduce Viability (CellTiter-Glo) cellular->cellular_detail pkpd 4. PK/PD Modeling (Animal Models) exvivo->pkpd Transition to In Vivo Models exvivo_detail Confirm activity in AML, ALL primary samples exvivo->exvivo_detail efficacy 5. Efficacy Studies (Xenograft Models) pkpd->efficacy Determine Dosing Regimen tox 6. Toxicology Studies efficacy->tox Assess Therapeutic Window efficacy_detail Tumor Growth Inhibition (TGI) Subcutaneous & Disseminated Models efficacy->efficacy_detail

Caption: Preclinical evaluation workflow for a BH3 mimetic.
Cellular Apoptosis Assessment (Annexin V Staining)

This flow cytometry-based assay detects one of the early hallmarks of apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[12][13]

Principle: Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC).[13] It binds to the exposed PS on the surface of early apoptotic cells. A viability dye like Propidium Iodide (PI) or DAPI is co-stained to differentiate between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Protocol Outline:

  • Cell Culture and Treatment: Seed 1-5 x 10⁵ cells and treat with various concentrations of this compound for the desired time period (e.g., 6, 24, or 48 hours). Include a vehicle-treated control.

  • Cell Harvest: Collect both adherent and suspension cells. Centrifuge at ~500 x g for 5-7 minutes.[12]

  • Washing: Discard the supernatant and wash the cell pellet once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[12][14]

  • Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[14] Incubate for 10-15 minutes at room temperature, protected from light.[12][14]

  • Washing (Optional but Recommended): Add 1-2 mL of 1X Binding Buffer and centrifuge again. Discard the supernatant.

  • Resuspension and Viability Staining: Resuspend the cell pellet in 200-300 µL of 1X Binding Buffer.[12][14] Add the viability dye (e.g., PI or DAPI) just before analysis.[12][13]

  • Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour) to ensure data quality.[12][13]

In Vivo Tumor Xenograft Study

Patient-derived or cell line-derived xenograft models in immunocompromised mice are essential for evaluating the in vivo efficacy of anti-cancer agents.[15][16][17]

Principle: Human cancer cells are implanted subcutaneously or intravenously into immunodeficient mice (e.g., NOD-SCID). Once tumors are established, mice are treated with the test compound, and tumor growth is monitored over time.

Protocol Outline:

  • Cell Preparation: Culture and harvest the desired cancer cells (e.g., RS4;11 for B-ALL). Resuspend a specific number of cells (e.g., 5 x 10⁶) in a suitable medium, often mixed with an extracellular matrix like Cultrex BME or Matrigel to improve tumor take rate.[16] Keep cells on ice.

  • Implantation: Anesthetize 6-8 week old female immunodeficient mice. Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank or back. For disseminated models (leukemia), inject cells intravenously.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Monitor tumor volume using caliper measurements [Volume = (Length x Width²) x 0.5] and randomize mice into treatment and vehicle control groups.[17]

  • Drug Administration: Administer this compound via the determined route (e.g., intravenous bolus injection) and schedule (e.g., once weekly).[1][2][4] The vehicle control group receives the formulation buffer.

  • Efficacy Assessment: Measure tumor volumes regularly (e.g., 2-3 times per week) and monitor animal body weight as a general indicator of toxicity.

  • Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for weighing and further pharmacodynamic analysis (e.g., Western blot for cleaved caspase-3 to confirm apoptosis induction).[1]

Caption: this compound competitively inhibits BCL-2/xL.

In Vivo Efficacy and Clinical Outlook

In preclinical xenograft models of B-ALL and DLBCL, this compound demonstrated significant anti-tumor activity, causing tumor regressions following intravenous administration.[1] Pharmacodynamic studies confirmed on-target activity, with induction of cleaved caspase-3 (a marker of apoptosis) detected as early as 6 hours after a single bolus injection.[1]

A key challenge for dual BCL-2/BCL-xL inhibitors is BCL-xL-mediated thrombocytopenia (low platelet count), as platelets depend on BCL-xL for survival.[5] Studies with this compound showed that a once-weekly dosing schedule allowed for platelet recovery between doses, suggesting a manageable therapeutic window.[2][4][5] Despite this, further clinical development of this compound was halted due to dose-limiting cardiovascular toxicity observed in preclinical safety studies.[5] This highlights the critical importance of balancing on-target efficacy with off-target toxicities in drug development. The subsequent creation of AZD0466, a dendrimer-conjugated version of this compound, represents an effort to improve the safety profile while retaining the dual-inhibitory mechanism.[5][6]

References

Dual Inhibitor AZD4320: A Technical Overview of its High Binding Affinity to Bcl-2 and Bcl-xL

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of AZD4320, a potent BH3 mimetic, to the anti-apoptotic proteins Bcl-2 and Bcl-xL. This compound has demonstrated nanomolar potency in preclinical studies, establishing it as a significant agent in oncology research for its ability to induce apoptosis in hematological cancers.[1][2][3] This document provides a comprehensive summary of the quantitative binding data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding potency of this compound to Bcl-2 and Bcl-xL has been determined through biochemical assays, highlighting its dual inhibitory action. The following table summarizes the key quantitative data.

CompoundTarget ProteinAssay TypeBinding Affinity (nM)
This compoundBcl-2FRET5
This compoundBcl-xLFRET4

Table 1: Binding Affinity of this compound to Bcl-2 and Bcl-xL. The data presented was determined by Fluorescence Resonance Energy Transfer (FRET) assays.[1]

Experimental Protocols

The determination of this compound's binding affinity relies on established biophysical techniques. The primary method cited in the available literature is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. While specific Surface Plasmon Resonance (SPR) data for this compound is not publicly detailed, a general methodology for such an analysis is also described below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is designed to measure the disruption of the protein-protein interaction between Bcl-2/Bcl-xL and a pro-apoptotic BH3 domain-containing peptide (e.g., Bim) by a small molecule inhibitor like this compound.

Materials and Reagents:

  • Recombinant human Bcl-2 and Bcl-xL proteins

  • Fluorescently labeled BH3-domain peptide (e.g., a terbium-labeled antibody and a fluorescently-tagged peptide)

  • This compound

  • Assay Buffer (e.g., phosphate-buffered saline with detergent)

  • 384-well low-volume black plates

  • TR-FRET plate reader

Protocol:

  • Compound Preparation: A serial dilution of this compound is prepared in the assay buffer to achieve a range of desired concentrations.

  • Reaction Mixture: The recombinant Bcl-2 or Bcl-xL protein is mixed with the fluorescently labeled BH3 peptide in the wells of the 384-well plate.

  • Incubation: The prepared this compound dilutions are added to the reaction mixtures. The plate is then incubated at room temperature for a defined period, typically 1 to 2 hours, to allow the binding reaction to reach equilibrium.

  • Signal Detection: The plate is read using a TR-FRET-compatible plate reader. The instrument excites the donor fluorophore (e.g., terbium) at its specific excitation wavelength (e.g., 340 nm), and the emission of both the donor and acceptor fluorophores is measured at their respective wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: The ratio of the acceptor to donor emission signals is calculated. A decrease in this ratio in the presence of this compound indicates the disruption of the Bcl-2/Bcl-xL and BH3 peptide interaction. The IC50 value, representing the concentration of this compound required to inhibit 50% of the binding, is then determined by plotting the emission ratio against the inhibitor concentration.

Surface Plasmon Resonance (SPR) - General Methodology

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time. While a specific protocol for this compound is not available, a general approach for analyzing the binding of a small molecule inhibitor to an immobilized protein target like Bcl-2 or Bcl-xL is as follows.

Materials and Reagents:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human Bcl-2 and Bcl-xL proteins

  • This compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., a low pH glycine (B1666218) solution)

Protocol:

  • Ligand Immobilization: The recombinant Bcl-2 or Bcl-xL protein (the ligand) is immobilized onto the surface of the sensor chip using standard amine coupling chemistry. A reference flow cell is typically prepared with no immobilized protein to serve as a control for non-specific binding.

  • Analyte Injection: A series of concentrations of this compound (the analyte) in running buffer are injected over the sensor surface at a constant flow rate.

  • Association and Dissociation Monitoring: The binding of this compound to the immobilized Bcl-2/Bcl-xL is monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the change in mass. This generates association and dissociation curves.

  • Surface Regeneration: After each injection, the sensor surface is regenerated by injecting the regeneration solution to remove the bound analyte, preparing the surface for the next injection.

  • Data Analysis: The resulting sensorgrams are analyzed using the instrument's software. By fitting the association and dissociation data to a suitable binding model (e.g., 1:1 Langmuir binding), the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined. A lower KD value indicates a higher binding affinity.

Visualizations

To further elucidate the context and methodology of this compound's action, the following diagrams have been generated using Graphviz.

Bcl2_Pathway cluster_Apoptotic_Stimuli Apoptotic Stimuli cluster_BH3_Only BH3-Only Proteins cluster_Anti_Apoptotic Anti-Apoptotic Proteins cluster_Effector Pro-Apoptotic Effectors cluster_Mitochondrion Mitochondrion cluster_Caspase Caspase Cascade DNA Damage DNA Damage Puma Puma DNA Damage->Puma Growth Factor\nWithdrawal Growth Factor Withdrawal Bim Bim Growth Factor\nWithdrawal->Bim Bcl-2 Bcl-2 Bim->Bcl-2 Puma->Bcl-2 Bad Bad Bcl-xL Bcl-xL Bad->Bcl-xL Bax Bax Bcl-2->Bax Bak Bak Bcl-xL->Bak MOMP MOMP Bax->MOMP Bak->MOMP Cytochrome c\nRelease Cytochrome c Release MOMP->Cytochrome c\nRelease Caspase-9 Caspase-9 Cytochrome c\nRelease->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis This compound This compound This compound->Bcl-2 Inhibition This compound->Bcl-xL Inhibition

Bcl-2 Signaling Pathway and this compound Mechanism of Action.

Binding_Affinity_Workflow cluster_Preparation 1. Preparation cluster_Assay 2. Binding Assay cluster_Data_Acquisition 3. Data Acquisition cluster_Analysis 4. Data Analysis Recombinant Protein\n(Bcl-2 / Bcl-xL) Recombinant Protein (Bcl-2 / Bcl-xL) TR-FRET Assay TR-FRET Assay Recombinant Protein\n(Bcl-2 / Bcl-xL)->TR-FRET Assay SPR Analysis SPR Analysis Recombinant Protein\n(Bcl-2 / Bcl-xL)->SPR Analysis This compound Solution This compound Solution This compound Solution->TR-FRET Assay This compound Solution->SPR Analysis Assay Reagents Assay Reagents Assay Reagents->TR-FRET Assay Measure Fluorescence Ratio Measure Fluorescence Ratio TR-FRET Assay->Measure Fluorescence Ratio Monitor Sensorgram Monitor Sensorgram SPR Analysis->Monitor Sensorgram IC50 Determination IC50 Determination Measure Fluorescence Ratio->IC50 Determination Kinetic Analysis\n(ka, kd, KD) Kinetic Analysis (ka, kd, KD) Monitor Sensorgram->Kinetic Analysis\n(ka, kd, KD)

Experimental Workflow for Binding Affinity Determination.

References

AZD4320: A Technical Guide to its Mechanism in Bax/Bak-Dependent Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4320 is a potent, small-molecule dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1][2] As a BH3 mimetic, this compound competitively binds to the BH3-binding groove of Bcl-2 and Bcl-xL, displacing pro-apoptotic proteins and initiating the intrinsic pathway of apoptosis.[1] Extensive preclinical research has demonstrated its efficacy in various hematological cancer models, where it induces apoptosis in a manner strictly dependent on the pro-apoptotic effector proteins Bax and Bak.[3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its role in the Bax/Bak-dependent apoptotic pathway, and includes detailed experimental protocols and quantitative data to support further research and development.

Mechanism of Action: The Bax/Bak-Dependent Apoptotic Pathway

The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1), pro-apoptotic BH3-only proteins (e.g., Bim, Bad, Puma), and pro-apoptotic effector proteins (Bax and Bak). In healthy cells, anti-apoptotic proteins sequester BH3-only proteins, preventing the activation of Bax and Bak.

This compound functions by disrupting the interaction between anti-apoptotic Bcl-2/Bcl-xL and pro-apoptotic proteins like Bim, Bad, and Bak.[4] This liberates the pro-apoptotic proteins, leading to the activation and oligomerization of Bax and Bak at the outer mitochondrial membrane.[4] The oligomerized Bax/Bak form pores, resulting in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately leading to programmed cell death.[4] The critical role of Bax and Bak in mediating this compound-induced apoptosis has been confirmed in studies using Bax/Bak double knockout cells, which exhibit resistance to the compound.[3][4]

AZD4320_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bax_Bak_inactive Bax/Bak (Inactive) Bax_Bak_active Bax/Bak (Active Oligomer) Bax_Bak_inactive->Bax_Bak_active Activation MOMP MOMP Bax_Bak_active->MOMP Pore Formation CytoC_release Cytochrome c Release MOMP->CytoC_release Caspase_activation Caspase Activation CytoC_release->Caspase_activation Initiates This compound This compound Bcl2_xL Bcl-2 / Bcl-xL This compound->Bcl2_xL Inhibits Bim_Bad Bim / Bad (Pro-apoptotic) Bcl2_xL->Bim_Bad Sequesters Bim_Bad->Bax_Bak_inactive Activates Apoptosis Apoptosis Caspase_activation->Apoptosis

Figure 1: this compound signaling pathway in Bax/Bak-dependent apoptosis.

Quantitative Data

The potency of this compound has been evaluated across a range of hematological cancer cell lines. The following tables summarize key quantitative data for this compound.

Table 1: Biochemical and Cellular Potency of this compound

ParameterTarget/Cell LineValueReference
Biochemical Potency (FRET) Bcl-25 nM[1]
Bcl-xL4 nM[1]
Caspase EC50 (6h) RS4;1110 nM[1]
Ri-115 nM[1]
OCI-M160 nM[1]
Cell Viability IC50 KPUM-MS326 nM[5]
KPUM-UH117 nM[5]
STR-428170 nM[5]

Table 2: Efficacy of this compound in Patient-Derived Xenograft (PDX) Samples

Cancer TypeParameterMedian ValueReference
B-cell precursor ALL (BCP-ALL)EC507.60 nM[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections provide protocols for key experiments used to characterize the activity of this compound.

Cell Viability Assays (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

  • Materials:

    • Cells of interest

    • 96-well or 384-well opaque-walled multiwell plates

    • This compound

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

    • Luminometer

  • Protocol:

    • Plate cells at a predetermined optimal density in 96-well or 384-well plates and incubate overnight.

    • Treat cells with a serial dilution of this compound or DMSO as a vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[4]

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add CellTiter-Glo® Reagent to each well, ensuring a 1:1 ratio of reagent to cell culture medium.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

    • Calculate IC50 values by plotting the dose-response curves using appropriate software (e.g., GraphPad Prism).[4]

Caspase Activation Assays (Caspase-Glo® 3/7)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Materials:

    • Cells of interest

    • 96-well white-walled multiwell plates

    • This compound

    • Caspase-Glo® 3/7 Assay kit (Promega)

    • Luminometer

  • Protocol:

    • Seed cells in a 96-well plate.[4]

    • Treat cells with this compound or DMSO control and incubate for the desired time (e.g., 6 hours).[4]

    • Equilibrate the plate to room temperature.

    • Add Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium.[4]

    • Mix gently by orbital shaking for 30 seconds to 2 minutes.

    • Incubate at room temperature for 1 to 3 hours.

    • Measure luminescence.[4]

    • Data can be normalized to a positive control for maximal caspase activation to determine the percentage of activation.[4]

Experimental_Workflow cluster_CellCulture Cell Culture & Treatment cluster_Assays Apoptosis & Viability Assays cluster_Analysis Data Analysis start Seed Cells in Multi-well Plates treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate (e.g., 6h, 24h, 72h) treatment->incubation viability Cell Viability Assay (CellTiter-Glo) incubation->viability caspase Caspase Activation Assay (Caspase-Glo 3/7) incubation->caspase flow Flow Cytometry (Annexin V / PI) incubation->flow data_analysis Measure Luminescence or Fluorescence viability->data_analysis caspase->data_analysis flow->data_analysis ic50 Calculate IC50/EC50 (Dose-Response Curves) data_analysis->ic50

Figure 2: General experimental workflow for assessing this compound's pro-apoptotic effects.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This technique is used to demonstrate that this compound disrupts the interaction between Bcl-2/Bcl-xL and pro-apoptotic proteins like Bim.

  • Materials:

    • Cell line of interest (e.g., RCH-ACV, NALM-6)[6]

    • This compound

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Antibodies for immunoprecipitation (e.g., anti-Bcl-2, anti-Bcl-xL)

    • Antibodies for western blotting (e.g., anti-Bim, anti-Bcl-2, anti-Bcl-xL)

    • Protein A/G magnetic beads or agarose (B213101) beads

    • SDS-PAGE and western blotting equipment

  • Protocol:

    • Treat cells with this compound or DMSO for a specified time (e.g., 4 hours).[6]

    • Harvest and lyse cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation.

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

    • Elute the protein complexes from the beads using SDS-PAGE sample buffer and heating.

    • Analyze the eluates by western blotting with the indicated antibodies.

Bax/Bak Knockout Cell Line Experiments

To definitively show the dependence of this compound-induced apoptosis on Bax and Bak, experiments are performed using cell lines in which these genes have been knocked out.

  • Materials:

    • Parental (wild-type) cell line (e.g., SW48)[4]

    • Bax/Bak double knockout (DKO) cell line[4]

    • This compound

    • Caspase-Glo® 3/7 Assay kit

  • Protocol:

    • Culture both parental and Bax/Bak DKO cells under the same conditions.

    • Treat both cell lines with a range of concentrations of this compound.

    • After the desired incubation period, perform a caspase activation assay (as described in Protocol 2).

    • Compare the dose-response curves for caspase activation between the parental and DKO cell lines. A significant rightward shift or complete lack of response in the DKO cells indicates a dependence on Bax and Bak for this compound-induced apoptosis.[4]

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cells of interest

    • This compound

    • Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, Propidium Iodide (PI), and binding buffer)

    • Flow cytometer

  • Protocol:

    • Treat cells with this compound for the desired duration.

    • Harvest both adherent and suspension cells.

    • Wash cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add fluorescently labeled Annexin V and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Conclusion

This compound is a potent dual inhibitor of Bcl-2 and Bcl-xL that induces apoptosis through the canonical Bax/Bak-dependent mitochondrial pathway. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and similar BH3 mimetics. The clear dependence on Bax and Bak for its pro-apoptotic activity underscores the importance of the intrinsic apoptotic pathway as a key target in cancer therapy. Further studies may explore mechanisms of resistance and synergistic combinations to enhance the efficacy of this compound in a clinical setting.

References

AZD4320: A Technical Guide to its Impact on Anti-Apoptotic Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of AZD4320, a potent small molecule inhibitor, and its impact on the intricate network of anti-apoptotic protein interactions at the core of cancer cell survival. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways affected by this compound.

Core Mechanism of Action: A Dual BCL-2/BCL-xL Inhibitor

This compound is a BH3 mimetic that functions as a dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (BCL-2) and B-cell lymphoma-extra large (BCL-xL).[1][2] By mimicking the BH3 domain of pro-apoptotic proteins, this compound binds with high affinity to the hydrophobic groove of BCL-2 and BCL-xL, thereby disrupting their interaction with pro-apoptotic effector proteins like BIM, BAD, and BAK.[3][4] This disruption liberates the pro-apoptotic proteins, which can then activate the mitochondrial apoptosis pathway, leading to programmed cell death.[3][4] It is crucial to note that this compound does not directly inhibit Myeloid cell leukemia-1 (MCL-1), another key anti-apoptotic protein.[5] Instead, inhibition of BCL-2 and BCL-xL by this compound can induce a dependency on MCL-1 for survival in some cancer cells, creating a therapeutic opportunity for combination therapies.[6][7]

Quantitative Data: Potency and Selectivity of this compound

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound against BCL-2 family proteins and in different cancer cell lines.

Biochemical Assay Target Protein IC50 (nM) Assay Type
This compoundBCL-25FRET
This compoundBCL-xL4FRET

Data sourced from AstraZeneca Open Innovation.[1][2]

Cell-Based Assay Cell Line EC50 (nM) (6h Caspase Activation)
This compoundRS4;11 (B-ALL)10
This compoundRi-1 (DLBCL)15
This compoundOCI-M160

Data sourced from AstraZeneca Open Innovation.[1][2]

Cell Viability Assay Cell Line IC50 (nM)
This compoundKPUM-MS3 (DEL)26
This compoundKPUM-UH1 (DEL)17
This compoundSTR-428 (DHL)170

Data sourced from MedchemExpress.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by this compound and the workflows of key experimental protocols used to characterize its activity.

AZD4320_Mechanism_of_Action cluster_Pro_Survival Anti-Apoptotic Proteins cluster_Pro_Apoptotic Pro-Apoptotic Proteins BCL2 BCL-2 BIM BIM BCL2->BIM Sequesters BCLxL BCL-xL BCLxL->BIM Sequesters MCL1 MCL-1 MCL1->BIM Sequesters BAK BAK BIM->BAK Activates BAX BAX BIM->BAX Activates Apoptosis Apoptosis BAK->Apoptosis BAX->Apoptosis This compound This compound This compound->BCL2 Inhibits This compound->BCLxL Inhibits

This compound Mechanism of Action

Co_IP_Workflow start Cancer Cells Treated with this compound or DMSO lysis Cell Lysis in Immunoprecipitation Buffer start->lysis preclear Pre-clear Lysate with Protein G-Sepharose lysis->preclear ip Immunoprecipitate BCL-2 with anti-BCL-2 Antibody preclear->ip capture Capture Immune Complexes with Protein G-Sepharose ip->capture wash Wash Beads to Remove Non-specific Binding capture->wash elute Elute Proteins wash->elute analysis SDS-PAGE and Western Blot for BIM, BAK, BAD elute->analysis end Determine Reduction in Co-precipitated Proteins analysis->end

Co-Immunoprecipitation Workflow

Dynamic_BH3_Profiling_Workflow start Treat Cells with This compound or DMSO permeabilize Permeabilize Cells start->permeabilize expose Expose to BH3 Peptides (e.g., MS1 for MCL-1) permeabilize->expose fix_stain Fix and Stain for Mitochondrial Cytochrome c expose->fix_stain flow Analyze by Flow Cytometry fix_stain->flow end Quantify Cytochrome c Release (Δ Priming) flow->end

Dynamic BH3 Profiling Workflow

Detailed Experimental Protocols

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay measures the ability of this compound to disrupt the interaction between BCL-2 family proteins and a fluorescently labeled peptide tracer.

  • Materials:

    • Recombinant C-terminal 6XHIS tagged BCL-2, BCL-xL, BCL-w, BFL-1, and MCL-1 proteins.

    • Fluorescent peptide tracer (e.g., FAM-DLRPEIRIAQELRRIGDEFNETYTRR).

    • This compound serial dilutions.

    • Assay Buffer: 10 mmol/L Tris, pH 7.4, 1 mmol/L DTT, 0.005% Tween-20, 150 mmol/L NaCl, and 3.4 mmol/L EGTA.

    • 384-well black, non-binding surface plates.

    • Fluorescence polarization plate reader.

  • Protocol:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add dilutions of the respective BCL-2 family proteins (e.g., BCL-2 at 1.2 nmol/L, BCL-xL at 1.0 nmol/L) to the wells of the 384-well plate.[3]

    • Add the this compound serial dilutions to the wells containing the proteins and incubate for 1 hour at room temperature.

    • Add 1 nmol/L of the fluorescent peptide tracer to all wells.

    • Incubate for 20 minutes at room temperature.

    • Measure fluorescence polarization on a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).

    • Calculate the percentage inhibition based on internal maximum (no inhibitor) and minimum (no protein) controls.

    • Plot the percentage inhibition as a function of the inhibitor concentration to determine the IC50 value.[3]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay quantifies the disruption of protein-protein interactions by measuring the change in FRET signal between a donor and an acceptor fluorophore.

  • Materials:

    • Recombinant N-terminally GST-tagged MCL-1 and N-terminally His-tagged BFL-1.

    • Labeled BIM-BH3 peptides (donor and acceptor labeled).

    • This compound.

    • Assay buffer.

    • Microplate reader capable of TR-FRET measurements.

  • Protocol:

    • Set up reactions in the presence and absence of this compound.

    • Combine the recombinant proteins (e.g., GST-MCL-1) and the labeled BIM-BH3 peptides in the assay buffer.

    • Incubate the reactions at 24°C for 120 to 180 minutes.[3]

    • Read the plate on a spectrofluorometer with excitation at 340 nm and emission at 612 nm (donor) and 665 nm (acceptor).[3]

    • Calculate the ratio of the fluorescent emission intensity at 665 nm to 620 nm for each reaction to determine the extent of interaction disruption.[3]

Co-Immunoprecipitation (Co-IP) and Western Blotting

This technique is used to demonstrate that this compound disrupts the interaction between BCL-2/BCL-xL and pro-apoptotic proteins within a cellular context.

  • Materials:

    • Cancer cell lines (e.g., RCH-ACV, NALM-6, or PC9 cells overexpressing BCL-2).

    • This compound and DMSO (vehicle control).

    • Immunoprecipitation (IP) buffer (e.g., 10 mmol/L HEPES, 150 mmol/L NaCl, 1% CHAPS, with protease and phosphatase inhibitors).

    • Anti-BCL-2 or anti-BCL-xL antibody.

    • Protein G-Sepharose beads.

    • Primary antibodies for Western blotting (e.g., anti-BIM, anti-BAK, anti-BAD).

    • Secondary HRP-conjugated antibodies.

    • SDS-PAGE gels and Western blotting equipment.

  • Protocol:

    • Treat cells with this compound (e.g., 100 nM) or DMSO for 4 hours.[3][6]

    • Lyse the cells in IP buffer on ice for 30 minutes and clarify the lysate by centrifugation.[3]

    • Pre-clear the lysate by incubating with Protein G-Sepharose beads for 30 minutes at 4°C.

    • Incubate the pre-cleared lysate with an anti-BCL-2 or anti-BCL-xL antibody overnight at 4°C with gentle rocking.

    • Add Protein G-Sepharose beads and incubate for another 2 hours at 4°C to capture the immune complexes.[3]

    • Wash the beads several times with cold IP buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against BIM, BAK, or BAD, followed by incubation with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence detection system. A reduction in the amount of co-precipitated pro-apoptotic proteins in the this compound-treated sample compared to the DMSO control indicates disruption of the protein-protein interaction.

Dynamic BH3 Profiling

This functional assay measures how this compound treatment "primes" cancer cells for apoptosis by assessing the propensity of their mitochondria to release cytochrome c in response to specific BH3 peptides. This can reveal dependencies on other anti-apoptotic proteins like MCL-1.

  • Materials:

    • Cancer cell line (e.g., RCH-ACV).

    • This compound.

    • BH3 peptides (e.g., MS1 to specifically engage MCL-1).

    • Permeabilization buffer.

    • Fixation and staining reagents, including an anti-cytochrome c antibody.

    • Flow cytometer.

  • Protocol:

    • Treat cells with a low concentration of this compound (e.g., 10 nM) for 2 hours.[6]

    • Permeabilize the cells to allow entry of the BH3 peptides.

    • Expose the permeabilized cells to a specific BH3 peptide (e.g., 10 µM MS1 peptide to assess MCL-1 dependency) for a defined period.[6]

    • Fix the cells and stain them with an antibody that specifically recognizes mitochondrial cytochrome c.[6]

    • Analyze the cells by flow cytometry to quantify the percentage of cells that have released cytochrome c.

    • Calculate "delta priming" as the percentage of drug-induced cytochrome c release minus the percentage of cytochrome c release induced by the control (DMSO).[6] An increase in delta priming in response to an MCL-1-specific peptide after this compound treatment indicates an increased dependency on MCL-1 for survival.

Conclusion

This compound is a potent dual inhibitor of BCL-2 and BCL-xL that effectively disrupts their sequestration of pro-apoptotic proteins, thereby inducing apoptosis in sensitive cancer cells. While it does not directly inhibit MCL-1, its mechanism of action can create a synthetic lethal dependency on MCL-1, providing a strong rationale for combination therapies with MCL-1 inhibitors. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate effects of this compound and similar BH3 mimetics on the BCL-2 family of proteins and their role in cancer cell survival.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to AZD4320: Chemical Structure and Properties

This compound is a potent, second-generation, dual inhibitor of the B-cell lymphoma 2 (BCL-2) and B-cell lymphoma-extra large (BCL-xL) proteins.[1][2][3] As a BH3 mimetic, it functions by mimicking the BH3 domain of pro-apoptotic proteins, thereby disrupting the interaction between anti-apoptotic proteins like BCL-2 and BCL-xL and pro-apoptotic proteins.[4][5] This action releases pro-apoptotic proteins, leading to the induction of the mitochondrial apoptotic pathway.[1][6][7] This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental data related to this compound.

Chemical Structure and Identifiers

This compound was developed through structure-based chemistry to create a potent small-molecule inhibitor of BCL-2 and BCL-xL.[1][6][7][8]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 4-(4-((R)-(4'-chloro-[1,1'-biphenyl]-2-yl)(hydroxy)methyl)piperidin-1-yl)-N-((4-(((R)-4-((2-hydroxyethyl)(methyl)amino)-1-(phenylthio)butan-2-yl)amino)-3-((trifluoromethyl)sulfonyl)phenyl)sulfonyl)benzamide[9]
CAS Number 1357576-48-7[9][10][11][12]
Molecular Formula C45H48ClF3N4O7S3[9][10][11][12]
Molecular Weight 945.53 g/mol [9][10][11][12]
SMILES OCCN(C)CC--INVALID-LINK--Cl)C=CC=C4)O)C=C2)=O)(=O)=O)C=C1">C@@HCSC6=CC=CC=C6[10][11]
InChI Key UNEJSHNDABUZNY-UJNHCCGESA-N[9][11]

Physicochemical Properties

This compound is a white to off-white solid.[10] Its physicochemical properties, particularly its low aqueous solubility, have been noted as challenging, leading to the development of formulations like hydroxypropyl-β-cyclodextrin for preclinical use and a dendrimer-conjugated version (AZD0466) to improve its characteristics for clinical development.[13][14]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance White to off-white solid[10]
Purity ≥98% to 99.66%[10][11][12]
Solubility DMSO: 100-125 mg/mL (with ultrasonic)[10][12] Acetonitrile: 0.1-1 mg/mL (Slightly soluble)[11] Methanol: 1-10 mg/mL (Sparingly soluble)[11] Water/Aqueous Buffer: <1 µg/mL (Slightly soluble)[11][13]
Storage Solid: -20°C for 3 years[10][12] In Solvent: -80°C for 6 months to 2 years[10][12]

Pharmacological Properties and Mechanism of Action

This compound is a highly potent dual inhibitor of BCL-2 and BCL-xL, demonstrating nanomolar affinity in biochemical assays.[1][4][6][7] Its mechanism of action is centered on the induction of apoptosis through the intrinsic mitochondrial pathway.[1][6][7]

By binding to the BH3-binding groove of BCL-2 and BCL-xL, this compound displaces pro-apoptotic BH3-only proteins like BIM.[2] This disruption liberates the pro-apoptotic effector proteins BAX and BAK, which then oligomerize and induce mitochondrial outer membrane permeabilization (MOMP).[1][5][6] MOMP leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria, activating caspases (like caspase-3 and -7) and ultimately executing programmed cell death.[1][7] The activity of this compound is dependent on the presence of BAX and BAK.[1][5][6]

AZD4320_Signaling_Pathway cluster_Mitochondria Mitochondrial Membrane cluster_Cytosol BAX_BAK BAX / BAK MOMP MOMP BAX_BAK->MOMP Oligomerization CytoC Cytochrome C MOMP->CytoC Release Caspase9 Caspase-9 CytoC->Caspase9 Activates This compound This compound BCL2_XL BCL-2 / BCL-xL This compound->BCL2_XL Inhibits BCL2_XL->BAX_BAK Inhibits BIM BIM (Pro-apoptotic) BIM->BAX_BAK Activates BIM->BCL2_XL Sequesters Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: this compound signaling pathway leading to apoptosis.

Table 3: Binding Affinity and Cellular Potency of this compound

Assay TypeTarget / Cell LineValue
Biochemical Assay (FRET) BCL-25 nM[4]
BCL-xL4 nM[4]
Fluorescence Polarization BCL-2-Bim Interaction (IC50)3.9 nM[11]
BCL-xL-Bim Interaction (IC50)4.5 nM[11]
Caspase Activation (EC50, 6h) RS4;11 (B-ALL)10 nM[4]
Ri-1 (DLBCL)15 nM[4]
OCI-M160 nM[4]
Hematological Lines (Median)182 nM[5]
Cell Viability (IC50, 72h) KPUM-MS3 (DEL)26 nM[10][12]
KPUM-UH1 (DEL)17 nM[10][12]
STR-428 (DHL)170 nM[10][12]
Cell Viability (EC50, 72h) Malignant Pleural Mesothelioma150-220 nM[14][15]
PDX Samples (Median)7.60 nM[2]

Preclinical Activity

This compound has demonstrated broad activity across a range of hematological cancer cell lines, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and diffuse large B-cell lymphoma (DLBCL).[1][4] Its activity is notably wider than the BCL-2 selective inhibitor venetoclax (B612062), showing efficacy in cell lines dependent on both BCL-2 and BCL-xL.[1][6] It is also active in preclinical models of venetoclax resistance.[1][6]

In vivo, a single intravenous bolus dose of this compound has been shown to induce tumor regression in xenograft models.[1][6][8] A significant on-target effect is transient thrombocytopenia due to BCL-xL inhibition, which is critical for platelet survival.[1][2] However, studies have shown that platelet counts recover in less than a week, suggesting that a weekly dosing schedule could be clinically manageable.[1][6][7][8] Despite its promising anticancer activity, this compound was not advanced into clinical development due to dose-limiting cardiovascular toxicity in preclinical studies.[2][16]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize this compound.

Fluorescence Polarization (FP) Assays

This biochemical assay is used to determine the binding affinity of this compound to BCL-2 family proteins.

  • Principle: Measures the change in polarization of fluorescently labeled BH3 peptides upon binding to larger proteins like BCL-2 or BCL-xL. Inhibition by this compound disrupts this binding, leading to a decrease in fluorescence polarization.

  • Methodology:

    • Recombinant 6XHIS tagged BCL-2 or BCL-xL proteins are used.[6]

    • A fluorescently labeled BH3 peptide (e.g., from BIM) is incubated with the target BCL protein.

    • Increasing concentrations of this compound are added to the mixture.

    • Fluorescence polarization is measured, and the data is used to calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of the peptide-protein interaction.[11]

FP_Assay_Workflow start Start prep_reagents Prepare Reagents: - BCL-2/xL Protein - Fluorescent BH3 Peptide - this compound dilutions start->prep_reagents incubation Incubate Protein + Peptide +/- this compound prep_reagents->incubation measurement Measure Fluorescence Polarization incubation->measurement analysis Calculate IC50 measurement->analysis end End analysis->end

Caption: Workflow for Fluorescence Polarization (FP) Assay.
Cell Viability and Apoptosis Assays

These cellular assays measure the effect of this compound on cancer cell survival and its ability to induce apoptosis.

  • Cell Viability (e.g., CellTiter-Glo® Assay):

    • Cancer cells (e.g., RS4;11) are plated in 96-well plates.[1]

    • Cells are treated with a range of this compound concentrations or a DMSO control for a set period (e.g., 24, 72 hours).[1][10]

    • CellTiter-Glo® reagent is added, which measures ATP levels as an indicator of metabolically active, viable cells.[1]

    • Luminescence is measured, and results are normalized to controls to determine cell viability and calculate IC50/EC50 values.[1]

  • Caspase Activation (e.g., Caspase-Glo® 3/7 Assay):

    • Cells are plated and treated with this compound as described for the viability assay, typically for a shorter duration (e.g., 6 hours).[1]

    • Caspase-Glo® 3/7 reagent, containing a luminogenic caspase-3/7 substrate, is added.[1]

    • Cleavage of the substrate by activated caspases produces a luminescent signal.[1]

    • Luminescence is measured to quantify caspase activity, a hallmark of apoptosis.[1]

Cellular_Assay_Workflow cluster_viability Viability Assay cluster_apoptosis Apoptosis Assay start Plate Cells in 96-well format treatment Treat with this compound (Dose-response) start->treatment incubation Incubate (6h to 72h) treatment->incubation add_ctg Add CellTiter-Glo® Reagent incubation->add_ctg add_caspase Add Caspase-Glo® 3/7 Reagent incubation->add_caspase read_lum_via Measure Luminescence (ATP levels) add_ctg->read_lum_via read_lum_apop Measure Luminescence (Caspase Activity) add_caspase->read_lum_apop

Caption: Workflow for cell viability and apoptosis assays.
In Vivo Xenograft Model Studies

Animal models are used to assess the anti-tumor efficacy and safety profile of this compound in a living system.

  • Principle: Human cancer cells are implanted into immunodeficient mice to grow as tumors. The effect of this compound on tumor growth and the host's physiology (e.g., platelet count) is then monitored.

  • Methodology (Disseminated AML PDX Model Example):

    • Immunodeficient mice (e.g., NOD-SCID) are sublethally irradiated.[1]

    • Human AML cells from patients (Patient-Derived Xenograft - PDX) are injected into the tail vein.[1]

    • Disease engraftment is monitored by checking for human CD33+ cells in peripheral blood via flow cytometry.[1]

    • Once the disease burden reaches a set threshold, treatment with this compound (e.g., 10 mg/kg, IV, weekly) is initiated.[1]

    • Treatment continues for a defined period (e.g., 4 weeks).[1]

    • At the end of the study, the disease burden in the bone marrow is assessed by flow cytometry to determine treatment efficacy.[1] Tumor volume and animal weight are monitored throughout the study for subcutaneous models.[11]

References

Methodological & Application

Application Notes and Protocols for AZD4320 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4320 is a potent, small-molecule dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1][2] As a BH3 mimetic, this compound selectively binds to and inhibits these proteins, thereby disrupting their interaction with pro-apoptotic proteins like BIM, BAK, and BAD.[3][4] This inhibition leads to the activation of the intrinsic apoptotic pathway, culminating in cancer cell death.[3][5] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.

Mechanism of Action

This compound functions by mimicking the BH3 domain of pro-apoptotic proteins. This allows it to bind with high affinity to the hydrophobic groove of anti-apoptotic proteins Bcl-2 and Bcl-xL, preventing them from sequestering pro-apoptotic effector proteins BAX and BAK.[3][5] The release and subsequent activation of BAX and BAK lead to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and the activation of caspases, ultimately resulting in apoptosis.[3][5]

AZD4320_Mechanism_of_Action cluster_0 Normal State (Cancer Cell Survival) cluster_1 With this compound Treatment Bcl2_xL Bcl-2 / Bcl-xL BAX_BAK_inactive BAX / BAK (Inactive) Bcl2_xL->BAX_BAK_inactive Inhibits Apoptosis_blocked Apoptosis Blocked BAX_BAK_inactive->Apoptosis_blocked This compound This compound Bcl2_xL_inhibited Bcl-2 / Bcl-xL This compound->Bcl2_xL_inhibited Inhibits BAX_BAK_active BAX / BAK (Active) Bcl2_xL_inhibited->BAX_BAK_active Inhibition Released MOMP MOMP BAX_BAK_active->MOMP Caspase_Activation Caspase Activation MOMP->Caspase_Activation Apoptosis_induced Apoptosis Caspase_Activation->Apoptosis_induced

Caption: this compound inhibits Bcl-2/xL, leading to apoptosis.

Data Presentation

Biochemical Potency of this compound
TargetAssay TypePotency (nM)
Bcl-2FRET5
Bcl-xLFRET4

Data sourced from AstraZeneca Open Innovation.[2]

Cellular Activity of this compound in Hematological Cancer Cell Lines
Cell LineCancer TypeAssayEndpointValue (nM)
RS4;11B-ALLCaspase ActivityEC50 (6h)10
Ri-1DLBCLCaspase ActivityEC50 (6h)15
OCI-M1AMLCaspase ActivityEC50 (6h)60
KPUM-MS3DELMTT AssayIC50 (72h)26
KPUM-UH1DELMTT AssayIC50 (72h)17
STR-428DHLMTT AssayIC50 (72h)170

EC50 values from AstraZeneca Open Innovation[2] and IC50 values from MedchemExpress.[4]

Experimental Protocols

Cell Viability Assay

This protocol determines the concentration of this compound that inhibits the proliferation of cancer cells.

Cell_Viability_Workflow A Seed cells in a 96-well plate B Incubate for 18-24 hours A->B C Treat with a dilution series of this compound or DMSO control B->C D Incubate for 72 hours C->D E Add CellTiter-Glo® or MTT reagent D->E F Measure luminescence or absorbance E->F G Calculate IC50 values F->G

Caption: Workflow for the cell viability assay.

Materials:

  • Cancer cell lines of interest (e.g., RS4;11, KPUM-MS3)

  • Complete cell culture medium

  • 96-well clear or white-walled tissue culture plates

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent

  • Luminometer or spectrophotometer

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 18-24 hours.[1]

  • Prepare a serial dilution of this compound in complete culture medium. A typical concentration range is 0.1 nM to 10 µM. Also, prepare a vehicle control with the same final concentration of DMSO.

  • Treat the cells with the this compound dilutions and the DMSO control.

  • Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[6]

  • For CellTiter-Glo® assay, equilibrate the plate and reagent to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

  • For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution.

  • Measure luminescence (for CellTiter-Glo®) or absorbance (for MTT) using a plate reader.

  • Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Caspase-3/7 Activation Assay

This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases 3 and 7.

Materials:

  • Cancer cell lines (e.g., RS4;11)

  • 96-well white-walled tissue culture plates

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Caspase-Glo® 3/7 Assay (Promega)

  • Luminometer

Procedure:

  • Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 18 hours.[1][7]

  • Treat cells with various concentrations of this compound or a DMSO control.

  • Incubate the plate for 6 hours at 37°C in a 5% CO2 incubator.[1][7]

  • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

  • Add Caspase-Glo® 3/7 reagent to each well as per the manufacturer's instructions.

  • Incubate at room temperature for 1 hour, protected from light.

  • Measure the luminescence using a plate reader.

  • Plot the luminescence values against the this compound concentration to determine the EC50 for caspase activation.[7]

Co-Immunoprecipitation (Co-IP) for Bcl-2 Interaction

This protocol is used to demonstrate that this compound disrupts the interaction between Bcl-2 and its pro-apoptotic binding partners.

CoIP_Workflow A Treat cells with this compound or DMSO for 4 hours B Lyse cells in immunoprecipitation buffer A->B C Incubate lysate with anti-Bcl-2 antibody B->C D Add Protein A/G beads to pull down antibody-protein complexes C->D E Wash beads to remove non-specific binding D->E F Elute proteins from beads E->F G Analyze by Western blotting for Bcl-2 and pro-apoptotic partners (e.g., BIM) F->G

Caption: Workflow for Co-Immunoprecipitation.

Materials:

  • Cancer cell line (e.g., PC9 cells engineered to overexpress Bcl-2)[1]

  • This compound stock solution (in DMSO)

  • DMSO (vehicle control)

  • Immunoprecipitation buffer (e.g., 10 mmol/L HEPES, 150 mmol/L NaCl, 1% CHAPS, with protease inhibitors)[1]

  • Anti-Bcl-2 antibody for immunoprecipitation

  • Antibodies for Western blotting (e.g., anti-Bcl-2, anti-BIM)

  • Protein A/G magnetic beads

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Treat cells with this compound (e.g., 100 nM) or DMSO for 4 hours.[4]

  • Harvest and lyse the cells in immunoprecipitation buffer for 30 minutes at 4°C.[1]

  • Clarify the lysates by centrifugation.

  • Incubate the supernatant with an anti-Bcl-2 antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G beads and incubate for another 2-4 hours.

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE, transfer to a membrane, and perform Western blotting with antibodies against Bcl-2 and pro-apoptotic proteins like BIM to observe the disruption of their interaction.[4]

References

Application Notes and Protocols for Caspase Activation Assays with AZD4320 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing caspase activation in response to treatment with AZD4320, a potent dual inhibitor of the anti-apoptotic proteins BCL-2 and BCL-xL. The following information is intended to guide researchers in pharmacology, oncology, and drug development in characterizing the pro-apoptotic efficacy of this compound.

Introduction

This compound is a small molecule BH3 mimetic that targets both BCL-2 and BCL-xL, key regulators of the intrinsic apoptotic pathway.[1][2][3][4] By inhibiting these anti-apoptotic proteins, this compound unleashes pro-apoptotic proteins like BIM, BAK, and BAX, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade.[1][2] This ultimately results in the activation of executioner caspases, primarily caspase-3 and caspase-7, which orchestrate the dismantling of the cell.[1][2] The activity of this compound is dependent on the presence of BAX and BAK.[1][2] This document outlines protocols for measuring the activity of key caspases (caspase-3/7, caspase-8, and caspase-9) to quantify the apoptotic response induced by this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-induced apoptosis and the general experimental workflow for assessing caspase activation.

AZD4320_Signaling_Pathway This compound-Induced Apoptosis Signaling Pathway This compound This compound BCL2_BCLxL BCL-2 / BCL-xL This compound->BCL2_BCLxL Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (BIM, BAK, BAX) BCL2_BCLxL->Pro_Apoptotic Inhibits Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Forms Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: this compound signaling pathway leading to apoptosis.

Caspase_Assay_Workflow General Workflow for Caspase Activation Assays cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate AZD4320_Treatment Treat cells with This compound Cell_Seeding->AZD4320_Treatment Incubation Incubate for defined period AZD4320_Treatment->Incubation Add_Reagent Add Caspase-Glo® Reagent Incubation->Add_Reagent Incubate_Reagent Incubate at room temperature Add_Reagent->Incubate_Reagent Measure_Signal Measure luminescence/ fluorescence/absorbance Incubate_Reagent->Measure_Signal Background_Subtraction Subtract background Measure_Signal->Background_Subtraction Fold_Change Calculate fold change vs. vehicle control Background_Subtraction->Fold_Change EC50_Calculation Determine EC50 values Fold_Change->EC50_Calculation

Caption: Experimental workflow for caspase assays.

Quantitative Data Summary

The following table summarizes the effective concentration (EC50) values for caspase activation induced by this compound in various cancer cell lines. This data is compiled from preclinical studies and serves as a reference for expected potency.

Cell LineCancer TypeCaspase AssayedTreatment Time (hours)EC50 (nM)Reference
RS4;11Acute Lymphoblastic LeukemiaCaspase-3/7610[1][2][4]
Ri-1Diffuse Large B-cell LymphomaCaspase-3/7615[4]
OCI-M1Acute Myeloid LeukemiaCaspase-3/7660[4]
RCH-ACVAcute Lymphoblastic LeukemiaApoptosis24Median: 7.60[5]
NALM-6Acute Lymphoblastic LeukemiaApoptosisNot SpecifiedNot Specified[5]
SW48Colorectal CancerCaspase-3/7Not SpecifiedNot Specified[1][2]

Note: The EC50 values for RCH-ACV and NALM-6 are for overall cell death, which is a downstream consequence of caspase activation. The SW48 cell line and its BAX/BAK knockout counterpart were used to demonstrate the dependency of this compound-induced caspase activation on the intrinsic apoptotic pathway.[1][2]

Experimental Protocols

Detailed methodologies for key caspase activation assays are provided below. These protocols are based on commercially available kits and can be adapted for use with this compound.

Protocol 1: Caspase-3/7 Activation Assay (Luminescent)

This protocol is adapted from the Promega Caspase-Glo® 3/7 Assay and is suitable for quantifying executioner caspase activity.[1][2][6][7]

Materials:

  • This compound

  • Cell line of interest (e.g., RS4;11)

  • Appropriate cell culture medium and supplements

  • White-walled 96-well plates suitable for luminescence measurements

  • Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8090 or similar)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture cells to a sufficient density.

    • Seed 1 x 10^4 cells per well in 100 µL of culture medium into a 96-well white-walled plate.

    • Incubate for 18 hours to allow cells to acclimate.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the desired concentrations of this compound or vehicle control (e.g., DMSO) to the wells.

    • Incubate the plate for 6 hours at 37°C in a humidified incubator with 5% CO2.[1]

  • Assay Execution:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate for 30 seconds.

    • Incubate the plate at room temperature for 30 minutes to 1 hour, protected from light.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Subtract the average luminescence of the no-cell control wells from all other readings.

    • Calculate the fold change in caspase activity by dividing the background-subtracted luminescence of the this compound-treated samples by that of the vehicle-treated samples.

    • Determine the EC50 value by plotting the fold change in caspase activity against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Caspase-9 Activation Assay (Luminescent)

This protocol is based on the Promega Caspase-Glo® 9 Assay and is designed to measure the activity of the initiator caspase of the intrinsic apoptotic pathway.[8]

Materials:

  • This compound

  • Cell line of interest (e.g., RS4;11)

  • Appropriate cell culture medium and supplements

  • White-walled 96-well plates

  • Caspase-Glo® 9 Assay System (Promega, Cat. No. G8210 or similar)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the Caspase-3/7 assay.

  • Compound Treatment:

    • Treat cells with a range of this compound concentrations or vehicle control. Given that caspase-9 activation precedes caspase-3/7 activation, a shorter incubation time (e.g., 2-4 hours) may be optimal.

  • Assay Execution:

    • Equilibrate the Caspase-Glo® 9 Reagent to room temperature.[8]

    • Add 100 µL of the Caspase-Glo® 9 Reagent to each well.

    • Mix by gentle shaking for 30 seconds.

    • Incubate at room temperature for 30 minutes to 1 hour, protected from light.

  • Data Acquisition and Analysis:

    • Measure luminescence and analyze the data as described for the Caspase-3/7 assay.

Protocol 3: Caspase-8 Activation Assay (Colorimetric)

While this compound primarily activates the intrinsic pathway, measuring caspase-8 activity can serve as a control to confirm the pathway specificity. This protocol is based on a generic colorimetric assay.[9][10][11]

Materials:

  • This compound

  • Cell line of interest (e.g., Jurkat cells as a positive control for extrinsic apoptosis)

  • Appropriate cell culture medium and supplements

  • 96-well flat-bottom plates

  • Caspase-8 Colorimetric Assay Kit (e.g., Abcam, Cat. No. ab39700 or similar)

  • Microplate reader capable of measuring absorbance at 400-405 nm

Procedure:

  • Cell Treatment and Lysis:

    • Induce apoptosis by treating 1-5 x 10^6 cells with this compound for a specified time (e.g., 4-6 hours).

    • Pellet the cells by centrifugation.

    • Resuspend the cells in 50 µL of chilled cell lysis buffer provided in the kit.[9][10]

    • Incubate on ice for 10 minutes.[9][10]

    • Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.[9][10]

    • Transfer the supernatant (cytosolic extract) to a fresh tube.

  • Assay Execution:

    • Determine the protein concentration of the cell lysate.

    • Dilute the lysate to a concentration of 50-200 µg of protein in 50 µL of cell lysis buffer.

    • Add 50 µL of 2x Reaction Buffer (with DTT) to each sample.[9]

    • Add 5 µL of the IETD-pNA substrate (caspase-8 specific).[9]

    • Incubate at 37°C for 1-2 hours.[9]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 400 or 405 nm using a microplate reader.[9]

    • Calculate the fold increase in caspase-8 activity by comparing the absorbance of the this compound-treated samples to the vehicle control.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Caspase Activity Insufficient this compound concentration or incubation time.Optimize compound concentration and treatment duration.
Cell line is resistant to this compound.Use a sensitive cell line (e.g., RS4;11) or a positive control inducer of apoptosis.
Inactive assay reagent.Ensure proper storage and handling of assay kits.
High Background Signal Contamination of reagents or cell culture.Use sterile techniques and fresh reagents.
High spontaneous apoptosis in cell culture.Use healthy, low-passage number cells.
High Variability between Replicates Inconsistent cell seeding or reagent pipetting.Ensure uniform cell suspension and careful pipetting.
Edge effects in the microplate.Avoid using the outermost wells of the plate.

References

Application Notes and Protocols: Studying AZD4320 Target Engagement with Co-immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4320 is a potent, dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1][2][3][4][5] These proteins are key regulators of the intrinsic apoptotic pathway and are often overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy.[1][6] this compound functions as a BH3 mimetic, competitively binding to the BH3-binding groove of Bcl-2 and Bcl-xL, thereby disrupting their interaction with pro-apoptotic proteins such as Bad, Bak, and Bim.[1][7] This disruption liberates the pro-apoptotic proteins, leading to the activation of the caspase cascade and subsequent programmed cell death.[1][3]

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular context.[8][9][10][11][12] This method allows for the isolation of a specific protein of interest (the "bait") along with its interacting partners (the "prey") from a cell lysate using an antibody specific to the bait protein. By performing Co-IP of Bcl-2 or Bcl-xL in the presence and absence of this compound, researchers can directly assess the drug's ability to disrupt the binding of these anti-apoptotic proteins to their pro-apoptotic partners, thus providing direct evidence of target engagement.

This application note provides detailed protocols for utilizing Co-IP to investigate the target engagement of this compound.

Signaling Pathway of this compound

The intrinsic apoptosis pathway is tightly regulated by the balance between pro- and anti-apoptotic proteins of the Bcl-2 family.[6][13] In cancer cells, this balance is often shifted towards survival due to the overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. This compound redresses this imbalance.

AZD4320_Signaling_Pathway cluster_0 Normal Apoptotic Regulation cluster_1 Effect of this compound Bcl2_xL Bcl-2 / Bcl-xL (Anti-apoptotic) BH3_only Pro-apoptotic BH3-only proteins (e.g., Bad, Bim, Bak) Bcl2_xL->BH3_only Sequesters Apoptosis Apoptosis BH3_only->Apoptosis Induces This compound This compound Bcl2_xL_2 Bcl-2 / Bcl-xL This compound->Bcl2_xL_2 Inhibits BH3_only_2 Free Pro-apoptotic BH3-only proteins Bcl2_xL_2->BH3_only_2 Interaction Disrupted Apoptosis_2 Apoptosis BH3_only_2->Apoptosis_2 Induces

Figure 1: this compound Signaling Pathway.

Experimental Protocols

Co-immunoprecipitation (Co-IP) Workflow

The general workflow for a Co-IP experiment to assess this compound target engagement involves treating cells with the compound, lysing the cells under conditions that preserve protein-protein interactions, immunoprecipitating the target protein (Bcl-2 or Bcl-xL), and then detecting the co-precipitated binding partners by western blotting.

CoIP_Workflow start Start: Cancer Cell Culture treatment Treatment: - Vehicle (DMSO) - this compound (various conc.) start->treatment lysis Cell Lysis: (Non-denaturing buffer) treatment->lysis preclearing Pre-clearing Lysate: (with Protein A/G beads) lysis->preclearing ip Immunoprecipitation: - Add anti-Bcl-2 or anti-Bcl-xL Ab - Incubate preclearing->ip capture Immune Complex Capture: - Add Protein A/G beads - Incubate ip->capture wash Wash Beads: (Remove non-specific binding) capture->wash elution Elution: (Release proteins from beads) wash->elution analysis Analysis: Western Blot for Bcl-2/xL, Bad, Bak, Bim elution->analysis end End: Assess Target Engagement analysis->end

Figure 2: Co-immunoprecipitation Experimental Workflow.
Detailed Protocol: Co-IP of Bcl-2 and Associated Proteins

Materials:

  • Cancer cell line known to express Bcl-2 and relevant BH3-only proteins (e.g., RS4;11, PC9 overexpressing Bcl-2)

  • Cell culture reagents

  • This compound

  • DMSO (vehicle control)

  • Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, Protease and Phosphatase Inhibitor Cocktails

  • Anti-Bcl-2 antibody (for immunoprecipitation)

  • Normal Rabbit or Mouse IgG (isotype control)

  • Protein A/G magnetic beads or agarose (B213101) slurry

  • Primary antibodies for Western Blotting: anti-Bcl-2, anti-Bcl-xL, anti-Bad, anti-Bak, anti-Bim

  • Secondary HRP-conjugated antibodies

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the desired concentrations of this compound or DMSO for the specified time (e.g., 4-24 hours).

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cell pellet with ice-cold Co-IP Lysis Buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

  • Pre-clearing the Lysate:

    • To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C with gentle rotation.

    • Pellet the beads by centrifugation or using a magnetic rack and discard the beads.

  • Immunoprecipitation:

    • Incubate the pre-cleared lysate with the anti-Bcl-2 antibody or an isotype control IgG overnight at 4°C with gentle rotation.

  • Immune Complex Capture:

    • Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Co-IP Wash Buffer. With each wash, resuspend the beads and then pellet them.

  • Elution:

    • Elute the immunoprecipitated proteins from the beads by resuspending them in 1X SDS-PAGE sample buffer and boiling for 5-10 minutes.

    • Pellet the beads, and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against Bcl-2, Bad, Bak, and Bim.

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence detection system.

Data Presentation

The results of the Co-IP experiment can be quantified by densitometry of the western blot bands. The amount of co-immunoprecipitated protein can be normalized to the amount of immunoprecipitated bait protein.

Table 1: Quantitative Analysis of Bcl-2 Co-immunoprecipitation with this compound Treatment

TreatmentIP: Bcl-2 (Relative Intensity)Co-IP: Bim (Relative Intensity)Co-IP: Bak (Relative Intensity)Co-IP: Bad (Relative Intensity)
Vehicle (DMSO) 1.001.001.001.00
This compound (10 nM) 0.980.450.520.38
This compound (100 nM) 1.020.120.180.09
Isotype IgG Control 0.050.020.030.01

Note: The data presented in this table are representative and intended for illustrative purposes only. Actual results may vary depending on the experimental conditions and cell line used.

Conclusion

Co-immunoprecipitation is a robust method to demonstrate the target engagement of this compound. A dose-dependent decrease in the association of pro-apoptotic proteins like Bim, Bak, and Bad with Bcl-2 or Bcl-xL following this compound treatment provides direct evidence of the compound's mechanism of action. This technique is invaluable for the preclinical evaluation of BH3 mimetics and for understanding the molecular basis of their therapeutic efficacy.

References

Application Notes and Protocols: Dynamic BH3 Profiling to Assess AZD4320 Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Dynamic BH3 Profiling (DBP) to evaluate the efficacy of AZD4320, a dual inhibitor of the anti-apoptotic proteins BCL-2 and BCL-xL. This methodology allows for the functional assessment of how this compound primes cancer cells for apoptosis by measuring changes in mitochondrial outer membrane permeabilization (MOMP).

Introduction

This compound is a potent BH3 mimetic that targets both BCL-2 and BCL-xL, proteins often overexpressed in cancer cells to evade apoptosis.[1][2] By inhibiting these proteins, this compound frees pro-apoptotic proteins like BIM, leading to BAX/BAK activation and subsequent mitochondrial-mediated cell death.[2][3] Dynamic BH3 Profiling (DBP) is a functional assay that measures a cell's proximity to the apoptotic threshold in response to drug treatment.[4][5] It assesses the "priming" of mitochondria for apoptosis by exposing permeabilized cells to BH3 peptides and quantifying cytochrome c release.[4][6] An increase in priming following this compound treatment indicates on-target activity and predicts therapeutic response.[4][5]

This protocol is designed to guide researchers in applying DBP to determine the effectiveness of this compound in specific cancer cell models, providing valuable insights for preclinical drug development.

Data Presentation

The following tables summarize representative quantitative data from Dynamic BH3 Profiling experiments assessing the effect of this compound on cancer cell lines.

Table 1: In Vitro Efficacy of this compound in Hematological Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (nM)
KPUM-MS3Double Hit Lymphoma26
KPUM-UH1Double Hit Lymphoma17
STR-428Double Hit Lymphoma170
RS4;11B-cell Precursor Acute Lymphoblastic Leukemia10 (EC50 for caspase activation at 6h)
Ri-1-15 (EC50 for caspase activation at 6h)
OCI-M1-60 (EC50 for caspase activation at 6h)

Data sourced from MedchemExpress and AstraZeneca Open Innovation.[2][7]

Table 2: Dynamic BH3 Profiling of RCH-ACV Cells Treated with this compound

TreatmentBH3 PeptidePeptide Concentration (µM)Δ Priming (% Cytochrome c release vs. control)
This compound (10 nM, 2h)BAD (targets BCL-2, BCL-xL, BCL-w)0.3Increased
This compound (10 nM, 2h)HRK (targets BCL-xL)30Increased
This compound (10 nM, 2h)MS1 (targets MCL-1)10No significant change

This table represents data showing that this compound treatment increases mitochondrial priming in response to peptides that engage its targets (BCL-2 and BCL-xL), but not MCL-1, confirming its on-target activity. Data interpreted from a study on B-cell precursor ALL.[3]

Experimental Protocols

This section provides a detailed methodology for performing Dynamic BH3 Profiling to assess the efficacy of this compound.

Materials
  • Cell Lines: Cancer cell lines of interest (e.g., hematological malignancy cell lines known to be sensitive to BCL-2/BCL-xL inhibition).

  • This compound: Prepare a stock solution in DMSO.

  • BH3 Peptides:

    • BAD BH3 Peptide: To assess priming of BCL-2, BCL-xL, and BCL-w.

    • HRK BH3 Peptide: To specifically assess priming of BCL-xL.[8]

    • PUMA BH3 Peptide: As a positive control for maximal priming.

    • MS1 BH3 Peptide: As a negative control to assess MCL-1 dependence.[8]

    • Prepare stock solutions in DMSO.

  • Reagents for Cell Permeabilization and Staining:

    • Digitonin (B1670571)

    • Mitochondrial Experimental Buffer (MEB)

    • Anti-Cytochrome c Antibody (conjugated to a fluorophore, e.g., Alexa Fluor 647)

    • Hoechst 33342 (or other nuclear stain)

    • Formaldehyde (B43269)

    • Bovine Serum Albumin (BSA)

  • Equipment:

    • Flow cytometer

    • 96-well or 384-well plates

    • Centrifuge

    • Incubator

Methodology

1. Cell Culture and Treatment with this compound

  • Culture cancer cells under standard conditions to maintain logarithmic growth.

  • Seed cells in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Treat cells with the desired concentrations of this compound (e.g., a dose range from 1 nM to 1 µM) or vehicle control (DMSO) for a specified duration (e.g., 2, 4, or 16 hours). A 2-hour incubation is often sufficient to observe changes in priming.[3]

2. Cell Permeabilization

  • Following treatment, centrifuge the plate at 500 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellets in 100 µL of MEB.

  • Centrifuge again, discard the supernatant, and resuspend in 20 µL of MEB containing digitonin. The optimal digitonin concentration should be empirically determined for each cell line to ensure permeabilization of the plasma membrane without disrupting the mitochondrial outer membrane (typically in the range of 0.001% to 0.01%).

3. Exposure to BH3 Peptides

  • In a separate 96-well plate, prepare the BH3 peptide solutions at 2x the final desired concentration in MEB. For example, prepare 0.6 µM BAD, 60 µM HRK, and 20 µM MS1.

  • Transfer 20 µL of the permeabilized cell suspension to the wells containing the BH3 peptide solutions.

  • Incubate the plate at room temperature for 30-60 minutes in the dark.

4. Fixation and Staining

  • Add 20 µL of 4% formaldehyde in MEB to each well to fix the cells.

  • Incubate for 20 minutes at room temperature.

  • Centrifuge the plate, discard the supernatant, and wash the cells with MEB containing 1% BSA.

  • Resuspend the cells in 100 µL of MEB with 1% BSA containing the anti-cytochrome c antibody and a nuclear stain (e.g., Hoechst 33342).

  • Incubate for 1 hour at room temperature in the dark.

5. Flow Cytometry Analysis

  • Wash the cells with MEB.

  • Acquire data on a flow cytometer.

  • Gate on the single-cell population based on forward and side scatter.

  • Quantify the percentage of cytochrome c-negative cells (cells that have released cytochrome c).

6. Data Analysis

  • Calculate the percentage of cytochrome c release for each condition.

  • "Δ Priming" is calculated as the percentage of cytochrome c release in the this compound-treated sample minus the percentage of cytochrome c release in the vehicle-treated control for each BH3 peptide.

  • An increase in Δ Priming for BAD and HRK peptides following this compound treatment indicates on-target activity.

Mandatory Visualizations

AZD4320_Mechanism_of_Action cluster_0 Apoptotic Stimuli cluster_1 Anti-apoptotic Proteins cluster_2 Effector Proteins cluster_3 Mitochondrial Apoptosis Pro-apoptotic Activators Pro-apoptotic Activators BCL2 BCL2 Pro-apoptotic Activators->BCL2 BCLxL BCLxL Pro-apoptotic Activators->BCLxL BAX_BAK BAX / BAK Pro-apoptotic Activators->BAX_BAK BCL2->BAX_BAK BCLxL->BAX_BAK MOMP MOMP BAX_BAK->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosis Apoptosis Cytochrome_c->Apoptosis This compound This compound This compound->BCL2 This compound->BCLxL

Caption: this compound inhibits BCL-2 and BCL-xL, promoting apoptosis.

DBP_Workflow A 1. Cell Treatment (this compound or Vehicle) B 2. Cell Permeabilization (Digitonin) A->B C 3. Exposure to BH3 Peptides (BAD, HRK, etc.) B->C D 4. Fixation & Staining (Anti-Cytochrome c, Nuclear Stain) C->D E 5. Flow Cytometry Analysis D->E F 6. Data Analysis (Calculate Δ Priming) E->F

Caption: Workflow for Dynamic BH3 Profiling with this compound.

DBP_Logic cluster_0 Input cluster_1 Cellular State cluster_2 DBP Assay cluster_3 Output cluster_4 Interpretation This compound This compound Treatment Priming Increased Mitochondrial Priming (Dependence on BCL-2/BCL-xL) This compound->Priming BH3_Peptides Addition of BH3 Peptides (BAD, HRK) Priming->BH3_Peptides Cyto_Release Increased Cytochrome c Release (Δ Priming > 0) BH3_Peptides->Cyto_Release Efficacy This compound Efficacy Confirmed Cyto_Release->Efficacy

Caption: Logic of DBP for assessing this compound efficacy.

References

Application Notes and Protocols for Establishing and Characterizing AZD4320-Resistant Cell Line Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4320 is a potent, dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL), which has demonstrated efficacy in preclinical models of hematologic cancers.[1][2][3] By mimicking BH3-only proteins, this compound displaces pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and apoptosis in a Bax/Bak-dependent manner.[4][5] Despite the promise of targeted therapies like this compound, the development of acquired resistance is a significant clinical challenge.[6] The establishment of in vitro drug-resistant cell line models is a critical step in understanding the molecular mechanisms that drive resistance and for the preclinical evaluation of novel therapeutic strategies to overcome it.[7]

These application notes provide a comprehensive guide to establishing and characterizing this compound-resistant cancer cell line models. The protocols detailed herein describe a stepwise dose-escalation method to generate resistant cell lines and subsequent molecular and phenotypic characterization to elucidate the underlying resistance mechanisms.

Mechanism of Action of this compound and Potential Resistance Pathways

This compound induces apoptosis by inhibiting Bcl-2 and Bcl-xL.[1] However, cancer cells can develop resistance by upregulating other anti-apoptotic proteins, thereby bypassing the effects of this compound. A key potential mechanism of resistance is the upregulation of Myeloid cell leukemia-1 (Mcl-1), another member of the Bcl-2 family that can sequester pro-apoptotic proteins and prevent cell death.[8][9]

AZD4320_Resistance_Pathway cluster_0 Apoptosis Induction by this compound cluster_1 Mcl-1 Mediated Resistance This compound This compound Bcl2_BclxL Bcl-2 / Bcl-xL This compound->Bcl2_BclxL inhibits Pro_Apoptotic Pro-Apoptotic Proteins (e.g., BIM, BAK, BAX) Bcl2_BclxL->Pro_Apoptotic sequesters Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion activates Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Mitochondrion->Apoptosis triggers Mcl1 Mcl-1 (Upregulated) Mcl1->Pro_Apoptotic sequesters a cluster_workflow Workflow for Generating Resistant Cell Lines A 1. Determine IC50 of Parental Cell Line B 2. Initial Chronic Exposure (IC20 - IC30) A->B C 3. Stepwise Dose Escalation (1.5x - 2x increments) B->C D 4. Monitor Cell Viability and Growth Rate C->D Continuous Culture D->C If viability > 50%, increase dose E 5. Isolate and Expand Resistant Clones D->E Once stable at high dose F 6. Characterize Resistant Phenotype E->F b cluster_characterization Characterization of Resistant Phenotype Root This compound-Resistant Cell Line Phenotypic Phenotypic Characterization Root->Phenotypic Molecular Molecular Characterization Root->Molecular IC50 IC50 Determination (Confirm Resistance) Phenotypic->IC50 Growth Growth Rate Analysis Phenotypic->Growth Apoptosis Apoptosis Assays (Annexin V/PI) Phenotypic->Apoptosis Western Western Blot (Bcl-2 family proteins) Molecular->Western qPCR qPCR (Gene expression analysis) Molecular->qPCR Sequencing Sequencing (e.g., for Bcl-2 mutations) Molecular->Sequencing

References

Application Notes and Protocols: Combination Therapy of AZD4320 with Acalabrutinib in Preclinical Models of Mantle Cell Lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Mantle Cell Lymphoma (MCL) is an aggressive subtype of non-Hodgkin's lymphoma characterized by frequent relapses and therapeutic resistance. Key survival pathways in MCL include the B-cell receptor (BCR) signaling cascade, where Bruton's tyrosine kinase (BTK) is a critical node, and the BCL-2 family of anti-apoptotic proteins. Acalabrutinib (B560132) is a second-generation, highly selective BTK inhibitor. AZD4320 is a potent dual inhibitor of the anti-apoptotic proteins BCL-2 and BCL-xL.[1] This document outlines preclinical studies evaluating the synergistic efficacy of combining this compound with acalabrutinib in MCL models, including those resistant to standard therapies. The data suggests that dual targeting of BTK and BCL-2/BCL-xL is a promising strategy to overcome therapeutic resistance in MCL.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the combination of this compound and acalabrutinib in MCL models.

Table 1: In Vitro Efficacy of this compound and Acalabrutinib Combination in MCL Cell Lines [1]

ParameterValueCell Lines
This compound IC50 (monotherapy)1.6 - 78 nMIbrutinib/Venetoclax-sensitive and -resistant MCL cell lines
Combination Index (CI)0.17 - 0.93Ibrutinib/Venetoclax-sensitive and -resistant MCL cell lines

A Combination Index (CI) of < 1 indicates a synergistic effect between the two drugs.

Table 2: In Vivo Efficacy of AZD0466 (dendrimer-conjugate of this compound) and Acalabrutinib Combination in MCL Xenograft and PDX Models [1]

Model TypeTreatment GroupOutcomeStatistical Significance
Mino-venetoclax-R XenograftCombination vs. VehicleSignificant decrease in tumor sizep < 0.0001
Mino-venetoclax-R XenograftCombination vs. AZD0466 aloneSignificant decrease in tumor sizep = 0.0070
Mino-venetoclax-R XenograftCombination vs. Acalabrutinib aloneSignificant decrease in tumor sizep = 0.0118
Ibrutinib/CAR-T dual-resistant PDXCombination vs. VehicleInhibition of tumor growthNot specified
Ibrutinib/CAR-T dual-resistant PDXCombination vs. AZD0466 aloneExtended survival by 7 daysNot specified
Ibrutinib/CAR-T dual-resistant PDXCombination vs. Acalabrutinib aloneExtended survival by 25 daysNot specified
Ibrutinib/CAR-T dual-resistant PDXAZD0466 alone vs. VehicleExtended survival by 32 daysNot specified
Ibrutinib/CAR-T dual-resistant PDXAcalabrutinib alone vs. VehicleExtended survival by 14 daysNot specified

Signaling Pathways and Experimental Workflows

G cluster_0 BCR Signaling Pathway cluster_1 Apoptotic Pathway BCR BCR BTK BTK BCR->BTK PLCg2 PLCγ2 BTK->PLCg2 NFkB NF-κB PLCg2->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation BCL2_BCLxL BCL-2 / BCL-xL BAX_BAK BAX / BAK BCL2_BCLxL->BAX_BAK Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Caspases Caspases Mitochondrion->Caspases Apoptosis Apoptosis Caspases->Apoptosis Acalabrutinib Acalabrutinib Acalabrutinib->BTK This compound This compound This compound->BCL2_BCLxL

Figure 1: Dual inhibition of BCR and apoptotic pathways.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies cell_lines MCL Cell Lines (Ibrutinib/Venetoclax-sensitive and -resistant) viability Cell Viability Assay (IC50 Determination) cell_lines->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) cell_lines->apoptosis immunoblot Immunoblotting (Apoptotic Markers) cell_lines->immunoblot synergy Synergy Analysis (Combination Index) viability->synergy xenograft Mino-venetoclax-R Xenograft Model synergy->xenograft pdx Ibrutinib/CAR-T Dual-Resistant PDX Model synergy->pdx treatment Treatment Administration (Single Agents & Combination) xenograft->treatment pdx->treatment tumor_growth Tumor Growth Measurement treatment->tumor_growth survival Survival Analysis treatment->survival end End tumor_growth->end survival->end start Start start->cell_lines

Figure 2: Preclinical experimental workflow.

Experimental Protocols

1. Cell Viability Assay (MTT-based)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and acalabrutinib, alone and in combination, on MCL cell lines.

  • Materials:

    • MCL cell lines (e.g., Mino, JeKo-1, and their resistant derivatives)

    • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

    • 96-well plates

    • This compound and Acalabrutinib stock solutions (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed MCL cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

    • Prepare serial dilutions of this compound and acalabrutinib in complete medium. For combination studies, a fixed-ratio dilution series should be prepared.

    • Add 100 µL of the drug solutions to the respective wells. Include vehicle control (DMSO) wells.

    • Incubate for 72 hours at 37°C.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the supernatant and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and determine IC50 values using non-linear regression analysis. Combination index (CI) values can be calculated using software such as CompuSyn.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the induction of apoptosis by this compound and acalabrutinib, alone and in combination.

  • Materials:

    • Treated and untreated MCL cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Protocol:

    • Treat MCL cells with the desired concentrations of this compound, acalabrutinib, or the combination for 24-48 hours.

    • Harvest approximately 1-5 x 10^5 cells by centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

3. Immunoblotting

  • Objective: To detect changes in the expression of key apoptotic and BCR signaling proteins following treatment.

  • Materials:

    • Treated and untreated MCL cells

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-phospho-BTK, anti-total BTK, anti-BCL-2, anti-BCL-xL, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Protocol:

    • Lyse treated cells in RIPA buffer and quantify protein concentration using a BCA assay.

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

    • Visualize protein bands using an imaging system.

4. In Vivo Xenograft and Patient-Derived Xenograft (PDX) Studies

  • Objective: To evaluate the anti-tumor efficacy of the this compound/acalabrutinib combination in vivo.

  • Materials:

    • Immunocompromised mice (e.g., NOD/SCID or NSG)

    • MCL cell lines (e.g., Mino-venetoclax-R) or patient-derived tumor tissue

    • Matrigel

    • AZD0466 (clinical-grade dendrimer conjugate of this compound)

    • Acalabrutinib

    • Appropriate vehicle solutions

    • Calipers for tumor measurement

  • Protocol:

    • Tumor Implantation:

      • Xenograft: Subcutaneously inject 5-10 x 10^6 MCL cells mixed with Matrigel into the flank of each mouse.

      • PDX: Surgically implant a small fragment of patient tumor tissue subcutaneously into the flank of each mouse.

    • Tumor Growth and Randomization:

      • Monitor tumor growth by caliper measurements 2-3 times per week.

      • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment groups (Vehicle, AZD0466 alone, Acalabrutinib alone, Combination).

    • Drug Administration:

      • Administer AZD0466 intravenously (e.g., 34 mg/kg, weekly).[1]

      • Administer acalabrutinib orally (e.g., 20 mg/kg, twice daily).[1]

      • Administer vehicle controls according to the same schedule.

    • Efficacy Assessment:

      • Continue to monitor tumor volume throughout the study.

      • Monitor animal body weight and overall health as indicators of toxicity.

      • At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting, immunohistochemistry).

      • For survival studies, monitor mice until a defined endpoint (e.g., tumor volume > 2000 mm³ or signs of morbidity) is reached.

Disclaimer: These protocols are intended as a guide and may require optimization based on the specific cell lines, reagents, and equipment used. Always adhere to institutional guidelines for animal care and use.

References

Synergistic Apoptosis Induction by Dual BCL-2/BCL-xL and MCL-1 Inhibition: Application Notes and Protocols for AZD4320 and AZD5991

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic anti-cancer effects observed with the combination of AZD4320, a dual BCL-2/BCL-xL inhibitor, and AZD5991, a selective MCL-1 inhibitor. Detailed protocols for key experiments are provided to facilitate the investigation of this promising therapeutic strategy in a laboratory setting.

Introduction

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway, with pro-survival members such as BCL-2, BCL-xL, and MCL-1 often overexpressed in cancer cells, contributing to therapeutic resistance.[1][2][3] BH3 mimetic drugs are a class of targeted therapies designed to inhibit these pro-survival proteins, thereby restoring the cell's natural ability to undergo apoptosis.[1][2]

This compound is a potent BH3 mimetic that dually inhibits the anti-apoptotic proteins BCL-2 and BCL-xL.[4] AZD5991 is a highly selective and potent inhibitor of MCL-1.[5][6] While single-agent treatment with BH3 mimetics can be effective in certain hematological malignancies, cancer cells often develop resistance by relying on other pro-survival BCL-2 family members. This has led to the investigation of combination therapies targeting multiple anti-apoptotic proteins simultaneously.

This document outlines the synergistic effects of combining this compound and AZD5991, leading to enhanced cancer cell death in various preclinical models. The provided protocols offer a foundation for researchers to explore this synergy in their own cancer models.

Mechanism of Synergy

The combination of this compound and AZD5991 exerts a powerful synergistic effect by comprehensively targeting the three key pro-survival BCL-2 family members: BCL-2, BCL-xL, and MCL-1. The underlying mechanism involves the liberation of the pro-apoptotic protein BIM from all its anti-apoptotic binding partners.[7][8]

In cancer cells, BIM is often sequestered by BCL-2, BCL-xL, and MCL-1, preventing it from activating the downstream effectors of apoptosis, BAX and BAK.

  • This compound displaces BIM from BCL-2 and BCL-xL.

  • AZD5991 displaces BIM from MCL-1.

The concurrent administration of both inhibitors leads to a significant increase in free BIM, which can then fully activate BAX and BAK.[7][8] This activation results in the formation of pores in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates a caspase cascade, culminating in the execution of apoptosis.[2][9]

Data Presentation

The synergistic activity of this compound and AZD5991 has been demonstrated in various cancer cell lines. The following tables summarize key quantitative data from preclinical studies.

Table 1: Synergistic Activity of this compound and AZD5991 in B-Cell Precursor Acute Lymphoblastic Leukemia (BCP-ALL) [7]

Cell LineTreatmentEC50 (nM)Bliss Synergy Score
RCH-ACVThis compound~100\multirow{2}{}{Positive synergy observed across all tested BCP-ALL samples}
AZD5991>1000
This compound + AZD5991Significantly reduced
NALM-6This compound~2000\multirow{2}{}{Positive synergy observed across all tested BCP-ALL samples}
AZD5991>2000
This compound + AZD5991Significantly reduced

Table 2: Synergistic Activity of this compound and AZD5991 in Malignant Pleural Mesothelioma (MPM)

Cell LineTreatmentEC50 (nM)Synergy Analysis
MSTO-211HThis compound150-220\multirow{2}{*}{Strong synergy observed across a range of drug concentrations (Bliss synergy model)}
AZD5991>15,000
This compound + AZD5991 (varying conc.)3-55

Experimental Protocols

Detailed methodologies for key experiments to investigate the synergy between this compound and AZD5991 are provided below.

Cell Viability and Synergy Analysis

This protocol describes how to assess the effect of single-agent and combination drug treatments on cell viability and to quantify the level of synergy.

Materials:

  • Cancer cell lines of interest (e.g., RCH-ACV, NALM-6)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • AZD5991 (stock solution in DMSO)

  • 96-well flat-bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Luminometer

  • Synergy analysis software (e.g., SynergyFinder, Combenefit)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare a dose-response matrix of this compound and AZD5991. A typical matrix might involve 7 increasing concentrations of each drug (e.g., 0.1, 1, 2.5, 5, 10, 100, and 500 nM).[7] Include wells for single-agent controls and a vehicle control (DMSO).

  • Add the drug solutions to the respective wells.

  • Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[7]

  • After incubation, allow the plate to equilibrate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage relative to the vehicle-treated control.

  • Analyze the dose-response matrix data using a synergy model such as the Bliss independence model to determine synergy scores.[7]

Co-Immunoprecipitation (Co-IP) to Assess Protein Interactions

This protocol is used to determine the effect of this compound and AZD5991 on the interaction between BIM and the anti-apoptotic proteins BCL-2, BCL-xL, and MCL-1.[7][8]

Materials:

  • Cancer cell lines (e.g., RCH-ACV, NALM-6)

  • This compound and AZD5991

  • Cell lysis buffer (e.g., 1% CHAPS buffer) with protease inhibitors

  • Primary antibodies: anti-BCL-2, anti-BCL-xL, anti-MCL-1, anti-BIM

  • Protein A/G magnetic beads

  • SDS-PAGE gels and Western blot apparatus

  • Secondary antibodies conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the desired concentrations of this compound (e.g., 100 nM for RCH-ACV, 2 µM for NALM-6) and/or AZD5991 (e.g., 1 µM for RCH-ACV, 2 µM for NALM-6) for 4 hours.[7]

  • Harvest and lyse the cells in ice-cold lysis buffer.

  • Clarify the lysates by centrifugation.

  • Pre-clear the lysates by incubating with protein A/G magnetic beads.

  • Incubate the pre-cleared lysates with the primary antibody for immunoprecipitation (e.g., anti-BCL-2, anti-BCL-xL, or anti-MCL-1) overnight at 4°C with rotation.

  • Add protein A/G magnetic beads to capture the antibody-protein complexes.

  • Wash the beads several times with lysis buffer.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with the primary antibody against BIM to detect the co-immunoprecipitated protein.

  • Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Analyze the input lysates to confirm equal protein loading.

Dynamic BH3 Profiling

This assay measures changes in mitochondrial apoptotic priming in response to drug treatment.[7][10][11]

Materials:

  • Cancer cell lines (e.g., RCH-ACV)

  • This compound and AZD5991

  • BH3 peptides (e.g., BAD, HRK, MS1)

  • Digestion buffer with a mild digitonin (B1670571) concentration

  • Mitochondrial assay buffer

  • Anti-cytochrome c antibody conjugated to a fluorophore

  • Flow cytometer

Procedure:

  • Treat cells with the desired drug concentrations (e.g., 10 nM this compound or 100 nM AZD5991) for 2 hours.[7]

  • Harvest and wash the cells.

  • Permeabilize the cells with a mild digitonin-containing buffer to selectively permeabilize the plasma membrane while leaving the mitochondrial outer membrane intact.

  • Expose the permeabilized cells to a panel of BH3 peptides (e.g., 0.3 µM BAD, 30 µM HRK, or 10 µM MS1) for a defined period.[7]

  • Fix the cells.

  • Stain for intracellular cytochrome c using a fluorescently labeled antibody.

  • Analyze the cells by flow cytometry to quantify the percentage of cells that have released cytochrome c in response to the BH3 peptides.

  • Calculate "delta priming" as the percentage of cytochrome c release in drug-treated cells minus the percentage in vehicle-treated cells for each BH3 peptide.[7]

Visualizations

Signaling Pathway of Synergistic Apoptosis

Synergistic_Apoptosis cluster_Inhibitors BH3 Mimetic Inhibitors cluster_AntiApoptotic Anti-Apoptotic Proteins cluster_ProApoptotic Pro-Apoptotic Proteins cluster_Mitochondrion Mitochondrial Apoptosis This compound This compound BCL2 BCL-2 This compound->BCL2 BCLxL BCL-xL This compound->BCLxL AZD5991 AZD5991 MCL1 MCL-1 AZD5991->MCL1 BIM BIM BCL2->BIM Sequester BCLxL->BIM Sequester MCL1->BIM Sequester BAX_BAK BAX / BAK BIM->BAX_BAK Activates MOMP Mitochondrial Outer Membrane Permeabilization BAX_BAK->MOMP CytoC Cytochrome c Release MOMP->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Synergistic induction of apoptosis by this compound and AZD5991.

Experimental Workflow for Synergy Analysis

Synergy_Workflow cluster_CellCulture Cell Culture & Treatment cluster_ViabilityAssay Cell Viability Assay cluster_DataAnalysis Data Analysis node1 Seed cancer cells in 96-well plates node2 Prepare dose-response matrix of this compound & AZD5991 node1->node2 node3 Treat cells for 72 hours node2->node3 node4 Add CellTiter-Glo® reagent node3->node4 node5 Measure luminescence node4->node5 node6 Calculate % viability vs. control node5->node6 node7 Analyze for synergy (e.g., Bliss independence model) node6->node7 node8 Generate synergy scores and dose-response curves node7->node8

Caption: Workflow for cell viability and synergy analysis.

Conclusion

The combination of this compound and AZD5991 represents a rational and potent therapeutic strategy to overcome resistance to single-agent BH3 mimetics in various cancers. By simultaneously inhibiting BCL-2, BCL-xL, and MCL-1, this combination effectively induces synergistic apoptosis in preclinical models. The protocols and data presented in these application notes provide a valuable resource for researchers aiming to further investigate and harness the therapeutic potential of this dual-inhibitor approach. Further in vivo validation is a critical next step to translate these promising preclinical findings into clinical applications.[7][12]

References

Application Notes and Protocols for Assessing Cell Viability and Proliferation Following AZD4320 Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the effects of AZD4320, a potent dual inhibitor of B-cell lymphoma 2 (BCL-2) and B-cell lymphoma-extra large (BCL-xL), on cell viability and proliferation. The provided methodologies are essential for characterizing the cellular response to this compound and determining its therapeutic potential in various cancer models.

This compound is a BH3 mimetic that targets the anti-apoptotic proteins BCL-2 and BCL-xL with nanomolar affinity.[1][2] By inhibiting these proteins, this compound disrupts the sequestration of pro-apoptotic proteins like BIM, BAK, and BAX, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptosis.[1][3] This targeted mechanism of action makes this compound a subject of interest in oncology research, particularly for hematological malignancies.[1][2]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines. This data is critical for selecting appropriate cell models and designing experiments with relevant dose concentrations.

Table 1: this compound IC50 Values for Cell Viability (72-hour treatment)

Cell LineCancer TypeIC50 (nM)
KPUM-MS3Double Expressing Lymphoma26
KPUM-UH1Double Expressing Lymphoma17
STR-428Double Hit Lymphoma170
Various Hematologic MalignanciesALL, AML, DLBCL, Multiple MyelomaSignificant Inhibition
Small Cell Lung Cancer (SCLC)SCLCSignificant Inhibition

Data sourced from multiple studies.[3][4][5]

Table 2: this compound EC50 Values for Caspase Activation (6-hour treatment)

Cell LineCancer TypeEC50 (nM)
RS4;11Acute Lymphoblastic Leukemia10
Ri-1-15
OCI-M1-60

Data sourced from AstraZeneca Open Innovation.[2]

Signaling Pathway of this compound-Induced Apoptosis

The diagram below illustrates the mechanism by which this compound induces apoptosis through the inhibition of BCL-2 and BCL-xL.

AZD4320_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) CytoC Cytochrome c release MOMP->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome activates This compound This compound BCL2_BCLxL BCL-2 / BCL-xL This compound->BCL2_BCLxL inhibits Pro_Apoptotic Pro-Apoptotic Proteins (BIM, BAD) BCL2_BCLxL->Pro_Apoptotic sequesters BAX_BAK BAX / BAK Pro_Apoptotic->BAX_BAK activates BAX_BAK->MOMP induces Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase37 Caspase-3/7 Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis executes Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Assay Assay cluster_Analysis Data Analysis Cell_Culture Cell Culture Cell_Seeding Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding AZD4320_Prep This compound Preparation (Serial Dilutions) Treatment Treat Cells with this compound AZD4320_Prep->Treatment Cell_Seeding->Treatment Incubation Incubate for Desired Duration Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo, MTT) Incubation->Viability_Assay Proliferation_Assay Cell Proliferation Assay (e.g., BrdU) Incubation->Proliferation_Assay Data_Acquisition Data Acquisition (Luminometer, Spectrophotometer) Viability_Assay->Data_Acquisition Proliferation_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50/EC50 Determination) Data_Acquisition->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: Managing AZ-4320-Induced Thrombocytopenia in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD4320 in preclinical models. The information is presented in a question-and-answer format to directly address specific issues related to managing this compound-induced thrombocytopenia.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced thrombocytopenia?

A1: this compound is a potent dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1][2][3] Platelet survival is critically dependent on Bcl-xL. By inhibiting Bcl-xL, this compound disrupts the normal mechanism that prevents premature platelet death, leading to a transient decrease in circulating platelet numbers. This is an on-target effect of the drug.

Q2: Is the thrombocytopenia induced by this compound reversible?

A2: Yes, preclinical studies have demonstrated that the thrombocytopenia induced by this compound is transient and reversible.[2][3] Following a single dose, platelet counts typically begin to recover and return to baseline levels within a week, even as the anti-tumor effects of the drug may still be ongoing.[2][3]

Q3: What is the recommended dosing strategy to manage this compound-induced thrombocytopenia in preclinical models?

A3: An intermittent, once-weekly dosing schedule is recommended to manage thrombocytopenia while maintaining anti-tumor efficacy. This schedule allows for the recovery of platelet counts between doses, mitigating the risk of cumulative toxicity.[1][2] Daily dosing is not recommended as it does not provide a sufficient window for platelet recovery.

Q4: What is AZD0466 and how does it relate to this compound and thrombocytopenia?

A4: AZD0466 is a drug-dendrimer conjugate of this compound.[1] While this compound showed manageable thrombocytopenia in preclinical models, its development was halted due to dose-limiting cardiovascular toxicity.[1] AZD0466 was developed to optimize the drug's release and reduce these cardiovascular side effects while retaining the dual Bcl-2/Bcl-xL inhibitory activity.[1] Preclinical and early clinical data for AZD0466 also show transient, on-target thrombocytopenia that is managed with a weekly dosing schedule.[4]

Troubleshooting Guide

Q5: My preclinical model is showing more severe thrombocytopenia than expected. What should I do?

A5: If you observe a platelet count nadir that is lower than anticipated or a delayed recovery, consider the following:

  • Verify Dose and Formulation: Double-check the concentration of your this compound solution and the accuracy of your dosing volume. Ensure the vehicle is appropriate and has been prepared correctly.

  • Review Dosing Schedule: Confirm that you are adhering to a once-weekly dosing schedule. Accidental daily or more frequent dosing will exacerbate thrombocytopenia.

  • Assess Animal Health: Underlying health issues or inflammation in the animal model can potentially worsen thrombocytopenia.[5] Monitor for signs of infection or other comorbidities.

  • Consider Model-Specific Sensitivity: Different tumor models or mouse strains may have varying sensitivities to this compound. It may be necessary to perform a dose-titration study to determine the optimal therapeutic window for your specific model.

Q6: What are the clinical signs of severe thrombocytopenia in mice that I should monitor for?

A6: While spontaneous bleeding is rare in thrombocytopenic mice without an additional inflammatory stimulus, it is crucial to monitor for the following signs, which could indicate severe thrombocytopenia:[5][6][7]

  • Petechiae: Small, pinpoint red or purple spots on the skin, particularly on the ears, footpads, and tail.

  • Ecchymoses: Larger bruises or areas of discoloration on the skin.

  • Hemorrhage: Bleeding from the nose, gums, or rectum. Blood in the urine or feces (note that tarry stools can indicate internal bleeding).

  • General signs of distress: Lethargy, ruffled fur, hunched posture, or reluctance to move, which could be associated with internal bleeding.

  • Prolonged bleeding after minor procedures: For example, after tail vein blood sampling.[6]

Q7: What supportive care measures can be implemented if a mouse shows signs of severe thrombocytopenia or bleeding?

A7: If an animal exhibits signs of severe thrombocytopenia or bleeding, the following supportive care measures should be considered in consultation with a veterinarian and in accordance with institutional animal care and use committee (IACUC) guidelines:

  • Minimize Handling and Invasive Procedures: Reduce stress and the risk of trauma by handling the animals gently and only when necessary.

  • Provide Soft Food and Bedding: This can help prevent minor injuries that could lead to bleeding.

  • Platelet Transfusion: In critical cases of severe bleeding, platelet transfusions can be administered, though this is a complex procedure and may not be feasible in all research settings.

  • Humane Endpoints: It is essential to have pre-defined humane endpoints for your study. If an animal shows signs of significant distress or uncontrolled bleeding, it should be euthanized according to your approved protocol to prevent further suffering.[8]

Data Presentation

Table 1: Representative Preclinical Data on this compound-Induced Thrombocytopenia in Mice

Preclinical ModelThis compound Dose and ScheduleApproximate Platelet Nadir (% of Baseline)Time to NadirTime to RecoveryReference
SCID Mice with RS4;11 Xenografts10 mg/kg, single IV dose~40%~24 hours< 7 daysBalachander et al., 2020
SCID Mice with RS4;11 Xenografts10 mg/kg, weekly IV dose~50-60% after each dose~24 hours post-dosePre-dose levels before next cycleBalachander et al., 2020

Note: The values in this table are estimations derived from published graphical data and should be used for guidance only. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Monitoring Platelet Counts in Mice

This protocol describes a method for serial blood sampling and platelet counting in mice treated with this compound.

  • Blood Collection:

    • Collect 5-10 µL of blood from the tail vein.[9]

    • Immediately place the blood into a micro-collection tube containing an anticoagulant (e.g., EDTA).

  • Platelet Counting:

    • Use an automated hematology analyzer calibrated for mouse blood for accurate and rapid platelet counts.

    • Alternatively, flow cytometry can be used for precise platelet enumeration, especially when analyzing small sample volumes. This method typically involves staining platelets with a fluorescently-labeled antibody (e.g., anti-CD41) and using counting beads for standardization.[9]

  • Sampling Schedule:

    • Baseline: Collect a blood sample before the first dose of this compound.

    • Post-Dose: Collect samples at 24, 48, 72, and 96 hours after dosing to capture the platelet nadir.

    • Recovery: For weekly dosing schedules, collect a sample immediately before the next dose to confirm platelet recovery.

Visualizations

AZD4320_Mechanism_of_Action This compound Signaling Pathway This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits BclxL Bcl-xL This compound->BclxL Inhibits Bax Bax Bcl2->Bax Inhibits Bak Bak BclxL->Bak Inhibits Mitochondrion Mitochondrion Bak->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC releases Apaf1 Apaf-1 CytochromeC->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes Experimental_Workflow Experimental Workflow for this compound Studies Start Start: Tumor Cell Implantation TumorGrowth Allow Tumor Growth to Predetermined Size Start->TumorGrowth Baseline Baseline Platelet Count Measurement TumorGrowth->Baseline Dosing Administer this compound (e.g., 10 mg/kg, IV, weekly) Baseline->Dosing Monitoring Monitor Platelet Counts (e.g., 24, 48, 72h post-dose) Dosing->Monitoring TumorVolume Measure Tumor Volume (e.g., 2-3 times/week) Dosing->TumorVolume HealthMonitoring Daily Health Monitoring (Clinical Signs of Toxicity) Dosing->HealthMonitoring Monitoring->Dosing Next cycle Endpoint End of Study: Euthanasia & Tissue Collection TumorVolume->Endpoint HealthMonitoring->Endpoint Humane Endpoint Met

References

Technical Support Center: Investigating the Mechanisms of AZD4320 Cardiotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiotoxic mechanisms of AZD4320.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, intravenous, dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (BCL-2) and B-cell lymphoma-extra large (BCL-xL).[1][2][3] Its primary mechanism of action is to mimic the activity of pro-apoptotic BH3-only proteins, thereby inducing the intrinsic pathway of apoptosis in cancer cells that are dependent on BCL-2 and/or BCL-xL for survival.

Q2: What is the primary safety concern with this compound?

A2: The clinical development of this compound was halted due to dose-limiting cardiovascular toxicity observed in preclinical studies.[1][2][4] This cardiotoxicity is a significant consideration for any research involving this compound.

Q3: What is AZD0466 and how does it relate to this compound?

A3: AZD0466 is a drug-dendrimer conjugate of this compound.[5] It was developed to mitigate the cardiovascular side effects of this compound by optimizing the drug's release and reducing peak plasma concentrations.[5][6] While designed to be safer, evidence of asymptomatic myocardial injury, indicated by a dose-limiting increase in troponin levels, has been observed in clinical trials of AZD0466.

Q4: What are the known mechanisms of this compound-induced cardiotoxicity?

A4: The primary mechanism of this compound-induced cardiotoxicity is believed to be the induction of apoptosis in cardiomyocytes.[7][8] As a dual BCL-2/BCL-xL inhibitor, this compound can disrupt the delicate balance of pro- and anti-apoptotic proteins in heart cells, leading to mitochondrial dysfunction and programmed cell death.

Q5: What are the key in vitro assays to investigate this compound cardiotoxicity?

A5: Key in vitro assays include:

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo): To determine the cytotoxic effects of this compound on cardiomyocytes.

  • Apoptosis Assays:

    • Caspase Activity Assays (e.g., Caspase-Glo 3/7): To measure the activation of executioner caspases.[9][10]

    • TUNEL Assay: To detect DNA fragmentation, a hallmark of late-stage apoptosis.[11][12]

    • Annexin V Staining: To identify early-stage apoptosis through the externalization of phosphatidylserine.

  • Mitochondrial Function Assays:

    • Mitochondrial Membrane Potential (ΔΨm) Assays (e.g., JC-1, TMRE): To assess mitochondrial depolarization, an early event in apoptosis.[13][14][15]

Q6: What in vivo models and biomarkers are relevant for studying this compound cardiotoxicity?

A6: Rodent models are commonly used to study drug-induced cardiotoxicity. Key biomarkers to monitor include:

  • Cardiac Troponins (cTnI, cTnT): Highly specific markers of myocardial injury.[16]

  • Natriuretic Peptides (BNP, NT-proBNP): Indicators of cardiac stress and heart failure.

  • Echocardiography: To assess changes in cardiac function, such as left ventricular ejection fraction (LVEF).

Troubleshooting Guides

Category 1: In Vitro Cardiomyocyte Assays

Issue 1: High background apoptosis in control cardiomyocyte cultures.

  • Possible Cause: Suboptimal culture conditions, high passage number of cells, or nutrient depletion.

  • Troubleshooting Steps:

    • Optimize Culture Conditions: Ensure proper temperature, CO2 levels, and humidity. Use cardiomyocyte-specific media and supplements.

    • Use Low Passage Cells: Primary or iPSC-derived cardiomyocytes at lower passages are generally healthier.

    • Regular Media Changes: Refresh culture media as recommended for your specific cell type to prevent nutrient depletion and waste accumulation.

    • Gentle Handling: Cardiomyocytes can be sensitive to mechanical stress during handling and media changes.

Issue 2: Inconsistent results in caspase activity assays.

  • Possible Cause: Asynchronous apoptosis induction, incorrect timing of the assay, or issues with reagent preparation.

  • Troubleshooting Steps:

    • Time-Course Experiment: Perform a time-course experiment to determine the optimal time point for measuring caspase activation after this compound treatment.

    • Reagent Preparation: Prepare caspase assay reagents fresh and protect them from light as instructed by the manufacturer.

    • Positive Control: Include a known apoptosis inducer, such as staurosporine (B1682477), as a positive control to ensure the assay is working correctly.[17][18]

    • Normalize to Cell Number: Normalize caspase activity to a measure of cell number or total protein to account for variations in cell density between wells.

Issue 3: Difficulty interpreting mitochondrial membrane potential (ΔΨm) assay results.

  • Possible Cause: Photobleaching of fluorescent dyes, incorrect dye concentration, or use of a dye not suitable for the experimental setup.

  • Troubleshooting Steps:

    • Minimize Light Exposure: Protect dye-loaded cells from light to prevent photobleaching.

    • Titrate Dye Concentration: Determine the optimal, non-toxic concentration of the ΔΨm dye for your specific cardiomyocyte cell type.

    • Use a Ratiometric Dye: Consider using a ratiometric dye like JC-1, which allows for a more robust measurement of ΔΨm changes, as the ratio of red to green fluorescence is less sensitive to variations in cell number or dye loading.[13][15]

    • Include a Positive Control: Use a mitochondrial uncoupler like CCCP as a positive control to induce mitochondrial depolarization.

Category 2: In Vivo Studies

Issue 4: High variability in cardiac biomarker levels in animal models.

  • Possible Cause: Inconsistent drug administration, variability in animal health, or improper sample collection and handling.

  • Troubleshooting Steps:

    • Standardize Drug Administration: Ensure consistent route, volume, and timing of this compound administration.

    • Monitor Animal Health: Closely monitor animals for any signs of distress or illness that could affect biomarker levels.

    • Consistent Sample Collection: Collect blood samples at the same time points relative to drug administration.

    • Proper Sample Handling: Process and store plasma/serum samples according to the biomarker assay manufacturer's instructions to ensure stability.

Data Presentation

Table 1: Comparative Cardiotoxicity Profile of this compound and AZD0466 (Preclinical Data Summary)

ParameterThis compoundAZD0466 (Dendrimer Conjugate)Reference
Cardiovascular Toxicity Dose-limitingMitigated cardiovascular effects[1][4][6]
QRS Amplitude (Rat Telemetry) Significant reductionMinimal effect[19]
In Vivo Efficacy Potent anti-tumor activityComparable efficacy to this compound[19]
Thrombocytopenia TransientReduced compared to other BCL-xL inhibitors[6]

Table 2: Clinical Observations of AZD0466 Cardiotoxicity

BiomarkerObservationImplicationReference
Troponin Dose-limiting Grade 3 increaseAsymptomatic myocardial injury

Experimental Protocols

Protocol 1: Caspase-3/7 Activity Assay in Cardiomyocytes

This protocol is adapted for a 96-well plate format using a commercially available luminescent caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7).

Materials:

  • Cardiomyocytes (e.g., iPSC-derived or primary)

  • Cardiomyocyte maintenance medium

  • This compound stock solution (in DMSO)

  • Staurosporine (positive control)

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cardiomyocytes in a white-walled 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and staurosporine in cardiomyocyte maintenance medium. The final DMSO concentration should be ≤ 0.1%.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

    • Incubate for the desired time period (e.g., 6, 12, or 24 hours).

  • Assay Protocol:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.

    • Mix the contents of the wells by gentle orbital shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

This protocol is for assessing ΔΨm in cardiomyocytes using the fluorescent dye JC-1 and can be adapted for fluorescence microscopy or flow cytometry.

Materials:

  • Cardiomyocytes cultured on glass-bottom dishes or appropriate plates

  • Cardiomyocyte culture medium

  • This compound stock solution (in DMSO)

  • CCCP (positive control for depolarization)

  • JC-1 stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Compound Treatment: Treat cardiomyocytes with this compound or CCCP for the desired duration as described in Protocol 1.

  • JC-1 Staining:

    • Prepare a JC-1 working solution (typically 1-5 µM) in pre-warmed cardiomyocyte culture medium.

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the JC-1 staining solution and wash the cells twice with warm PBS.

    • Add fresh pre-warmed culture medium or PBS for imaging/analysis.

  • Data Acquisition:

    • Fluorescence Microscopy: Visualize the cells immediately. Healthy cells with high ΔΨm will exhibit red fluorescent J-aggregates in the mitochondria. Apoptotic cells with low ΔΨm will show green fluorescent JC-1 monomers in the cytoplasm.

    • Flow Cytometry: Scrape and collect the cells. Analyze the cell suspension on a flow cytometer, measuring both green (e.g., FITC channel) and red (e.g., PE channel) fluorescence. A shift from red to green fluorescence indicates mitochondrial depolarization.

Protocol 3: TUNEL Assay for Apoptosis Detection

This protocol provides a general workflow for the Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay on adherent cardiomyocytes.

Materials:

  • Cardiomyocytes cultured on coverslips or chamber slides

  • This compound stock solution (in DMSO)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, from a commercial kit)

  • DAPI or Hoechst for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Induce Apoptosis: Treat cardiomyocytes with this compound as described in Protocol 1. Include positive (e.g., DNase I treatment) and negative controls.

  • Fixation:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15-30 minutes at room temperature.

    • Wash twice with PBS.

  • Permeabilization:

    • Incubate cells with permeabilization solution for 2-15 minutes at room temperature.

    • Wash twice with PBS.

  • TUNEL Staining:

    • Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions.

    • Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI or Hoechst solution for 5-10 minutes.

    • Wash three times with PBS.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Visualize the slides using a fluorescence microscope. TUNEL-positive nuclei will show fluorescence at the appropriate wavelength for the label used.

Mandatory Visualizations

AZD4320_Cardiotoxicity_Workflow cluster_invitro In Vitro Assessment cluster_apoptosis cluster_invivo In Vivo Assessment cluster_data Data Analysis & Interpretation Cardiomyocytes Cardiomyocytes (Primary or iPSC-derived) AZD4320_Treatment This compound Treatment Cardiomyocytes->AZD4320_Treatment Viability Cell Viability Assay (e.g., MTT) AZD4320_Treatment->Viability Apoptosis Apoptosis Assays AZD4320_Treatment->Apoptosis Mitochondria Mitochondrial Function Assays AZD4320_Treatment->Mitochondria Analysis Mechanism of Cardiotoxicity Viability->Analysis Caspase Caspase Activity (Caspase-3/7) Apoptosis->Caspase TUNEL TUNEL Assay (DNA Fragmentation) Apoptosis->TUNEL Apoptosis->Analysis Mitochondria->Analysis Animal_Model Animal Model (e.g., Rat, Mouse) AZD4320_Admin This compound Administration Animal_Model->AZD4320_Admin Biomarkers Cardiac Biomarkers (Troponin, BNP) AZD4320_Admin->Biomarkers Echo Echocardiography (Cardiac Function) AZD4320_Admin->Echo Biomarkers->Analysis Echo->Analysis

Caption: Experimental workflow for investigating this compound cardiotoxicity.

BCL2_Inhibition_Apoptosis_Pathway cluster_bcl2 Pro-Survival cluster_pro_apoptotic Pro-Apoptotic cluster_mitochondrion Mitochondrion cluster_caspase Caspase Cascade This compound This compound BCL2_XL BCL-2 / BCL-xL This compound->BCL2_XL Inhibits BIM BIM (BH3-only protein) This compound->BIM Releases BCL2_XL->BIM Sequesters BAX_BAK BAX / BAK BIM->BAX_BAK Activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BAX_BAK->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) CytoC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activates Caspase3_7 Caspase-3/7 (Executioner) Caspase9->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis

Caption: BCL-2/BCL-xL inhibition-mediated apoptosis in cardiomyocytes.

References

Optimizing AZD4320 Dosing Schedules to Reduce Toxicity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of AZD4320 in preclinical studies. The focus is on mitigating toxicities, particularly thrombocytopenia and cardiovascular effects, through strategic dosing schedules.

Frequently Asked Questions (FAQs)

Q1: We are observing significant thrombocytopenia in our mouse models with daily administration of this compound. How can we reduce this toxicity?

A1: Thrombocytopenia is an expected on-target toxicity of inhibiting Bcl-xL, which is essential for platelet survival.[1] To mitigate this, an intermittent dosing schedule is recommended. Preclinical studies have shown that a once-weekly intravenous administration of this compound allows for platelet recovery.[2][3][4] A single bolus dose of this compound can induce transient thrombocytopenia, with platelet counts recovering within a week.[2][3][4] We recommend switching to a once-weekly dosing regimen and monitoring platelet counts regularly to confirm recovery between doses.

Q2: What is the recommended dosing vehicle for in vivo studies with this compound?

A2: For in vivo administration, this compound can be formulated in 30% Hydroxypropyl-β-Cyclodextrin in sterile water at pH 4.[2] It can be administered intravenously or intraperitoneally.[2]

Q3: Besides thrombocytopenia, what other major toxicities should we monitor for with this compound?

A3: The most critical dose-limiting toxicity observed in preclinical studies with this compound is cardiovascular toxicity.[1] Although detailed public data on the specific cardiovascular effects are limited, it was significant enough to halt the clinical development of this compound. Therefore, it is crucial to include cardiovascular monitoring in your preclinical study design. This may include electrocardiogram (ECG) and blood pressure monitoring in animal models.

Q4: We are still observing toxicity even with a weekly dosing schedule. What are our options?

A4: If toxicity persists with a once-weekly schedule, consider the following:

  • Dose Reduction: A dose-response relationship for both efficacy and toxicity has been observed.[2][3] Reducing the dose of this compound may decrease toxicity while potentially maintaining a therapeutic window.

  • Combination Therapy: Exploring synergistic combinations with other anti-cancer agents could allow for a reduction in the dose of this compound, thereby reducing its toxicity.

  • Consider an Alternative: For studies where cardiovascular toxicity is a major concern, you might consider evaluating the dendrimer-conjugated version of this compound, known as AZD0466. This formulation was specifically designed to have an optimized drug release profile and reduced cardiovascular side effects.[1]

Q5: What is the mechanism of action of this compound?

A5: this compound is a potent, small-molecule, dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[5] By binding to and inhibiting these proteins, this compound disrupts their ability to sequester pro-apoptotic proteins like BIM, BAK, and BAX. This leads to the activation of the intrinsic (or mitochondrial) pathway of apoptosis, resulting in cancer cell death.[2]

Data on Dosing Schedules and Thrombocytopenia

The following table summarizes preclinical data on the effect of this compound on platelet counts with different dosing schedules.

Dosing ScheduleAnimal ModelDoseObservationCitation
Single DoseMouseNot SpecifiedTransient thrombocytopenia with full recovery by 72 hours.[2]
WeeklyMouseNot SpecifiedPlatelet counts recover between doses, suggesting manageable thrombocytopenia with this schedule.[2]

Experimental Protocols

In Vivo Administration of this compound

Objective: To administer this compound to preclinical animal models.

Materials:

  • This compound

  • 30% Hydroxypropyl-β-Cyclodextrin in sterile water, pH 4

  • Sterile syringes and needles for injection

  • Appropriate animal model (e.g., mice)

Procedure:

  • Prepare the this compound formulation by dissolving it in the 30% Hydroxypropyl-β-Cyclodextrin solution.

  • Ensure the final pH of the solution is 4.

  • The route of administration can be intravenous (IV) or intraperitoneal (IP).

  • For a once-weekly dosing schedule, administer the calculated dose to the animals on the same day each week.

  • Monitor the animals for any signs of toxicity.

Assessment of Thrombocytopenia

Objective: To monitor platelet counts in animals treated with this compound.

Materials:

  • Blood collection supplies (e.g., EDTA-coated tubes)

  • Automated hematology analyzer or hemocytometer

  • Microscope

Procedure:

  • Collect peripheral blood samples from the animals at baseline (before treatment) and at regular intervals after this compound administration (e.g., 24, 48, 72, and 96 hours after the first dose, and then weekly).

  • Process the blood samples according to the instructions of the automated hematology analyzer to obtain platelet counts.

  • Alternatively, perform manual platelet counts using a hemocytometer and microscope.

  • Plot the platelet counts over time to assess the nadir and recovery kinetics.

Monitoring for Cardiovascular Toxicity

Objective: To assess potential cardiovascular side effects of this compound in preclinical models.

Materials:

  • Non-invasive blood pressure monitoring system for rodents

  • Small animal electrocardiogram (ECG) machine with appropriate leads

  • Anesthesia (if required for measurements)

Procedure:

  • Acclimatize the animals to the monitoring equipment to minimize stress-related artifacts.

  • Measure baseline blood pressure and ECG readings before initiating treatment.

  • At specified time points after this compound administration, record blood pressure and ECG.

  • Analyze ECG recordings for changes in heart rate, PR interval, QRS duration, and QT interval.

  • Compare post-treatment cardiovascular parameters to baseline values and to a vehicle-treated control group.

Visualizing Key Pathways and Workflows

AZD4320_Mechanism_of_Action This compound Mechanism of Action cluster_Mitochondria Mitochondrion cluster_Cytosol Cytosol Bcl2 Bcl-2 / Bcl-xL BaxBak BAX / BAK Bcl2->BaxBak Inhibit CytoC Cytochrome c BaxBak->CytoC Release Apoptosome Apoptosome Formation CytoC->Apoptosome This compound This compound This compound->Bcl2 Inhibits Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound inhibits Bcl-2/Bcl-xL, leading to apoptosis.

Dosing_Optimization_Workflow Workflow for Optimizing this compound Dosing Start Start: In Vivo Efficacy Study Dosing Administer this compound (e.g., daily schedule) Start->Dosing MonitorToxicity Monitor for Toxicity (Thrombocytopenia, Cardiovascular) Dosing->MonitorToxicity ToxicityObserved Toxicity Observed? MonitorToxicity->ToxicityObserved SwitchSchedule Switch to Once-Weekly Dosing Schedule ToxicityObserved->SwitchSchedule Yes ContinueStudy Continue Efficacy Study with Optimized Schedule ToxicityObserved->ContinueStudy No MonitorRecovery Monitor Platelet Recovery and Cardiovascular Parameters SwitchSchedule->MonitorRecovery ToxicityManaged Toxicity Manageable? MonitorRecovery->ToxicityManaged DoseReduction Consider Dose Reduction ToxicityManaged->DoseReduction No ToxicityManaged->ContinueStudy Yes DoseReduction->MonitorRecovery Stop Stop/Re-evaluate DoseReduction->Stop

References

Overcoming solubility and formulation challenges with AZD4320 for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD4320. It specifically addresses common challenges related to solubility and formulation for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1][2] It functions as a BH3 mimetic, binding to the BH3-binding groove of Bcl-2 and Bcl-xL with high affinity, thereby preventing them from sequestering pro-apoptotic proteins like BIM, BAK, and BAX.[3][4] This releases the pro-apoptotic proteins, leading to the activation of the intrinsic mitochondrial apoptosis pathway and subsequent cancer cell death.[1][5]

Q2: What are the main challenges when formulating this compound for in vivo studies?

A2: The primary challenge in formulating this compound for in vivo studies is its low aqueous solubility.[3][6] As a hydrophobic molecule, it is sparingly soluble in water, which can lead to difficulties in preparing injectable formulations at desired concentrations, potentially causing precipitation and affecting bioavailability and dosing accuracy.

Q3: Have there been any reported safety concerns with this compound?

A3: Yes, the clinical development of this compound was halted due to dose-limiting cardiovascular toxicity.[4][7] However, a dendrimer-conjugated formulation, AZD0466, was developed to mitigate these effects by optimizing drug release.[4][6][7] Researchers should be aware of this potential toxicity when designing and interpreting in vivo experiments.

Troubleshooting Guide

Problem: Precipitation is observed during the preparation of the this compound formulation.

Possible Cause Troubleshooting Step
Low intrinsic solubility of this compound - Ensure the use of appropriate solubilizing agents as detailed in the recommended formulation protocols. - Consider gentle heating and/or sonication to aid dissolution, but be cautious of potential degradation.[8]
Incorrect solvent ratio or order of addition - Strictly adhere to the validated formulation protocols, paying close attention to the percentage and order of solvent addition.[8] - Prepare a clear stock solution in an appropriate organic solvent (e.g., DMSO) before adding aqueous components.[8]
pH of the formulation is not optimal - For formulations involving pH adjustment, ensure the final pH is within the recommended range to maintain solubility. For the cyclodextrin-based formulation, a pH of 4 is suggested.[1]
Temperature fluctuations - Prepare the formulation at a controlled room temperature. Avoid drastic temperature changes that could cause the compound to precipitate out of solution.

Problem: Inconsistent or lower-than-expected efficacy in in vivo models.

Possible Cause Troubleshooting Step
Poor bioavailability due to formulation issues - Re-evaluate the formulation preparation procedure to ensure complete dissolution and stability. - Consider using a validated formulation from published studies. - If possible, perform pharmacokinetic analysis to determine the plasma concentration of this compound.
Suboptimal dosing regimen - this compound has been shown to be effective with once-weekly dosing, which allows for recovery from transient thrombocytopenia.[1][6][9] Daily dosing may not be necessary or well-tolerated.
Tumor model resistance - The antitumor activity of this compound is dependent on the cancer cells' reliance on Bcl-2 and/or Bcl-xL for survival.[1] Overexpression of other anti-apoptotic proteins like Mcl-1 can confer resistance.[10][11][12]

Quantitative Data

Table 1: Solubility of this compound

Solvent Solubility Reference
Acetonitrile0.1 - 1 mg/mL (Slightly soluble)[3]
Methanol1 - 10 mg/mL (Sparingly soluble)[3]
Water0.1 - 1 mg/mL (Slightly soluble)[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL[8]

Table 2: In Vivo Dosing and Efficacy of this compound in a Xenograft Model

Animal Model Tumor Type Dosing Route Dose Outcome Reference
CB-17 SCID miceRS4;11 subcutaneous xenograftsIntraperitoneal (IP)3, 10, 20 mg/kgDose-dependent antitumor activity with complete regression at 20 mg/kg.[1][9]

Experimental Protocols

Protocol 1: Cyclodextrin-Based Formulation for Intraperitoneal or Intravenous Administration

This protocol is adapted from a published preclinical study.[1]

  • Materials:

    • This compound

    • Hydroxypropyl-β-Cyclodextrin (HPβCD)

    • Sterile water for injection

    • Sterile 1N HCl or 1N NaOH for pH adjustment

  • Procedure:

    • Prepare a 30% (w/v) solution of HPβCD in sterile water.

    • Slowly add the calculated amount of this compound powder to the HPβCD solution while stirring continuously.

    • Adjust the pH of the solution to 4 using 1N HCl or 1N NaOH as needed.

    • Continue stirring until the this compound is completely dissolved. The solution should be clear.

    • Sterile-filter the final solution through a 0.22 µm filter before administration.

Protocol 2: Multi-Solvent Formulation for In Vivo Administration

This protocol is based on a formulation suggested for small molecules with low aqueous solubility.[8]

  • Materials:

    • This compound

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80

    • Saline (0.9% NaCl)

  • Procedure:

    • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). Ensure it is fully dissolved.

    • In a separate sterile tube, add the required volume of PEG300.

    • To the PEG300, add the DMSO stock solution of this compound and mix thoroughly.

    • Add Tween-80 to the mixture and mix again until uniform.

    • Finally, add the saline to the mixture to reach the final desired volume and concentration. The final solvent composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • The final solution should be clear. Prepare fresh on the day of use.

Visualizations

AZD4320_Formulation_Workflow cluster_protocol1 Protocol 1: Cyclodextrin-Based cluster_protocol2 Protocol 2: Multi-Solvent P1_Start Start P1_Step1 Prepare 30% HPβCD in Sterile Water P1_Start->P1_Step1 P1_Step2 Add this compound Powder P1_Step1->P1_Step2 P1_Step3 Adjust pH to 4 P1_Step2->P1_Step3 P1_Step4 Stir until Dissolved P1_Step3->P1_Step4 P1_Step5 Sterile Filter (0.22 µm) P1_Step4->P1_Step5 P1_End Ready for IP/IV Administration P1_Step5->P1_End P2_Start Start P2_Step1 Prepare this compound Stock in DMSO P2_Start->P2_Step1 P2_Step3 Add DMSO Stock to PEG300 P2_Step1->P2_Step3 P2_Step2 Add PEG300 P2_Step2->P2_Step3 P2_Step4 Add Tween-80 P2_Step3->P2_Step4 P2_Step5 Add Saline P2_Step4->P2_Step5 P2_End Ready for Administration P2_Step5->P2_End

Caption: Workflow for preparing two different this compound formulations for in vivo studies.

AZD4320_Signaling_Pathway cluster_apoptosis Mitochondrial Apoptosis Pathway This compound This compound Bcl2_BclxL Bcl-2 / Bcl-xL This compound->Bcl2_BclxL Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (BIM, BAK, BAX) Bcl2_BclxL->Pro_Apoptotic Sequesters Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Activates Caspase_Activation Caspase Activation Mitochondrion->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

References

Strategies to mitigate off-target effects of AZD4320 in research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the AZD4320 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and mitigating its potential off-target effects in pre-clinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, small-molecule dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1] As a BH3 mimetic, it mimics the action of pro-apoptotic BH3-only proteins, binding to the hydrophobic groove of Bcl-2 and Bcl-xL. This action displaces pro-apoptotic proteins like BIM, BAK, and BAX, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptosis (programmed cell death) in cancer cells dependent on Bcl-2 and/or Bcl-xL for survival.[2][3]

Q2: What are the known on-target and off-target effects of this compound?

A2: The primary on-target effect of this compound is the induction of apoptosis in cancer cells that overexpress Bcl-2 and/or Bcl-xL.

The most well-characterized on-target, off-tumor effect is transient thrombocytopenia (a decrease in platelet count).[2] This occurs because platelets rely on Bcl-xL for their survival.

A significant off-target effect that has been observed is dose-limiting cardiovascular toxicity.[3] The precise molecular mechanism of this cardiotoxicity is not fully elucidated in publicly available literature. To mitigate this, a dendrimer-conjugated formulation called AZD0466 was developed to optimize the drug's release and reduce peak plasma concentrations.

Q3: How can I confirm that the observed effects in my experiments are due to on-target inhibition of Bcl-2/Bcl-xL?

A3: Several experimental approaches can be used to validate on-target activity:

  • Rescue Experiments: Overexpression of Bcl-2 or Bcl-xL in your target cells should confer resistance to this compound-induced apoptosis. Conversely, cells overexpressing other anti-apoptotic proteins like Mcl-1 or Bfl-1 should remain sensitive.[2]

  • BAX/BAK Dependence: The apoptotic effects of this compound are dependent on the presence of the pro-apoptotic effector proteins BAX and BAK. Knocking out these genes in your cell line of interest should abrogate the effects of this compound.[2]

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of this compound to Bcl-2 and Bcl-xL in a cellular context by measuring the increased thermal stability of the target proteins upon ligand binding.[4]

  • Co-immunoprecipitation (Co-IP): Treatment with this compound should disrupt the interaction between Bcl-2/Bcl-xL and pro-apoptotic proteins like BIM. This can be assessed by performing Co-IP of Bcl-2 or Bcl-xL and immunoblotting for associated pro-apoptotic partners.[3]

Q4: What is AZD0466 and how does it differ from this compound?

A4: AZD0466 is a nanomedicine formulation of this compound. It consists of this compound covalently conjugated to a dendrimer. This formulation is designed to optimize the pharmacokinetic profile of this compound, allowing for a slower, more controlled release of the active compound. This approach aims to mitigate the dose-limiting cardiovascular toxicity associated with the rapid peak plasma concentrations of unconjugated this compound while maintaining its anti-tumor efficacy.

Troubleshooting Guide

This guide provides strategies to address specific issues that may arise during your experiments with this compound.

Problem Potential Cause Recommended Solution
Unexpectedly high cytotoxicity in a cell line not known to be dependent on Bcl-2/Bcl-xL. Off-target effects on other essential cellular proteins.1. Perform a kinase profile screen: Assess the inhibitory activity of this compound against a broad panel of kinases to identify potential off-target interactions. 2. Conduct proteomic profiling: Use techniques like affinity-based protein profiling to identify other cellular proteins that this compound may be binding to.[5] 3. CRISPR/Cas9 knockout studies: If a potential off-target is identified, knock out the corresponding gene in your cell line and re-assess the cytotoxic effect of this compound. If the toxicity is diminished, it suggests an off-target mechanism.
Inconsistent results between different experimental batches. Compound stability or solubility issues.1. Verify compound integrity: Use analytical methods like HPLC to confirm the purity and concentration of your this compound stock solution. 2. Ensure proper solubilization: this compound is a small molecule that may require specific solvents (e.g., DMSO) for complete solubilization. Follow the manufacturer's recommendations for preparing stock solutions. 3. Use fresh dilutions: Prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid degradation.
Significant decrease in platelet count in in vivo studies. On-target inhibition of Bcl-xL in platelets.1. Monitor platelet counts regularly: Establish a baseline platelet count before treatment and monitor frequently during and after treatment to characterize the kinetics of thrombocytopenia. 2. Adjust dosing schedule: this compound-induced thrombocytopenia is reported to be transient. A less frequent dosing schedule may allow for platelet recovery between doses. 3. Consider alternative models: If severe thrombocytopenia is a confounding factor, consider using cell lines or in vivo models that are less dependent on Bcl-xL for survival, if appropriate for your research question.
Observed cardiotoxicity in animal models. Off-target effects of this compound.1. Consider using AZD0466: This dendrimer-conjugated formulation is designed to reduce cardiotoxicity. 2. In vitro cardiotoxicity assays: Use human iPSC-derived cardiomyocytes to assess the direct effects of this compound on cardiac cell function, such as calcium signaling and beat rate.[6] 3. Monitor cardiac function in vivo: Employ techniques like electrocardiography (ECG) and echocardiography in animal models to closely monitor for signs of cardiac dysfunction.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

Assay TypeTargetPotency (nM)Cell Lines
Biochemical (FRET)Bcl-25-
Biochemical (FRET)Bcl-xL4-
Caspase EC50 (6h)Apoptosis Induction10RS4;11
Caspase EC50 (6h)Apoptosis Induction15Ri-1
Caspase EC50 (6h)Apoptosis Induction60OCI-M1
IC50 (72h)Cell Viability26KPUM-MS3
IC50 (72h)Cell Viability17KPUM-UH1
IC50 (72h)Cell Viability170STR-428
Data compiled from AstraZeneca Open Innovation and MedchemExpress product information.[1][7]

Table 2: Selectivity Profile of this compound against Bcl-2 Family Members

Anti-apoptotic ProteinEffect of this compound
Bcl-2Potent Inhibition
Bcl-xLPotent Inhibition
Bcl-wModerate Inhibition
Mcl-1No significant inhibition
Bfl-1No significant inhibition
Based on apoptosis induction in engineered leukemia cell lines.[2]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to Bcl-2 and Bcl-xL in intact cells.

Methodology:

  • Cell Treatment: Culture your cells of interest to ~80% confluency. Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath) or by adding a suitable lysis buffer with protease and phosphatase inhibitors.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and quantify the protein concentration. Analyze the levels of soluble Bcl-2 and Bcl-xL by Western blotting. A shift in the thermal denaturation curve to a higher temperature in the this compound-treated samples compared to the vehicle-treated samples indicates target engagement.

Protocol 2: Kinase Selectivity Profiling

Objective: To identify potential off-target kinase interactions of this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create a dilution series.

  • Kinase Panel Selection: Utilize a commercial kinase profiling service or an in-house panel that covers a broad range of the human kinome.

  • Assay Performance: The assay is typically performed in a multi-well plate format. Each well contains a specific kinase, its substrate, ATP, and a specific concentration of this compound or vehicle control. The reaction is allowed to proceed for a set time and then stopped.

  • Signal Detection: The kinase activity is measured using various methods, such as radiometric assays (32P-ATP incorporation) or fluorescence/luminescence-based assays that detect product formation or ATP consumption.

  • Data Analysis: The percentage of kinase activity is plotted against the logarithm of the this compound concentration. The IC50 value for each kinase is calculated from the dose-response curve. Significant inhibition of kinases other than the intended targets indicates off-target activity.

Protocol 3: In Vitro Cardiotoxicity Assessment using iPSC-Derived Cardiomyocytes

Objective: To evaluate the potential direct cardiotoxic effects of this compound.

Methodology:

  • Cell Culture: Culture human induced pluripotent stem cell (iPSC)-derived cardiomyocytes according to the manufacturer's protocol until they form a spontaneously beating syncytium.

  • Compound Treatment: Treat the cardiomyocytes with a range of concentrations of this compound or vehicle control.

  • Calcium Flux Assay: Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM). Use a high-content imaging system or a plate reader with kinetic fluorescence capabilities to monitor changes in intracellular calcium oscillations, which are indicative of cardiomyocyte beating.

  • Data Analysis: Analyze parameters such as beat rate, peak amplitude, and peak duration. A significant alteration in these parameters in the this compound-treated cells compared to the control suggests a direct cardiotoxic effect.

Visualizations

Apoptosis_Pathway_and_AZD4320_Action cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic Pro-Apoptotic Bcl2 Bcl-2 BAX BAX Bcl2->BAX sequesters BIM BIM Bcl2->BIM sequesters BclxL Bcl-xL BAK BAK BclxL->BAK sequesters BclxL->BIM sequesters Mitochondrion Mitochondrion BAX->Mitochondrion forms pores BAK->Mitochondrion forms pores BIM->BAX activates BIM->BAK activates This compound This compound This compound->Bcl2 inhibits This compound->BclxL inhibits Apoptosis Apoptosis Mitochondrion->Apoptosis releases cytochrome c

Caption: Mechanism of action of this compound in inducing apoptosis.

Experimental_Workflow_Off_Target_Investigation start Start: Unexpected Phenotype Observed on_target_validation On-Target Validation start->on_target_validation off_target_screen Off-Target Screening on_target_validation->off_target_screen On-target effect confirmed, but phenotype unexplained confirm_on_target Conclusion: On-Target Effect Confirmed on_target_validation->confirm_on_target On-target effect explains phenotype crispr_ko CRISPR/Cas9 Knockout of Potential Off-Target off_target_screen->crispr_ko Potential off-target identified re_evaluate Re-evaluate Phenotype crispr_ko->re_evaluate re_evaluate->off_target_screen Phenotype persists confirm_off_target Conclusion: Off-Target Effect Confirmed re_evaluate->confirm_off_target Phenotype is rescued

Caption: Workflow for investigating potential off-target effects.

Troubleshooting_Logic issue Issue: High Cytotoxicity is_bcl2_dependent Is cell line known to be Bcl-2/Bcl-xL dependent? issue->is_bcl2_dependent on_target_effect Likely on-target effect is_bcl2_dependent->on_target_effect Yes off_target_investigation Investigate off-target effects is_bcl2_dependent->off_target_investigation No kinase_profiling Kinase Profiling off_target_investigation->kinase_profiling proteomics Proteomic Profiling off_target_investigation->proteomics validate_off_target Validate with CRISPR KO kinase_profiling->validate_off_target proteomics->validate_off_target

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Development of the dendrimer-conjugated AZD0466 to improve AZD4320's therapeutic index

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for working with AZD0466, a dendrimer-conjugated iteration of the dual Bcl-2/Bcl-xL inhibitor, AZD4320. Here you will find frequently asked questions, troubleshooting guidance for common experimental hurdles, comprehensive data summaries, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary rationale for developing AZD0466?

A1: AZD0466 was developed to improve the therapeutic index of its active moiety, this compound.[1][2] While this compound is a potent dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL, its clinical development was halted due to dose-limiting cardiovascular toxicity and challenging physicochemical properties, such as poor solubility.[1][2][3] AZD0466 is a drug-dendrimer conjugate that chemically links this compound to a PEGylated poly-lysine dendrimer.[1][4] This formulation allows for an optimized, slower release of this compound, which mitigates peak plasma concentration (Cmax)-driven toxicities, improves solubility, and prolongs circulation time, leading to better overall tolerability.[5][6][7]

Q2: What is the mechanism of action for AZD0466?

A2: AZD0466 acts as a nanomedicine that gradually releases its active component, this compound, through the hydrolytic cleavage of a linker.[4] this compound is a BH3 mimetic that binds to the BH3 groove of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[8] This action displaces pro-apoptotic proteins (like BIM), which can then activate BAX and BAK.[8] The activation of BAX/BAK leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent caspase activation, ultimately inducing the intrinsic pathway of apoptosis in cancer cells.[8]

Q3: How does the dendrimer delivery platform improve upon the free drug this compound?

A3: The dendrimer platform provides several key advantages:

  • Improved Therapeutic Index: It allows for the administration of a higher equivalent dose of the active drug compared to this compound alone, with significantly reduced cardiovascular toxicity.[1][7]

  • Enhanced Solubility: The conjugate has a much higher aqueous solubility (>100 mg/mL) compared to this compound (<1 µg/mL), facilitating intravenous formulation and delivery.[1]

  • Optimized Pharmacokinetics: The dendrimer conjugate exhibits a more prolonged circulation time in plasma compared to the rapid clearance of free this compound.[1]

  • Controlled Release: The linker chemistry is designed for a specific release half-life (around 25.5 hours), which balances anti-tumor efficacy with minimizing systemic toxicity.[9][10]

Q4: What is the on-target toxicity associated with Bcl-xL inhibition, and how does AZD0466 manage it?

A4: The primary on-target toxicity of Bcl-xL inhibition is thrombocytopenia (a decrease in platelet count), as Bcl-xL is crucial for platelet survival.[6][8] While AZD0466 still causes a transient decrease in platelets, the effect is manageable and platelet counts typically recover before the next weekly dose.[6][11] This is an improvement over earlier dual inhibitors and is made possible by the controlled release profile of the dendrimer conjugate, which avoids the sharp plasma peaks associated with severe toxicity.[6]

Q5: In what cancer types has AZD0466 shown preclinical or clinical activity?

A5: AZD0466 has demonstrated promising activity across a range of cancers, including:

  • Hematological Malignancies: It has shown potent activity in models of Acute Myeloid Leukemia (AML), Acute Lymphoblastic Leukemia (ALL), and Diffuse Large B-cell Lymphoma (DLBCL).[1][12][13] It has also shown efficacy in models resistant to the Bcl-2 selective inhibitor, venetoclax (B612062).[11][12]

  • Solid Tumors: Preclinical studies have shown significant anti-tumor activity in Small Cell Lung Cancer (SCLC) and Malignant Pleural Mesothelioma (MPM) models.[5][6][14]

  • Clinical Trials: AZD0466 is being evaluated in clinical trials for patients with advanced hematological malignancies (including AML and ALL) and non-Hodgkin lymphoma.[5]

Data Presentation

Table 1: Comparative In Vitro Efficacy of this compound (Active Moiety of AZD0466)
Cell Line TypeRepresentative Cell Line(s)This compound EC50 / IC50Notes
Malignant Pleural Mesothelioma (MPM)MSTO-211H, VMC23~150–220 nM[6]Activity is similar to navitoclax (B1683852) in these cell lines.[6]
Small Cell Lung Cancer (SCLC)N/A (Panel Screen)≤0.1 µM in 9/27 cell lines[5][15]Sensitivity was enriched in SCLC subtypes A and P.[5][15]
Hematological CancersN/A (Panel Screen)pEC50 ≥ 7 in 46.5% of cell lines[12]Showed much broader activity compared to the Bcl-2 selective inhibitor venetoclax (pEC50 ≥ 7 in 16% of lines).[12]

EC50/IC50 values are highly dependent on the specific cell line and experimental conditions.

Table 2: Comparative Preclinical In Vivo Efficacy and Tolerability
ParameterThis compound (Free Drug)AZD0466 (Dendrimer Conjugate)Animal Model
Efficacy Complete tumor regression at 20 mg/kg (IP).[12]Complete tumor regression at 10 and 30 mg/kg equivalent doses (IV, weekly).[1]RS4;11 Xenograft (mouse)
Cardiovascular Safety Dose-limiting cardiovascular toxicity observed.[2][3]Minimal to no effect on QRS amplitude at efficacious doses.[1]Rat Telemetry Study
Thrombocytopenia Induces thrombocytopenia.[12]Causes transient thrombocytopenia with platelet recovery before the next weekly dose.[6][11]Mouse
Maximum Tolerated Dose (MTD) Lower MTD due to toxicity.[9][10]Tolerated at doses more than ten-fold higher (active moiety equivalent) than this compound.[9][10]Rat and Dog
Table 3: Comparative Physicochemical and Pharmacokinetic Properties
PropertyThis compound (Free Drug)AZD0466 (Dendrimer Conjugate)
Aqueous Solubility <1 µg/mL[1]>100 mg/mL[1]
Plasma Circulation Very rapid clearance (<20% of initial concentration within 10 min).[1]Prolonged circulation time.[1]
Release Half-life of Active Moiety N/A~25.5 hours (optimized formulation).[9][10]

Experimental Protocols & Workflows

Diagram: Development Workflow of AZD0466

cluster_0 Problem Identification cluster_1 Solution: Nanomedicine Approach cluster_2 Optimization & Evaluation cluster_3 Clinical Progression A This compound: Potent Dual Bcl-2/xL Inhibitor B Limitations Identified: - Dose-limiting cardiotoxicity - Poor aqueous solubility - Challenging physicochemical properties A->B Preclinical Studies C Hypothesis: Dendrimer conjugation can improve therapeutic index B->C D Design & Synthesis: - PEGylated poly-lysine dendrimer - Hydrolytically labile linker - Conjugate this compound to create AZD0466 C->D E Synthesize conjugates with varying release half-lives (e.g., 1.7h, 5.4h, 217h) D->E F Mathematical Modeling: Predict optimal release rate for max efficacy & min toxicity E->F G Preclinical Testing: - In vivo PK/PD - Xenograft efficacy studies - Cardiovascular safety (telemetry) F->G H Optimized Candidate Selected: AZD0466 (Release t1/2 ≈ 25.5h) G->H Data-driven Decision I Progression to Phase I/II Clinical Trials (NCT04214093, NCT04865419) H->I cluster_0 Apoptotic Stimuli (e.g., DNA Damage) cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade & Apoptosis Stimuli Cellular Stress BIM Pro-apoptotic (BH3-only): BIM, PUMA, etc. Stimuli->BIM Bcl2 Anti-apoptotic: Bcl-2, Bcl-xL Bcl2->BIM Sequesters BAX Pro-apoptotic (Effectors): BAX, BAK BIM->BAX Activates Mito Mitochondrion BAX->Mito Forms pores in outer membrane CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis AZD AZD0466 (releases this compound) AZD->Bcl2 Inhibits

References

Addressing intrinsic and acquired resistance to AZD4320

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD4320. The information provided is intended to help address challenges related to intrinsic and acquired resistance to this dual BCL-2/BCL-XL inhibitor.

Troubleshooting Guides

Problem 1: My cells show high intrinsic resistance to this compound treatment.

  • Question: Why are my cells not responding to this compound treatment, even at high concentrations?

  • Possible Cause 1: High expression of alternative anti-apoptotic proteins. Overexpression of other anti-apoptotic proteins, particularly MCL-1, can mediate intrinsic resistance to BCL-2 and BCL-XL inhibition.[1][2]

    • Troubleshooting Tip: Assess the expression levels of MCL-1 and other BCL-2 family members (e.g., BFL-1) in your cell line. Consider co-treatment with an MCL-1 inhibitor, such as AZD5991, which has been shown to synergize with this compound.[1]

  • Possible Cause 2: Dysregulation of the mitochondrial apoptotic pathway. The efficacy of this compound is dependent on a functional mitochondrial apoptosis pathway, requiring the pro-apoptotic proteins BAX and BAK.[3]

    • Troubleshooting Tip: Verify the expression and functional status of BAX and BAK in your cells. Cells with depleted BAX and BAK have been shown to be resistant to this compound-induced caspase activation.[3]

  • Possible Cause 3: Low apoptotic priming. The intrinsic sensitivity of leukemia samples to BH3 mimetics may not be fully explained by the levels of target proteins alone. Low apoptotic priming has been linked to multidrug resistance.[1]

    • Troubleshooting Tip: Perform dynamic BH3 profiling to assess the mitochondrial priming of your cells. This can reveal dependencies on specific anti-apoptotic proteins and guide combination strategies.[1]

Problem 2: My cells have developed acquired resistance to this compound after initial sensitivity.

  • Question: My cells were initially sensitive to this compound, but now they are proliferating at concentrations that were previously cytotoxic. What could be the cause?

  • Possible Cause 1: Shift in anti-apoptotic dependencies. Cells can adapt to therapeutic pressure by decreasing their dependence on BCL-2 and increasing their reliance on MCL-1.[1][2]

    • Troubleshooting Tip: Re-evaluate the expression levels of BCL-2 family proteins in your resistant cell line compared to the parental line. An increased MCL-1/BCL-2 ratio could indicate this shift. Consider introducing an MCL-1 inhibitor to re-sensitize the cells.

  • Possible Cause 2: Genetic alterations. Loss-of-function mutations in genes that regulate the response to BCL-2 inhibitors can emerge.

    • Troubleshooting Tip: Perform a genome-wide CRISPR/Cas9 screen to identify genes whose loss confers resistance. Loss of RBM15 or ZMYND8 has been identified as a novel mechanism of resistance to both venetoclax (B612062) and this compound.[4]

  • Possible Cause 3: Emergence of specific BCL-2 mutations. Although this compound is a dual inhibitor, mutations in BCL-2 can still impact its efficacy.

    • Troubleshooting Tip: Sequence the BCL2 gene in your resistant cells to check for mutations. For instance, the BCL2 G101V mutation has been shown to increase the IC50 for this compound by 5-fold.[5]

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action of this compound?

    • A1: this compound is a potent and selective dual inhibitor of the anti-apoptotic proteins BCL-2 and BCL-XL.[3][6][7] By binding to these proteins, it displaces pro-apoptotic BH3-only proteins, leading to the activation of BAX and BAK, subsequent mitochondrial outer membrane permeabilization, and ultimately, caspase-mediated apoptosis.[3]

  • Q2: Can this compound overcome venetoclax resistance?

    • A2: Yes, this compound has demonstrated activity in preclinical models of venetoclax resistance.[3][8][9] Resistance to the BCL-2 selective inhibitor venetoclax is often mediated by the upregulation of BCL-XL.[3][4][10] As a dual inhibitor, this compound can effectively target this resistance mechanism.

  • Q3: What are some known genetic markers of resistance to this compound?

    • A3: Loss of the N6-methyladenosine (m6A) writer RBM15 and the Nucleosome Remodeling and Deacetylase (NuRD) complex interactor ZMYND8 have been identified as novel mediators of resistance.[4] Additionally, mutations in the BCL2 gene, such as G101V, can confer resistance.[5]

  • Q4: Are there any synergistic drug combinations with this compound?

    • A4: Yes, co-inhibition of MCL-1 with agents like AZD5991 has shown strong synergy with this compound in overcoming intrinsic resistance.[1] this compound has also been shown to enhance the antitumor activity of rituximab (B1143277) and ibrutinib (B1684441) in in vivo models of Diffuse Large B-cell Lymphoma (DLBCL).[7]

Quantitative Data Summary

Cell Line/ModelConditionIC50/EC50 (nM)Fold Change in ResistanceReference
RS4;11Caspase Activation (6h)10-[7]
Ri-1Caspase Activation (6h)15-[7]
OCI-M1Caspase Activation (6h)60-[7]
MAVER-1 (BCL2 WT)Apoptosis (48h)Not specified-[5]
MAVER-1 (BCL2 G101V)Apoptosis (48h)5-fold increase vs WT5[5]

Experimental Protocols

1. Genome-Wide CRISPR/Cas9 Screen for Resistance Mechanisms

  • Objective: To identify genes whose loss of function confers resistance to this compound.

  • Methodology:

    • OCI-AML2 cells are transduced with a genome-wide CRISPR/Cas9 library.

    • The transduced cell population is then cultured in the presence of this compound.

    • Cells that survive and proliferate are harvested.

    • Genomic DNA is extracted from the resistant cells.

    • The guide RNA (gRNA) sequences integrated into the genome are amplified by PCR.

    • Deep sequencing is performed to identify the gRNAs that are enriched in the resistant population compared to a control population.

    • Genes targeted by the enriched gRNAs are considered potential drivers of resistance.[4]

2. Dynamic BH3 Profiling

  • Objective: To assess the mitochondrial priming and dependency on specific anti-apoptotic BCL-2 family proteins.

  • Methodology:

    • Cells are permeabilized to allow the entry of BH3 peptides.

    • The permeabilized cells are exposed to a panel of BH3 peptides that selectively engage with different anti-apoptotic proteins.

    • Mitochondrial outer membrane permeabilization (MOMP) is measured, often through the release of cytochrome c or changes in mitochondrial membrane potential.

    • The degree of MOMP induced by specific BH3 peptides indicates the cell's dependence on the corresponding anti-apoptotic protein for survival.[1]

Visualizations

AZD4320_Mechanism_of_Action cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic_Effector Pro-Apoptotic Effector cluster_Pro_Apoptotic_BH3_only Pro-Apoptotic BH3-only BCL2 BCL-2 BIM BIM BCL2->BIM BCLXL BCL-XL BCLXL->BIM BAX_BAK BAX / BAK Apoptosis Apoptosis BAX_BAK->Apoptosis BIM->BAX_BAK This compound This compound This compound->BCL2 This compound->BCLXL

Caption: Mechanism of action of this compound in inducing apoptosis.

Acquired_Resistance_Pathway cluster_Initial_State Initial Sensitivity cluster_Resistant_State Acquired Resistance BCL2_dep High BCL-2 Dependence AZD4320_pressure This compound Therapeutic Pressure BCL2_dep->AZD4320_pressure MCL1_low Low MCL-1 Expression MCL1_low->AZD4320_pressure BCL2_low_dep Low BCL-2 Dependence Resistance Resistance to This compound BCL2_low_dep->Resistance MCL1_high High MCL-1 Expression MCL1_high->Resistance AZD4320_pressure->BCL2_low_dep AZD4320_pressure->MCL1_high

Caption: Shift in anti-apoptotic dependencies leading to acquired resistance.

Experimental_Workflow_CRISPR_Screen start Start with Cancer Cell Line transduction Transduce with CRISPR Library start->transduction treatment Treat with This compound transduction->treatment selection Select for Resistant Cells treatment->selection extraction Extract Genomic DNA selection->extraction sequencing Amplify and Sequence gRNAs extraction->sequencing analysis Identify Enriched gRNAs and Genes sequencing->analysis

Caption: Workflow for identifying resistance genes using a CRISPR screen.

References

Troubleshooting inconsistent results in AZD4320 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD4320. The information is designed to help address common issues and inconsistencies that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, small-molecule dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1][2] It functions as a BH3 mimetic, meaning it mimics the action of pro-apoptotic BH3-only proteins.[3] By binding to the BH3-binding groove of both Bcl-2 and Bcl-xL, this compound displaces pro-apoptotic proteins like BIM, leading to mitochondrial outer membrane permeabilization (MOMP), caspase activation, and ultimately, apoptosis.[1][4] This induction of the intrinsic apoptotic pathway is dependent on the presence of BAX and BAK proteins.[1][5]

Q2: In which cancer types has this compound shown activity?

Preclinical studies have demonstrated this compound's activity across a range of hematological malignancies, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), and diffuse large B-cell lymphoma (DLBCL).[2] It has shown effectiveness in both cell lines and patient-derived xenograft (PDX) models.[1][6] Notably, this compound has demonstrated broader activity in AML patient samples compared to the selective Bcl-2 inhibitor, venetoclax (B612062).[1] Some activity has also been observed in solid tumor cell lines, such as small cell lung cancer (SCLC).[2]

Q3: What are the key differences between this compound and other Bcl-2 family inhibitors like venetoclax?

The primary difference is selectivity. Venetoclax is a selective inhibitor of Bcl-2, while this compound is a dual inhibitor of both Bcl-2 and Bcl-xL.[1] This broader activity profile may allow this compound to be effective in cancers that are dependent on both Bcl-2 and Bcl-xL for survival, or in cases of resistance to venetoclax driven by Bcl-xL upregulation.[1][5] However, the inhibition of Bcl-xL is also associated with on-target toxicity, specifically transient thrombocytopenia (a temporary decrease in platelet count), as platelets rely on Bcl-xL for their survival.[4]

Q4: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound should be stored as a solid at -20°C.[7] Stock solutions, typically prepared in DMSO, can be stored at -80°C for up to two years or -20°C for up to one year.[3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[3]

Troubleshooting Inconsistent Results

Inconsistent results in this compound experiments can arise from a variety of factors, ranging from suboptimal experimental design to inherent biological complexities. This guide provides a structured approach to troubleshooting common issues.

Problem 1: Higher than Expected IC50 or Lack of Apoptosis
Possible Cause Troubleshooting Step Rationale
Inappropriate Cell Line Selection Verify the expression levels of Bcl-2, Bcl-xL, and other anti-apoptotic proteins (e.g., Mcl-1) in your cell line via Western blot or qPCR.This compound is most effective in cell lines that are dependent on Bcl-2 and/or Bcl-xL for survival. High expression of Mcl-1, which is not targeted by this compound, can confer resistance.[8]
Low or Absent BAX/BAK Expression Confirm that your cell line expresses both BAX and BAK.[1]This compound-induced apoptosis is BAX/BAK dependent. Cells lacking both of these effector proteins will not undergo apoptosis via the intrinsic pathway.[1][5]
Compound Solubility Issues Ensure complete solubilization of this compound in your stock solution and working dilutions. Visually inspect for precipitates. Consider using a formulation with PEG300 and Tween-80 for in vivo studies.[3]Poor solubility can lead to a lower effective concentration of the compound in your experiment. This compound has limited aqueous solubility.[9]
Suboptimal Assay Conditions Optimize cell seeding density and treatment duration. For viability assays, a 72-hour incubation is common.[10] For caspase activation, a shorter incubation (e.g., 6-24 hours) may be optimal.[7][11]The kinetics of apoptosis induction can vary between cell lines. Insufficient treatment time may not allow for a measurable effect.
Serum Protein Binding Be aware that components in fetal bovine serum (FBS) can bind to and reduce the effective concentration of small molecule inhibitors.While not specifically documented for this compound, this is a common phenomenon for hydrophobic compounds.
Problem 2: High Variability Between Replicates or Experiments
Possible Cause Troubleshooting Step Rationale
Inconsistent Cell Health or Passage Number Maintain a consistent cell culture practice. Use cells within a defined passage number range and ensure high viability (>95%) before starting an experiment.Changes in cell characteristics can occur with high passage numbers, potentially altering their sensitivity to treatment.
Inaccurate Pipetting Use calibrated pipettes and proper technique, especially when preparing serial dilutions. For multiwell plate assays, consider using a multichannel pipette or automated liquid handler.Small errors in volume can lead to significant variations in the final compound concentration, particularly at low nanomolar ranges.
Edge Effects in Multiwell Plates Avoid using the outer wells of multiwell plates for experimental samples, as these are more prone to evaporation. Fill the outer wells with sterile media or PBS to create a humidity barrier.Evaporation can concentrate the compound and affect cell growth, leading to skewed results in the outer wells.
Reagent Instability Prepare fresh dilutions of this compound for each experiment from a frozen stock. Ensure that assay reagents (e.g., CellTiter-Glo®, Caspase-Glo®) are prepared and stored according to the manufacturer's instructions.[5][6]Repeated freeze-thaw cycles of the compound or improper storage of assay reagents can lead to degradation and reduced activity.

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

This protocol is adapted from the manufacturer's guidelines and published studies using this compound.[1][7]

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well.

    • Include wells with medium only for background luminescence measurement.

    • Incubate the plate for 18-24 hours to allow cells to adhere (for adherent cells) and recover.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium at 2x the final desired concentrations.

    • Add 100 µL of the 2x compound dilutions to the appropriate wells. For vehicle control wells, add 100 µL of medium with the same final concentration of DMSO.

    • Incubate the plate for 72 hours under standard cell culture conditions.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[4]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[4]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[4]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

    • Measure luminescence using a plate reader.

Caspase-3/7 Activation Assay (Using Caspase-Glo® 3/7)

This protocol is based on the manufacturer's instructions and published literature on this compound.[2][7]

  • Cell Seeding and Treatment:

    • Follow the same cell seeding procedure as for the viability assay.

    • Treat cells with this compound or vehicle control. The incubation time for caspase activation is typically shorter than for viability assays, often in the range of 6 to 24 hours.[7][11]

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.[12]

    • Mix the contents of the wells by gently shaking the plate.

    • Incubate at room temperature for 1 to 3 hours, protected from light.[12]

    • Measure luminescence using a plate reader.

Data Presentation

Table 1: Representative IC50 Values for this compound in Hematological Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
KPUM-MS3Double Expressing Lymphoma26
KPUM-UH1Double Expressing Lymphoma17
STR-428Double Hit Lymphoma170
RS4;11Acute Lymphoblastic Leukemia~10 (EC50 for caspase activation)
Ri-1Not Specified15 (EC50 for caspase activation)
OCI-M1Not Specified60 (EC50 for caspase activation)

Data compiled from publicly available sources.[2][10]

Visualizations

This compound Mechanism of Action

AZD4320_Mechanism cluster_apoptosis Apoptosis Induction This compound This compound Bcl2_BclxL Bcl-2 / Bcl-xL (Anti-apoptotic) This compound->Bcl2_BclxL Inhibits BIM BIM (Pro-apoptotic) Bcl2_BclxL->BIM Sequesters BAX_BAK BAX / BAK BIM->BAX_BAK Activates MOMP MOMP BAX_BAK->MOMP Induces Caspases Caspase Activation MOMP->Caspases Leads to Apoptosis Apoptosis Caspases->Apoptosis Results in

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow cluster_Biology Biological Factors cluster_Compound Compound & Reagents cluster_Assay Assay Parameters Start Inconsistent Results with this compound Check_Biology Step 1: Verify Biological System Start->Check_Biology BCL_Expression Check Bcl-2/xL/Mcl-1 Expression Check_Biology->BCL_Expression BAX_BAK_Status Confirm BAX/BAK Expression Check_Biology->BAX_BAK_Status Cell_Health Assess Cell Health & Passage No. Check_Biology->Cell_Health Check_Compound Step 2: Check Compound Integrity Solubility Verify Solubility Check_Compound->Solubility Storage Confirm Proper Storage Check_Compound->Storage Check_Assay Step 3: Review Assay Protocol Seeding_Density Optimize Seeding Density Check_Assay->Seeding_Density Incubation_Time Optimize Incubation Time Check_Assay->Incubation_Time Pipetting Check Pipetting Accuracy Check_Assay->Pipetting BCL_Expression->Check_Compound BAX_BAK_Status->Check_Compound Cell_Health->Check_Compound Solubility->Check_Assay Storage->Check_Assay End Consistent Results Pipetting->End

Caption: A logical workflow for troubleshooting inconsistent this compound experimental results.

References

Technical Support Center: Improving the Bioavailability of AZD4320 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working to improve the bioavailability of the dual Bcl-2/Bcl-xL inhibitor, AZD4320, in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: We are planning to conduct oral dosing studies with this compound in mice. What is the expected oral bioavailability?

There is limited publicly available data on the oral bioavailability of this compound. However, the compound has been noted for its very low aqueous solubility (<1 µg/ml at physiological pH), which strongly suggests that its oral bioavailability in simple aqueous formulations is likely to be very low.[1] Preclinical studies have predominantly utilized intravenous (IV) or intraperitoneal (IP) administration.[2][3] The development of this compound for IV administration was, in part, to mitigate toxicities observed with the orally administered dual Bcl-2/Bcl-xL inhibitor, navitoclax.[4] Therefore, researchers should anticipate the need for specialized formulation strategies to achieve adequate systemic exposure via oral administration.

Q2: What are the recommended starting points for formulating this compound for oral administration in animal models?

Given the low solubility of this compound, a simple aqueous suspension is unlikely to provide adequate absorption. Researchers can draw insights from formulations used for other poorly soluble Bcl-2 family inhibitors, such as venetoclax (B612062) and navitoclax. Here are some potential starting points for formulation development:

  • Co-solvent Systems: A mixture of solvents can be used to dissolve this compound. A common approach for preclinical oral gavage studies involves a combination of a primary solvent like dimethyl sulfoxide (B87167) (DMSO) with other excipients to improve tolerability and maintain solubility upon dilution in the gastrointestinal tract.

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can significantly enhance oral absorption.[5][6] These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).

  • Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can improve its dissolution rate and absorption. This is a common strategy for improving the bioavailability of poorly soluble drugs.[6][7]

  • Nanoparticle Formulations: Reducing the particle size to the nanoscale can increase the surface area for dissolution and improve absorption. In fact, a nanomedicine formulation of this compound, a dendrimer conjugate called AZD0466, has been developed to improve its pharmaceutical properties.[1][8] While creating a dendrimer conjugate may be complex for a standard research lab, simpler nanoparticle approaches like nanosuspensions could be explored.

Q3: Are there any specific excipients that have been used for formulating Bcl-2 inhibitors for oral delivery in animals?

Yes, published studies on similar Bcl-2 inhibitors provide valuable information on excipients that can be used. It is crucial to perform tolerability studies for any new formulation in the chosen animal model.

ExcipientDrugFormulation DetailsReference
Ethanol, PEG400, Phosal PG50Venetoclax10% ethanol, 30% PEG400, and 60% Phosal PG50 for oral gavage.[2]
DMSO, PEG400, CaptisolNavitoclax10% DMSO, 30% PEG400, and 60% Captisol for oral gavage.[2]
Phosal 50 PG, PEG 400, EthanolVenetoclax60% Phosal 50 PG, 30% PEG 400, 10% Ethanol for oral gavage in mice.[9]

Q4: How was this compound formulated for intravenous and intraperitoneal administration in preclinical studies?

For non-oral routes, a common formulation for this compound in preclinical studies has been a solution using a cyclodextrin (B1172386) to enhance solubility.

Route of AdministrationFormulation
Intravenous (IV) / Intraperitoneal (IP)30% Hydroxypropyl-β-Cyclodextrin in sterile water at pH 4.[2]

Troubleshooting Guide

Issue: Low or variable plasma concentrations of this compound after oral administration.

Potential Cause Troubleshooting Step
Poor drug solubility and dissolution in the GI tract. 1. Review Formulation: If using a simple suspension, switch to a solubilizing formulation such as a co-solvent system or a lipid-based formulation. 2. Particle Size Reduction: If working with a suspension, consider micronization or creating a nanosuspension to increase the surface area for dissolution.
Drug precipitation in the stomach or intestine. 1. Assess Formulation Stability: Evaluate the stability of your formulation upon dilution with simulated gastric and intestinal fluids. 2. Modify Excipients: Incorporate precipitation inhibitors, such as certain polymers (e.g., HPMC), into your formulation.
First-pass metabolism. 1. Consider P-gp and CYP Inhibition: this compound's susceptibility to first-pass metabolism is not well-documented. However, this is a common issue for many oral drugs.[10] If significant first-pass metabolism is suspected, co-administration with a broad-spectrum CYP inhibitor (e.g., ritonavir, though this requires careful consideration of potential drug-drug interactions) could be explored in a research setting to assess the extent of this effect.
Food effects. 1. Standardize Feeding Protocol: The presence of food can significantly impact the absorption of poorly soluble drugs.[11] Ensure a consistent feeding schedule for all animals in your study (e.g., fasted or fed state) to minimize variability.

Issue: Signs of toxicity or poor tolerability in animals after oral dosing.

Potential Cause Troubleshooting Step
Toxicity of the formulation vehicle. 1. Evaluate Vehicle Tolerability: Conduct a dose-escalation study of the vehicle alone to determine the maximum tolerated dose. 2. Reduce Irritant Excipients: High concentrations of certain excipients like DMSO can cause local irritation. Try to minimize the concentration of such excipients or replace them with better-tolerated alternatives.
On-target toxicity of this compound. 1. Monitor for Known Toxicities: this compound is known to cause transient thrombocytopenia due to its inhibition of Bcl-xL.[1][12] Monitor platelet counts and other relevant hematological parameters. 2. Adjust Dosing Regimen: If on-target toxicity is a concern, consider a lower dose or a less frequent dosing schedule.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-Based Formulation for Oral Gavage (Example)

This is a general example based on formulations used for similar compounds. The exact ratios may need to be optimized for this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • Polyethylene glycol 400 (PEG400)

  • Tween 80

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh the required amount of this compound powder into a sterile microcentrifuge tube.

  • Add DMSO to dissolve the this compound completely. Vortex until a clear solution is obtained. The volume of DMSO should be kept to a minimum, ideally 5-10% of the final formulation volume.

  • In a separate tube, prepare the vehicle by mixing PEG400, Tween 80, and saline in the desired ratio (e.g., 40% PEG400, 5% Tween 80, and 45-50% saline, depending on the DMSO volume).

  • Slowly add the this compound/DMSO solution to the vehicle while vortexing to prevent precipitation.

  • Visually inspect the final formulation for any signs of precipitation. If the solution is cloudy, the formulation may need to be adjusted.

  • Administer the formulation to the animals via oral gavage at the desired dose volume. The formulation should be prepared fresh daily.

Visualizations

Signaling Pathway of this compound

AZD4320_Pathway Mechanism of Action of this compound cluster_0 Mitochondrial Apoptosis Pathway This compound This compound Bcl2_BclxL Bcl-2 / Bcl-xL (Anti-apoptotic) This compound->Bcl2_BclxL inhibits Bax_Bak BAX / BAK (Pro-apoptotic) Bcl2_BclxL->Bax_Bak inhibits BH3_only BH3-only proteins (e.g., BIM, BAD, PUMA) (Pro-apoptotic) BH3_only->Bcl2_BclxL binds to & inhibits BH3_only->Bax_Bak activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP induces Cytochrome_c Cytochrome c release MOMP->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound inhibits Bcl-2/Bcl-xL, leading to apoptosis.

Experimental Workflow for Evaluating Oral Formulations

Oral_Formulation_Workflow Workflow for Oral Formulation Development and Evaluation cluster_workflow Formulation_Dev Formulation Development (e.g., Co-solvent, Lipid-based) In_Vitro_Screen In Vitro Screening (Solubility, Stability) Formulation_Dev->In_Vitro_Screen Animal_Model Animal Model Selection (e.g., Mouse, Rat) In_Vitro_Screen->Animal_Model PK_Study Pharmacokinetic (PK) Study (Single Dose) Animal_Model->PK_Study Data_Analysis Data Analysis (AUC, Cmax, T1/2, F%) PK_Study->Data_Analysis Tolerability Tolerability Assessment (Body weight, Clinical signs) PK_Study->Tolerability Efficacy_Study Efficacy Study (Tumor model) Data_Analysis->Efficacy_Study Select best formulation Refinement Formulation Refinement Data_Analysis->Refinement Tolerability->Refinement Refinement->Formulation_Dev

Caption: A stepwise approach to developing and testing oral this compound.

Logical Relationship of Bioavailability Challenges

Bioavailability_Challenges Factors Affecting Oral Bioavailability of this compound cluster_challenges Poor_Solubility Poor Aqueous Solubility Low_Dissolution Low Dissolution Rate Poor_Solubility->Low_Dissolution Low_Bioavailability Low Oral Bioavailability Low_Dissolution->Low_Bioavailability Low_Permeability Low Permeability Low_Permeability->Low_Bioavailability First_Pass First-Pass Metabolism First_Pass->Low_Bioavailability Formulation_Strategies Formulation Strategies Formulation_Strategies->Poor_Solubility address Co_solvents Co-solvents Co_solvents->Formulation_Strategies Lipid_Based Lipid-Based Systems Lipid_Based->Formulation_Strategies Nanoparticles Nanoparticles Nanoparticles->Formulation_Strategies

Caption: Key challenges and strategies for this compound oral delivery.

References

Technical Support Center: AZD4320 Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing AZD4320 in cell culture experiments. Find troubleshooting tips and answers to frequently asked questions to optimize your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent, dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1][2][3] By binding to and inhibiting these proteins, this compound disrupts their interaction with pro-apoptotic proteins like BIM, BAD, and BAK.[1][2][4] This leads to the activation of the intrinsic mitochondrial apoptotic pathway, ultimately resulting in programmed cell death in sensitive cancer cell lines.[1][2][5] The activity of this compound is dependent on the presence of Bax and Bak proteins.[1][2]

Q2: Which cancer cell lines are sensitive to this compound?

Preclinical studies have demonstrated that this compound exhibits significant activity across a broad range of hematologic cancer cell lines, including those derived from:

  • Acute Myeloid Leukemia (AML)[1][2]

  • Acute Lymphoblastic Leukemia (ALL)[2]

  • Diffuse Large B-cell Lymphoma (DLBCL)[3]

It has also shown activity in some solid tumor cell lines, such as small cell lung cancer (SCLC).[3] Sensitivity to this compound has been observed in both Bcl-2 and Bcl-xL dependent cell lines.[1][2]

Q3: What is a recommended starting concentration and treatment duration for this compound?

The optimal concentration and duration of this compound treatment are cell line-dependent. For initial experiments, a dose-response study is recommended to determine the EC50 or IC50 for your specific cell line. Based on published data, here are some starting points:

  • For viability assays: Treatment for 24 to 72 hours is common.[1][5]

  • For apoptosis and caspase activation assays: Shorter incubation times of 2 to 24 hours are often sufficient.[1][2][5]

  • Concentrations: Active concentrations are typically in the nanomolar range. For example, in RS4;11 cells, the EC50 for caspase induction after 6 hours was determined to be 10 nM.[2][3] In other hematological cell lines, EC50 values for caspase activation at 6 hours were also in the nanomolar range (e.g., Ri-1 EC50= 15nM, OCI-M1 EC50= 60nM).[3]

Q4: How should I prepare and store this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage, keep the stock solution at -20°C. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound treatment.

Cell Viability Assay (using CellTiter-Glo®)

This protocol is adapted from studies using this compound.[1][5]

Materials:

  • Target cells in culture

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells into a 96-well plate at the desired density (e.g., 1 x 10^4 cells/well for RS4;11 cells) in a final volume of 100 µL of complete culture medium.[1]

    • Incubate overnight at 37°C and 5% CO2 to allow for cell attachment (for adherent cells).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from your stock solution.

    • Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

    • Carefully remove the medium from the wells (for adherent cells) or add the drug dilutions directly (for suspension cells).

    • Add 100 µL of the diluted this compound or vehicle control to the respective wells.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1][5]

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the dose-response curves and determine the GI50 (concentration for 50% growth inhibition) using appropriate software (e.g., GraphPad Prism).[1]

Caspase-Glo® 3/7 Assay

This protocol is based on methodologies used in this compound research.[1][5]

Materials:

  • Target cells in culture

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells as described in the Cell Viability Assay protocol (e.g., 1 x 10^4 cells/well for RS4;11 cells).[1]

    • Incubate for 18 hours prior to treatment.[1][5]

  • Compound Treatment:

    • Treat cells with a range of this compound concentrations or a vehicle control (DMSO).

    • Incubate for the desired duration (e.g., 6 hours) at 37°C and 5% CO2.[1][5]

  • Caspase Activity Measurement:

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

    • Mix gently on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 2 hours, protected from light.

    • Measure the luminescence.

  • Data Analysis:

    • Plot the dose-response curves for caspase activation and determine the EC50 (concentration for 50% maximal effect) using a suitable software package.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicate wells - Inconsistent cell seeding- Pipetting errors- Edge effects on the plate- Ensure thorough mixing of cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No significant cell death observed - Cell line is resistant to this compound- Insufficient drug concentration or treatment time- Inactive compound- Confirm that your cell line is expected to be sensitive to Bcl-2/Bcl-xL inhibition.- Perform a dose-response and time-course experiment to determine optimal conditions.- Verify the integrity and activity of your this compound stock.
High background in assays - Contamination of cell culture- Reagent issues- Regularly check cell cultures for contamination (e.g., mycoplasma).- Ensure assay reagents are properly stored and not expired. Prepare fresh reagents as needed.
Inconsistent results between experiments - Variation in cell passage number- Differences in confluency at the time of treatment- Inconsistent incubation times- Use cells within a consistent and low passage number range.- Seed cells to achieve a consistent confluency at the start of treatment.- Use a timer to ensure precise incubation periods.
Precipitation of this compound in culture medium - Poor solubility of the compound at the tested concentration- Ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to cells.- Visually inspect the medium for any precipitation after adding the compound.- Consider using a different solvent or formulation if solubility issues persist.

Data and Visualizations

Summary of Experimental Conditions for this compound
Parameter Cell Line Details Reference
Seeding Density RS4;111 x 10^4 cells/well (96-well plate)[1][2]
FDCP-1-Bcl-2/Bcl-xL7 x 10^3 cells/well (384-well plate)[2]
Treatment Duration VariousViability assays: 24 or 72 hours[1]
RS4;11Caspase activation: 6 hours[1]
RS4;11Multiparameter apoptosis assay: 2, 4, 6, 24 hours[1][2]
Effective Concentration RS4;11EC50 for caspase activation (6h): 10 nM[2][3]
Ri-1EC50 for caspase activation (6h): 15 nM[3]
OCI-M1EC50 for caspase activation (6h): 60 nM[3]

Signaling Pathway of this compound

AZD4320_Pathway cluster_Mitochondria Mitochondrion cluster_Cytosol Cytosol Bax_Bak Bax/Bak CytoC Cytochrome c Bax_Bak->CytoC Release Caspase9 Caspase-9 CytoC->Caspase9 Activates This compound This compound Bcl2_BclxL Bcl-2 / Bcl-xL This compound->Bcl2_BclxL Inhibits Bcl2_BclxL->Bax_Bak Inhibits Pro_Apoptotic Pro-apoptotic proteins (e.g., BIM, BAD) Pro_Apoptotic->Bax_Bak Activates Pro_Apoptotic->Bcl2_BclxL Inhibited by Caspase3_7 Caspase-3/7 Caspase9->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis Executes Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate overnight A->B D Treat cells with this compound and vehicle control B->D C Prepare this compound dilutions C->D E Incubate for 24-72 hours D->E F Add CellTiter-Glo® reagent E->F G Measure luminescence F->G H Analyze data (Normalize & plot) G->H Troubleshooting_No_Effect Start No significant cell death observed Check_Cell_Line Is cell line known to be sensitive? Start->Check_Cell_Line Check_Concentration Was a dose-response performed? Check_Cell_Line->Check_Concentration Yes Solution1 Use a sensitive control cell line Check_Cell_Line->Solution1 No Check_Time Was a time-course performed? Check_Concentration->Check_Time Yes Solution2 Perform dose-response (e.g., 1 nM - 10 µM) Check_Concentration->Solution2 No Check_Compound Is the compound active? Check_Time->Check_Compound Yes Solution3 Perform time-course (e.g., 6, 24, 48, 72h) Check_Time->Solution3 No Solution4 Verify compound integrity and stock concentration Check_Compound->Solution4 No

References

Validation & Comparative

A Comparative Analysis of AZD4320 and Venetoclax in Acute Myeloid Leukemia Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted therapies for Acute Myeloid Leukemia (AML), the inhibition of anti-apoptotic B-cell lymphoma 2 (BCL-2) family proteins has emerged as a clinically validated strategy. Venetoclax (B612062), a selective BCL-2 inhibitor, has significantly improved outcomes for AML patients, particularly when used in combination with other agents. However, intrinsic and acquired resistance, often mediated by other anti-apoptotic proteins like BCL-xL, remains a clinical challenge. This has spurred the development of next-generation inhibitors like AZD4320, a dual BCL-2/BCL-xL inhibitor. This guide provides a detailed comparison of the preclinical efficacy of this compound and Venetoclax in AML models, supported by experimental data and methodologies.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and Venetoclax function as BH3 mimetics, inducing apoptosis in cancer cells by targeting the BCL-2 family of proteins. However, their target specificity distinguishes their mechanisms.

Venetoclax is a highly selective inhibitor of BCL-2.[1][2][3][4][5] By binding to BCL-2, it displaces pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK.[1][4][5] This activation results in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, culminating in apoptotic cell death.[1][2]

This compound , in contrast, is a dual inhibitor with potent, nanomolar affinity for both BCL-2 and BCL-xL.[6][7][8][9][10][11] This broader target profile allows this compound to overcome resistance mechanisms mediated by the upregulation of BCL-xL, a known factor in Venetoclax resistance.[6][7] The downstream apoptotic signaling cascade initiated by this compound is similar to that of Venetoclax, involving BAX/BAK-dependent apoptosis.[6][10]

cluster_venetoclax Venetoclax Pathway cluster_this compound This compound Pathway Venetoclax Venetoclax BCL2 BCL2 Venetoclax->BCL2 inhibits Pro_apoptotic Pro_apoptotic BCL2->Pro_apoptotic sequesters BAX_BAK BAX_BAK Pro_apoptotic->BAX_BAK activate MOMP MOMP BAX_BAK->MOMP induce Cytochrome_c Cytochrome_c MOMP->Cytochrome_c release Caspases Caspases Cytochrome_c->Caspases activate Apoptosis Apoptosis Caspases->Apoptosis execute This compound This compound BCL2_xL BCL-2 / BCL-xL This compound->BCL2_xL inhibits Pro_apoptotic_AZD Pro-apoptotic proteins BCL2_xL->Pro_apoptotic_AZD sequesters BAX_BAK_AZD BAX / BAK Pro_apoptotic_AZD->BAX_BAK_AZD activate MOMP_AZD MOMP BAX_BAK_AZD->MOMP_AZD induce Cytochrome_c_AZD Cytochrome c MOMP_AZD->Cytochrome_c_AZD release Caspases_AZD Caspases Cytochrome_c_AZD->Caspases_AZD activate Apoptosis_AZD Apoptosis Caspases_AZD->Apoptosis_AZD execute

Caption: Signaling pathways of Venetoclax and this compound.

In Vitro Efficacy: Head-to-Head Comparison

Preclinical studies have demonstrated the potent in vitro activity of both agents against AML cell lines and patient-derived samples. However, this compound consistently shows a broader and more potent activity profile.

Key Findings:

  • Broader Activity of this compound: In a screen of 89 hematologic cancer cell lines, this compound demonstrated significant activity (pEC50 ≥ 7) in 46.5% of the lines, compared to only 16% for Venetoclax.[6][7]

  • Enhanced Potency in AML Patient Samples: In the "Beat AML" screen, this compound exhibited significantly lower Area Under the Curve (AUC) values, indicating greater potency, compared to Venetoclax in AML and AML with myelodysplasia-related changes (AML-MRC) patient samples.[6][7][10]

  • Activity in Venetoclax-Resistant Models: this compound has demonstrated efficacy in preclinical models of Venetoclax resistance, highlighting its potential to overcome this clinical challenge.[6][7][9][11][12]

Parameter This compound Venetoclax Reference
Target(s) BCL-2, BCL-xLBCL-2[2][6][8]
Biochemical Potency (FRET) BCL-2: 5 nM, BCL-xL: 4 nM-[8]
Caspase EC50 (RS4;11 cells) 10 nM-[8]
Activity in Heme Cell Lines (pEC50 ≥ 7) 46.5% of 89 cell lines16% of 89 cell lines[6][7]
Activity in AML Patient Samples (Beat AML Screen) Enhanced activity (lower AUC)-[6][7][10]

In Vivo Efficacy in AML Xenograft Models

In vivo studies using patient-derived xenograft (PDX) models of AML further substantiate the superior efficacy of this compound.

A key study demonstrated that a weekly intravenous dose of this compound at 10 mg/kg for four weeks led to a greater than 50% reduction in human CD33+/CD45+ AML cells in the bone marrow of engrafted mice in 5 out of 9 PDX models.[6] Notably, this included models that were resistant to Venetoclax.[6][12] The intermittent dosing schedule for this compound was designed to manage the on-target effect of BCL-xL inhibition on platelets, allowing for recovery from transient thrombocytopenia between doses.[6][7][9][10][11]

Venetoclax has also shown efficacy in AML xenograft models, leading to a significant inhibition of leukemia progression and an extension of survival.[2][13] However, its monotherapy activity in AML is generally considered to be more limited compared to its efficacy in combination therapies.[6][7]

Model Drug Dosing Regimen Outcome Reference
AML PDX Models (n=9) This compound10 mg/kg IV, once weekly for 4 weeks>50% reduction in bone marrow AML cells in 5 of 9 models[6]
Venetoclax-Resistant Xenograft Model This compound-Monotherapy activity demonstrated[6][7][9][11]
MOLM-13 Xenograft Model Venetoclax100 mg/kg orallySignificant inhibition of AML progression and extended survival[2][13]

Experimental Protocols

The following are generalized methodologies for the key experiments cited in the comparison of this compound and Venetoclax.

Cell Viability Assays
  • Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50) or the half-maximal effective concentration (EC50).

  • Method:

    • AML cell lines or primary patient samples are seeded in 96-well or 384-well plates.

    • Cells are treated with a range of concentrations of this compound or Venetoclax for a specified duration (typically 72 hours).

    • Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

    • Luminescence is read on a plate reader.

    • Data is normalized to vehicle-treated controls, and dose-response curves are generated to calculate IC50 or EC50 values.[6][10]

Apoptosis Assays
  • Objective: To quantify the induction of apoptosis following drug treatment.

  • Method (Caspase-Glo 3/7 Assay):

    • Cells are seeded and treated with the compounds as described for viability assays, typically for a shorter duration (e.g., 6, 24 hours).

    • Caspase-Glo® 3/7 Reagent is added to the cells, which contains a luminogenic caspase-3/7 substrate.

    • Upon cleavage by activated caspases 3 and 7, a luminescent signal is produced, which is proportional to the amount of caspase activity.

    • Luminescence is measured using a plate reader.[6][8][10]

In Vivo Patient-Derived Xenograft (PDX) Studies
  • Objective: To evaluate the anti-tumor efficacy of the drugs in a more clinically relevant in vivo setting.

  • Method:

    • Immunocompromised mice (e.g., NOD/SCID or NSG) are sublethally irradiated.

    • Human AML cells from patient samples are injected intravenously into the mice.

    • Engraftment is monitored by measuring the percentage of human CD45+ or CD33+ cells in the peripheral blood via flow cytometry.

    • Once disease is established, mice are randomized into treatment groups (vehicle control, this compound, or Venetoclax).

    • Drugs are administered according to the specified dosing schedule (e.g., this compound 10 mg/kg IV weekly).

    • Disease burden in the bone marrow and peripheral blood is assessed by flow cytometry at the end of the study.[6][10]

cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments CellLines AML Cell Lines CellCulture Cell Seeding & Drug Treatment CellLines->CellCulture PatientSamples Primary AML Patient Samples PatientSamples->CellCulture Viability Cell Viability Assay (e.g., CellTiter-Glo) CellCulture->Viability Apoptosis Apoptosis Assay (e.g., Caspase-Glo) CellCulture->Apoptosis Analysis Efficacy Analysis (Bone Marrow & Blood) Viability->Analysis Apoptosis->Analysis Mice Immunocompromised Mice Irradiation Sublethal Irradiation Mice->Irradiation Engraftment IV Injection of Patient AML Cells Irradiation->Engraftment Monitoring Disease Monitoring (Flow Cytometry) Engraftment->Monitoring Treatment Drug Administration (Vehicle, this compound, Venetoclax) Monitoring->Treatment Treatment->Analysis

Caption: General experimental workflow for preclinical evaluation.

Conclusion

Both this compound and Venetoclax are potent inducers of apoptosis in AML models. Venetoclax has established its clinical utility as a selective BCL-2 inhibitor, transforming the treatment paradigm for certain AML patient populations.[2][14] However, the preclinical data strongly suggests that this compound, with its dual inhibition of BCL-2 and BCL-xL, offers a broader and more potent anti-leukemic activity.[6][7][9][10][11] Its demonstrated efficacy in Venetoclax-resistant models is particularly noteworthy, suggesting it may provide a valuable therapeutic option for patients who relapse on or are refractory to Venetoclax-based therapies.[6][7][12] The manageable safety profile of this compound with an intermittent dosing schedule further supports its clinical development.[6][7][9][11] While this compound's clinical journey is still in its early stages, the preclinical evidence positions it as a promising next-generation agent for the treatment of AML.

References

Head-to-head comparison of AZD4320 and Navitoclax on platelet viability

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The development of anticancer therapies that target the B-cell lymphoma 2 (BCL-2) family of proteins has marked a significant advancement in oncology. Navitoclax (B1683852) (ABT-263) and AZD4320 are both potent dual inhibitors of the anti-apoptotic proteins BCL-2 and BCL-XL. Their mechanism of action, which involves promoting apoptosis in cancer cells, has shown promise in various hematological malignancies.[1][2][3] However, the clinical utility of these inhibitors is often hampered by a significant on-target toxicity: thrombocytopenia, or a low platelet count.[4][5][6] This side effect stems from the critical role of BCL-XL in maintaining platelet survival.[4][7][8] This guide provides a head-to-head comparison of this compound and Navitoclax, with a specific focus on their impact on platelet viability, supported by experimental data and detailed protocols.

Quantitative Data Summary

The following table summarizes the key quantitative findings from preclinical studies comparing the effects of this compound and Navitoclax on platelet counts and their potency against cancer cell lines.

ParameterThis compoundNavitoclaxKey Findings & References
Binding Affinity Nanomolar affinity for Bcl-2 and Bcl-xL.[2][9]Nanomolar affinity for Bcl-2, Bcl-xL, and Bcl-w.[10]Both are potent dual inhibitors.
In Vitro Potency (Cancer Cell Lines) More potent than Navitoclax in the majority of hematologic cancer cell lines tested.[2][11]Potent inhibitor of viability in various cancer cell lines.[2][11]This compound shows stronger anti-cancer activity in vitro.[2][11]
Effect on Platelet Counts (in vivo, mice) Induces transient thrombocytopenia with full recovery within 72 hours after a single dose.[3][11] Weekly dosing allows for platelet recovery between doses.[2][12][13]Causes a rapid and dose-dependent decrease in platelet counts.[5][14] Daily dosing leads to chronic thrombocytopenia.[11]This compound demonstrates a more manageable and transient effect on platelet counts compared to Navitoclax.[2][11][12][13]
Dosing Schedule & Platelet Recovery Weekly dosing schedule is suggested to allow for platelet recovery.[2][13]Daily dosing regimen leads to sustained thrombocytopenia.[2][11]The pharmacokinetic and pharmacodynamic profile of this compound allows for a dosing regimen that mitigates severe, prolonged thrombocytopenia.[2]

Signaling Pathway of BCL-XL Inhibition-Induced Platelet Apoptosis

The survival of platelets is critically dependent on the anti-apoptotic protein BCL-XL. BCL-XL sequesters the pro-apoptotic proteins BAX and BAK, preventing them from inducing the mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation that leads to apoptosis. Both this compound and Navitoclax act as BH3 mimetics, binding to BCL-XL and displacing BAX and BAK. This liberation of pro-apoptotic effectors triggers the intrinsic apoptotic cascade, resulting in platelet death and a decrease in circulating platelet numbers.

cluster_0 Normal Platelet Survival cluster_1 BCL-XL Inhibition BCL_XL BCL-XL BAX_BAK BAX / BAK BCL_XL->BAX_BAK Sequesters Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Blocked Caspases_inactive Inactive Caspases Mitochondrion->Caspases_inactive No Cytochrome c release Platelet_Survival Platelet Survival Caspases_inactive->Platelet_Survival Maintains Inhibitor This compound or Navitoclax BCL_XL_inhibited BCL-XL Inhibitor->BCL_XL_inhibited Inhibits BAX_BAK_active Active BAX / BAK BCL_XL_inhibited->BAX_BAK_active Releases MOMP MOMP BAX_BAK_active->MOMP Induces Caspases_active Active Caspases MOMP->Caspases_active Cytochrome c release Apoptosis Platelet Apoptosis Caspases_active->Apoptosis Executes

Figure 1: BCL-XL Inhibition Pathway in Platelets

Experimental Protocols

The following outlines a general methodology for assessing the in vivo effects of BCL-2/BCL-XL inhibitors on platelet viability, based on the descriptions in the cited literature.[2][11][12][13]

1. Animal Models and Drug Administration:

  • Animal Model: Severe combined immunodeficient (SCID) or other appropriate mouse strains are used.

  • Drug Formulation: this compound and Navitoclax are formulated in appropriate vehicles for intravenous or oral administration.

  • Dosing Regimens:

    • Single-Dose Study: A single efficacious dose of each compound is administered to different groups of mice. Platelet counts are monitored at various time points (e.g., 0, 2, 4, 8, 24, 48, 72, 96 hours) post-dose to determine the nadir and recovery kinetics.

    • Repeat-Dose Study: To assess the impact of different dosing schedules, mice are treated with this compound on a weekly schedule and with Navitoclax on both daily and weekly schedules for a defined period (e.g., 3 weeks).

2. Platelet Counting:

  • Blood Collection: At specified time points, blood samples are collected from the mice via appropriate methods (e.g., tail vein or retro-orbital bleeding) into tubes containing an anticoagulant (e.g., EDTA).

  • Analysis: Platelet counts are determined using an automated hematology analyzer. Data are typically represented as the mean platelet count ± standard error of the mean (SEM) for each group.

3. Data Analysis and Modeling:

  • The time course of platelet counts for both single and repeated dosing is plotted.

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling can be applied to understand the relationship between drug exposure and the effect on platelet counts over time.[2][9]

Experimental Workflow for In Vivo Platelet Viability Assessment

The diagram below illustrates a typical workflow for an in vivo study comparing the effects of this compound and Navitoclax on platelet counts in a mouse model.

cluster_workflow In Vivo Platelet Viability Assessment Workflow start Animal Model (e.g., Mice) grouping Group Allocation - Vehicle Control - this compound - Navitoclax start->grouping dosing Drug Administration (Single or Repeat Dosing) grouping->dosing sampling Serial Blood Sampling dosing->sampling analysis Automated Platelet Counting sampling->analysis data Data Analysis & PK/PD Modeling analysis->data end Comparative Assessment of Platelet Viability data->end

Figure 2: In Vivo Platelet Viability Workflow

Conclusion

Both this compound and Navitoclax are effective dual inhibitors of BCL-2 and BCL-XL. However, the available preclinical data strongly suggest that this compound has a more favorable safety profile with respect to platelet viability.[2][9][13] The transient nature of the thrombocytopenia induced by this compound, with rapid platelet recovery, allows for a weekly dosing schedule that may not be feasible with the more sustained platelet suppression observed with Navitoclax.[2][11][12] This key difference makes this compound a potentially more manageable therapeutic option for targeting BCL-2/BCL-XL-dependent cancers, although it is important to note that this compound development was halted due to cardiovascular toxicity.[12][15] Nevertheless, the insights gained from comparing these two agents are valuable for the ongoing development of next-generation BCL-2 family inhibitors and strategies to mitigate on-target toxicities, such as the development of proteolysis-targeting chimeras (PROTACs).[4][16][17]

References

AZD4320: A Promising Strategy for Overcoming Venetoclax Resistance in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals on the activity of AZD4320 in venetoclax-resistant hematologic malignancies.

The emergence of resistance to venetoclax (B612062), a highly selective BCL-2 inhibitor, presents a significant clinical challenge in the treatment of various hematologic cancers. A key mechanism of this resistance involves the upregulation of other anti-apoptotic proteins, particularly BCL-xL.[1][2] this compound, a potent dual inhibitor of both BCL-2 and BCL-xL, has demonstrated significant preclinical activity in venetoclax-resistant models, offering a potential therapeutic avenue for patients who have relapsed or are refractory to venetoclax-based therapies.[3][4] This guide provides a comprehensive comparison of this compound's performance against venetoclax and other relevant inhibitors, supported by experimental data and detailed methodologies.

Mechanism of Action and Signaling Pathway

This compound functions as a BH3 mimetic, binding with high affinity to both BCL-2 and BCL-xL.[5] This dual inhibition is critical in cancers that have developed venetoclax resistance through the upregulation of BCL-xL.[1] By blocking both anti-apoptotic proteins, this compound liberates pro-apoptotic proteins like BIM, leading to BAX/BAK activation, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase activation, ultimately inducing apoptosis.[3][4]

cluster_venetoclax Venetoclax Action cluster_this compound This compound Action cluster_apoptosis Apoptosis Pathway cluster_resistance Venetoclax Resistance Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 inhibits Venetoclax->BCL2 BIM BIM BCL2->BIM BCL2->BIM This compound This compound BCL2_A BCL-2 This compound->BCL2_A inhibits This compound->BCL2_A BCLxL BCL-xL This compound->BCLxL inhibits This compound->BCLxL BCLxL->BIM BCLxL->BIM BAX_BAK BAX/BAK BIM->BAX_BAK activates BIM->BAX_BAK MOMP MOMP BAX_BAK->MOMP BAX_BAK->MOMP Caspases Caspases MOMP->Caspases MOMP->Caspases Apoptosis Apoptosis Caspases->Apoptosis Caspases->Apoptosis BCLxL_up BCL-xL Upregulation BCLxL_up->BCLxL BCLxL_up->BCLxL cluster_workflow In Vitro Assay Workflow start Seed cancer cells treat Treat with this compound/ Venetoclax (dose-response) start->treat incubate Incubate (e.g., 24-72h) treat->incubate measure Measure viability (e.g., CellTiter-Glo) or apoptosis (e.g., Annexin V) incubate->measure analyze Analyze data and determine IC50 values measure->analyze

References

Unveiling Synergistic Partnerships: A Comparative Analysis of AZD4320 Combination Therapies Utilizing the Bliss Independence Model

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – In the ongoing pursuit of more effective cancer therapeutics, the dual BCL-2/BCL-xL inhibitor, AZD4320, has demonstrated significant promise, particularly when used in combination with other targeted agents. This guide provides a comprehensive comparison of this compound combination therapies, with a focus on synergy analysis performed using the Bliss Independence model. The data presented herein is intended for researchers, scientists, and drug development professionals to inform preclinical and translational research efforts.

This compound is a potent BH3-mimetic that induces apoptosis by inhibiting the anti-apoptotic proteins BCL-2 and BCL-xL.[1] Upregulation of these proteins is a common mechanism of survival and therapeutic resistance in various cancers. By targeting both BCL-2 and BCL-xL, this compound offers a broader mechanism of action compared to selective BCL-2 inhibitors like venetoclax.[2][3] This dual inhibition strategy has shown enhanced activity in hematologic cancer models and has been explored in combination with other agents to overcome resistance and enhance efficacy.[1]

Synergy Analysis of this compound Combinations

The Bliss Independence model is a widely accepted method for quantifying drug interactions. It assumes that the two drugs in a combination act independently, and the expected combined effect is calculated based on the individual effects of each drug. A Bliss synergy score greater than zero indicates that the observed effect of the combination is greater than the expected additive effect, signifying synergy.

Quantitative Synergy Data

The following table summarizes the quantitative synergy data from preclinical studies of this compound in combination with other anti-cancer agents, analyzed using the Bliss Independence model.

Combination PartnerCancer TypeCell Line/ModelKey FindingsBliss Synergy ScoreReference
AZD5991 (MCL-1 Inhibitor) B-cell Precursor Acute Lymphoblastic Leukemia (BCP-ALL)Patient-Derived Xenograft (PDX)The combination of this compound and AZD5991 induced higher cell death with high efficacy and positive Bliss synergy scores in all tested BCP-ALL PDX samples.[2]Mean Score: +4.8 [2][2]
AZD5991 (MCL-1 Inhibitor) Malignant Pleural Mesothelioma (MPM)MPM Cell LinesCo-treatment with AZD5991 enhanced the inhibitory effect of this compound on MPM cell line viability, demonstrating strong synergy across a range of concentrations.[4]Strong Synergy Observed (Specific score not provided)[4]
AZD5153 (BRD4 Inhibitor) Double Expressing Lymphoma (DEL) & Double Hit Lymphoma (DHL)KPUM-MS3, KPUM-UH1, STR-428This compound showed mostly synergistic, and at least additive, growth inhibitory effects and profoundly increased apoptosis in combination with AZD5153.[5]Synergistic (Specific score not provided)[5]

Experimental Protocols

Accurate and reproducible synergy analysis relies on meticulous experimental design and execution. The following is a detailed protocol for assessing the synergy of this compound combination therapies using the Bliss Independence model.

Cell Viability Assay

This protocol outlines the general steps for determining cell viability after treatment with this compound and a combination partner. Specific parameters such as cell seeding density and incubation times should be optimized for each cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound and combination drug

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or MTT)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere and resume growth overnight in a humidified incubator (37°C, 5% CO₂).

  • Drug Preparation and Treatment:

    • Prepare stock solutions of this compound and the combination drug in a suitable solvent (e.g., DMSO).

    • Create a dose-response matrix by preparing serial dilutions of each drug.

    • Treat the cells with this compound alone, the combination partner alone, and the combination of both drugs at various concentrations. Include a vehicle-only control.

  • Incubation:

    • Incubate the treated plates for a duration appropriate for the cell line and drugs (typically 48-72 hours).

  • Cell Viability Measurement:

    • Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for signal development.

    • Measure the absorbance or luminescence using a microplate reader.

Bliss Independence Model Calculation

The Bliss Independence model is used to determine the expected effect of a drug combination assuming the drugs act independently.

Formula: E_exp = E_A + E_B - (E_A * E_B)

Where:

  • E_exp is the expected fractional inhibition of the combination.

  • E_A is the fractional inhibition of Drug A at a given concentration.

  • E_B is the fractional inhibition of Drug B at a given concentration.

Calculation Steps:

  • Data Normalization: Convert the raw cell viability data to fractional inhibition for each drug concentration. Fractional inhibition is calculated as: 1 - (mean viability of treated wells / mean viability of control wells).

  • Calculate Expected Inhibition (E_exp): For each combination of concentrations, use the fractional inhibition of the individual drugs (E_A and E_B) in the Bliss formula to calculate the expected inhibition.

  • Calculate Synergy Score: The Bliss synergy score is the difference between the observed fractional inhibition of the combination (E_obs) and the expected fractional inhibition (E_exp).

    • Synergy Score = E_obs - E_exp

    • A positive score indicates synergy.

    • A score around zero indicates an additive effect.

    • A negative score indicates antagonism.

  • Data Visualization: Utilize software such as SynergyFinder or Combenefit to visualize the synergy landscape across the dose-response matrix.[2][4]

Visualizing Pathways and Workflows

To further elucidate the mechanisms and processes involved in the synergy analysis of this compound, the following diagrams have been generated using the Graphviz DOT language.

AZD4320_Signaling_Pathway cluster_apoptosis Apoptotic Pathway cluster_drugs Therapeutic Intervention Pro-Apoptotic Pro-Apoptotic Apoptosis Apoptosis Pro-Apoptotic->Apoptosis Anti-Apoptotic Anti-Apoptotic Anti-Apoptotic->Apoptosis BCL-2 BCL-2 Anti-Apoptotic->BCL-2 BCL-xL BCL-xL Anti-Apoptotic->BCL-xL MCL-1 MCL-1 Anti-Apoptotic->MCL-1 This compound This compound This compound->BCL-2 This compound->BCL-xL Combination_Partner MCL-1 Inhibitor (e.g., AZD5991) Combination_Partner->MCL-1

Caption: this compound inhibits BCL-2 and BCL-xL, promoting apoptosis.

Synergy_Analysis_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Cell_Culture 1. Cell Seeding (96-well plate) Drug_Treatment 2. Dose-Response Matrix (this compound, Partner, Combo) Cell_Culture->Drug_Treatment Incubation 3. Incubation (48-72 hours) Drug_Treatment->Incubation Viability_Assay 4. Cell Viability Measurement (e.g., CellTiter-Glo) Incubation->Viability_Assay Data_Normalization 5. Calculate Fractional Inhibition Viability_Assay->Data_Normalization Raw Data Bliss_Calculation 6. Calculate Expected Effect (E_exp = E_A + E_B - E_A*E_B) Data_Normalization->Bliss_Calculation Synergy_Score 7. Calculate Synergy Score (E_obs - E_exp) Bliss_Calculation->Synergy_Score Interpretation 8. Determine Synergy, Additivity, or Antagonism Synergy_Score->Interpretation

Caption: Workflow for synergy analysis using the Bliss model.

Conclusion

The available preclinical data strongly suggest that this compound, when combined with other targeted agents such as the MCL-1 inhibitor AZD5991, can lead to synergistic anti-tumor effects. The Bliss Independence model provides a robust framework for quantifying these interactions and identifying promising combination strategies. The experimental protocols and workflows detailed in this guide offer a standardized approach for researchers to conduct their own synergy analyses and contribute to the growing body of evidence for this compound-based combination therapies. Further investigation into these synergistic combinations is warranted to translate these promising preclinical findings into clinical benefits for patients.

References

AZD4320: A Comparative Analysis of its Selectivity Profile Against Bcl-2 Family Members

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of AZD4320's performance with alternative Bcl-2 family inhibitors, supported by experimental data.

This compound is a potent, second-generation BH3 mimetic designed as a dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[1] Its development addresses the clinical need for broader activity than Bcl-2 selective inhibitors like venetoclax (B612062) and aims to overcome resistance mechanisms mediated by Bcl-xL.[2] This guide provides a comprehensive evaluation of the selectivity profile of this compound in comparison to other well-characterized Bcl-2 family inhibitors, venetoclax and navitoclax.

Quantitative Selectivity Profile

The inhibitory activity of this compound and its counterparts has been determined using biochemical assays, primarily Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which measures the binding affinity of the compounds to individual Bcl-2 family proteins. The data, presented as half-maximal inhibitory concentrations (IC50) or binding affinities (Ki), are summarized in the table below. Lower values indicate higher potency.

CompoundBcl-2Bcl-xLBcl-wMcl-1Bfl-1/A1
This compound 3.9 nM (IC50)[2]4.5 nM (IC50)[2]->100,000 nM (IC50)[2]>100,000 nM (IC50)[2]
Venetoclax 1.9 nM (IC50)[2]50 nM (IC50)[2]->100,000 nM (IC50)[2]-
Navitoclax <0.001 µM (Ki)[3]<0.0005 µM (Ki)[3]<0.001 µM (Ki)[3]0.55 µM (Ki)[3]0.34 µM (Ki)[3]

Note: Data for this compound and Venetoclax are presented as IC50 values from a TR-FRET assay, while data for Navitoclax are Ki values from a different study. Direct comparison should be made with caution due to potential variations in experimental conditions.

As the data indicates, this compound exhibits potent and balanced inhibition of both Bcl-2 and Bcl-xL, with significantly less activity against other Bcl-2 family members like Mcl-1 and Bfl-1.[2] This dual activity profile contrasts with the high selectivity of venetoclax for Bcl-2 and the broader spectrum of activity of navitoclax, which also inhibits Bcl-w.[2][3]

Cellular Activity

The on-target activity of this compound in a cellular context is critical for its therapeutic potential. Cellular assays are employed to measure the induction of apoptosis and inhibition of cell viability in cancer cell lines with known Bcl-2 family dependencies.

CompoundCell LineAssay TypePotency (EC50/IC50)
This compound RS4;11 (B-ALL)Caspase Activation (6h)10 nM (EC50)[4]
This compound Ri-1 (DLBCL)Caspase Activation (6h)15 nM (EC50)[4]
This compound OCI-M1 (DLBCL)Caspase Activation (6h)60 nM (EC50)[4]
This compound KPUM-UH1Cell Viability17 nM (IC50)[5]
This compound KPUM-MS3Cell Viability26 nM (IC50)[5]
This compound STR-428Cell Viability170 nM (IC50)[5]

This compound demonstrates potent induction of apoptosis in various hematological cancer cell lines at nanomolar concentrations.[4][5] Studies have shown that this compound has a broader range of activity across hematologic cancer cell lines compared to the more selective venetoclax.[2]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate this compound, the following diagrams illustrate the Bcl-2 signaling pathway and a typical experimental workflow for assessing the selectivity of Bcl-2 inhibitors.

Bcl2_Signaling_Pathway cluster_Pro_Survival Pro-Survival cluster_BH3_Only BH3-Only (Sensitizers/Activators) cluster_Effectors Effectors Bcl2 Bcl-2 Bak Bak Bcl2->Bak inhibit Bax Bax Bcl2->Bax inhibit BclxL Bcl-xL BclxL->Bak inhibit BclxL->Bax inhibit Mcl1 Mcl-1 Mcl1->Bak inhibit Mcl1->Bax inhibit Bim Bim Bim->Bcl2 inhibit Bim->BclxL inhibit Bim->Mcl1 inhibit Bim->Bak activate Bim->Bax activate Bad Bad Bad->Bcl2 inhibit Bad->BclxL inhibit Bad->Mcl1 inhibit Puma Puma Puma->Bcl2 inhibit Puma->BclxL inhibit Puma->Mcl1 inhibit Puma->Bak activate Puma->Bax activate MOMP MOMP Bak->MOMP Bax->MOMP Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->Bim Apoptotic_Stimuli->Bad Apoptotic_Stimuli->Puma Caspase_Activation Caspase Activation MOMP->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis This compound This compound This compound->Bcl2 inhibit This compound->BclxL inhibit

Caption: The Bcl-2 signaling pathway illustrating the mechanism of this compound.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays TRFRET TR-FRET Binding Assay (Determine Ki/IC50) Data_Analysis_Biochem Data_Analysis_Biochem TRFRET->Data_Analysis_Biochem Data Analysis Cell_Culture Cancer Cell Line Culture Compound_Treatment Treat with this compound & Comparators Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Compound_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo, Annexin V) Compound_Treatment->Apoptosis_Assay Data_Analysis Determine EC50/IC50 Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: A generalized experimental workflow for evaluating Bcl-2 inhibitor selectivity.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to generate the data in this guide.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This biochemical assay quantitatively measures the binding affinity of an inhibitor to a target protein.

  • Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Terbium-cryptate) conjugated to an anti-His antibody that binds a His-tagged Bcl-2 family protein, and an acceptor fluorophore (e.g., d2) on a biotinylated peptide ligand that also binds the Bcl-2 family protein. When the protein and ligand are in close proximity, FRET occurs. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

  • Procedure:

    • Recombinant His-tagged Bcl-2 family proteins (Bcl-2, Bcl-xL, Mcl-1, etc.) are incubated with a biotinylated pro-apoptotic BH3 peptide (e.g., from Bim).

    • A Terbium-cryptate labeled anti-His antibody and a d2-labeled streptavidin are added.

    • Serial dilutions of the test compound (e.g., this compound) are added to the mixture.

    • The reaction is incubated to reach equilibrium.

    • The fluorescence is read at two wavelengths (donor and acceptor emission) after excitation of the donor.

    • The ratio of acceptor to donor emission is calculated, and IC50 values are determined by plotting the FRET ratio against the inhibitor concentration.[6]

Caspase-Glo® 3/7 Assay (Cellular Apoptosis Assay)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Principle: The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspase-3 and -7. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to caspase activity.

  • Procedure:

    • Cancer cells are seeded in multi-well plates and treated with various concentrations of the inhibitor (e.g., this compound) for a specified time (e.g., 6 hours).

    • The Caspase-Glo® 3/7 Reagent is added directly to the cell culture wells.

    • The plate is incubated at room temperature to allow for cell lysis and the enzymatic reaction to occur.

    • Luminescence is measured using a luminometer.

    • EC50 values are calculated by plotting luminescence against the inhibitor concentration.[7][8]

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Principle: The assay reagent lyses the cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.

  • Procedure:

    • Cells are seeded in multi-well plates and treated with a range of inhibitor concentrations for an extended period (e.g., 72 hours).

    • The CellTiter-Glo® Reagent is added to each well.

    • The contents are mixed to induce cell lysis.

    • The plate is incubated at room temperature to stabilize the luminescent signal.

    • Luminescence is measured using a luminometer.

    • IC50 values are determined from the dose-response curve of luminescence versus inhibitor concentration.

References

Validating Biomarkers of Response to AZD4320 Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dual BCL-2/BCL-xL inhibitor, AZD4320, with other relevant therapies. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of critical biological pathways and workflows to aid in the validation of biomarkers for treatment response.

Introduction to this compound

This compound is a potent, small-molecule BH3 mimetic that dually inhibits the anti-apoptotic proteins B-cell lymphoma 2 (BCL-2) and B-cell lymphoma-extra large (BCL-xL).[1] By binding to the BH3 domain of these proteins, this compound disrupts their interaction with pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK.[2][3] This activation results in mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, ultimately inducing apoptosis.[3] Preclinical studies have demonstrated the efficacy of this compound in a range of hematological malignancies, including models resistant to the BCL-2 selective inhibitor venetoclax (B612062).[1][3]

Comparative Efficacy of this compound

The in vitro potency of this compound has been evaluated across a panel of hematological cancer cell lines and compared with the BCL-2 selective inhibitor venetoclax and the earlier generation dual BCL-2/BCL-xL inhibitor navitoclax (B1683852).

Cell LineCancer TypeThis compound IC50/EC50 (nM)Venetoclax IC50/EC50 (nM)Navitoclax IC50/EC50 (nM)
RS4;11Acute Lymphoblastic Leukemia (ALL)10Sensitive-
Ri-1Diffuse Large B-cell Lymphoma (DLBCL)15-33
OCI-M1-60--
MOLT-4T-cell Acute Lymphoblastic Leukemia (T-ALL)-Limited Activity-
Patient-Derived Xenograft (PDX) BCP-ALL (Median)B-cell Precursor Acute Lymphoblastic Leukemia7.60More effective than venetoclax aloneLess potent than this compound

Table 1: Comparative in vitro efficacy of this compound and other BCL-2 family inhibitors in various hematological cancer models.[1][3][4]

Biomarkers of Response and Resistance

The expression levels of BCL-2 family proteins are critical determinants of sensitivity to BH3 mimetics.

Potential Biomarkers of Sensitivity to this compound:

  • Co-dependence on BCL-2 and BCL-xL: Tumors that rely on both BCL-2 and BCL-xL for survival are predicted to be particularly sensitive to dual inhibition with this compound.[2][5]

  • High BCL-xL Expression: Elevated levels of BCL-xL may confer resistance to BCL-2 selective inhibitors like venetoclax, making them potential candidates for this compound treatment.[2][6]

Mechanisms of Resistance to this compound:

  • Upregulation of MCL-1: Myeloid cell leukemia 1 (MCL-1) is a key anti-apoptotic protein that is not targeted by this compound. Its overexpression is a well-established mechanism of resistance to BCL-2 and BCL-xL inhibition.[4][7] Upon treatment with this compound, a marked increase in dependency on MCL-1 has been observed, suggesting that co-targeting MCL-1 could overcome resistance.[4]

  • BAX/BAK Deficiency: As this compound's mechanism of action is dependent on BAX/BAK activation, the absence or functional inactivation of these effector proteins would lead to resistance.[3]

  • Alterations in Upstream Signaling Pathways: Activation of pro-survival signaling pathways, such as the PI3K/AKT/mTOR pathway, can promote the expression and stability of anti-apoptotic proteins, thereby conferring resistance.[7]

Signaling Pathway and Experimental Workflow

To facilitate a deeper understanding of this compound's mechanism and the methods used to validate its biomarkers, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

AZD4320_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol BAX BAX MOMP MOMP BAX->MOMP BAK BAK BAK->MOMP Cytochrome_c Cytochrome_c Caspases Caspases Cytochrome_c->Caspases Activates MOMP->Cytochrome_c Release This compound This compound BCL2 BCL2 This compound->BCL2 BCLxL BCLxL This compound->BCLxL BIM BIM BCL2->BIM BCLxL->BIM BIM->BAX Activates BIM->BAK Activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound inhibits BCL-2 and BCL-xL, leading to apoptosis.

Biomarker_Validation_Workflow Cell_Lines Cancer Cell Lines / Patient Samples Treatment Treat with this compound & Comparators Cell_Lines->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Protein_Extraction Protein Extraction Treatment->Protein_Extraction Data_Analysis Data Analysis & Correlation Viability_Assay->Data_Analysis Western_Blot Western Blot (BCL-2, BCL-xL, MCL-1) Protein_Extraction->Western_Blot CoIP Co-Immunoprecipitation (BCL-2/BIM) Protein_Extraction->CoIP Western_Blot->Data_Analysis CoIP->Data_Analysis Biomarker_ID Biomarker Identification Data_Analysis->Biomarker_ID

Caption: Experimental workflow for validating this compound biomarkers.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxic effect of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound, venetoclax, or navitoclax for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of the compound.

Western Blotting for BCL-2 Family Proteins

This protocol is for determining the expression levels of BCL-2, BCL-xL, and MCL-1.

  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against BCL-2, BCL-xL, MCL-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities and normalize to the loading control to determine relative protein expression.

Co-Immunoprecipitation (Co-IP) for BCL-2/BIM Interaction

This protocol is for assessing the disruption of the BCL-2/BIM interaction by this compound.

  • Cell Lysis: Lyse treated and untreated cells with a non-denaturing lysis buffer (e.g., 1% NP-40 buffer) containing protease inhibitors.

  • Pre-clearing: Pre-clear the lysates by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C.

  • Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against BCL-2 or an isotype control antibody overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G agarose beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads three times with lysis buffer to remove non-specific binding.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against BCL-2 and BIM to detect the co-immunoprecipitated protein.

Conclusion

This compound demonstrates significant preclinical activity in a variety of hematological malignancies, including those with resistance to BCL-2 selective inhibition. The validation of predictive biomarkers, centered around the expression and dependency on BCL-2 family proteins, is crucial for identifying patient populations most likely to benefit from this therapeutic approach. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate and validate these biomarkers, ultimately aiding in the clinical development of this compound and similar targeted therapies.

References

A Comparative Guide to the Pharmacokinetic Profiles of AZD4320 and its Dendrimer Conjugate, AZD0466

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of two potent dual B-cell lymphoma 2 (Bcl-2) and Bcl-extra large (Bcl-xL) inhibitors: AZD4320 and its nanomedicine formulation, AZD0466. Understanding the distinct pharmacokinetic characteristics of these compounds is crucial for designing preclinical and clinical studies in oncology.

Introduction

This compound is a potent small molecule inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL, which are often overexpressed in cancer cells, contributing to their survival and resistance to therapy.[1][2] While effective, the clinical development of this compound was hindered by dose-limiting cardiovascular toxicity.[3] To address this limitation, AZD0466 was developed. AZD0466 is a drug-dendrimer conjugate where this compound is chemically linked to a PEGylated poly-lysine dendrimer.[1][2][4] This formulation is designed to optimize the release of this compound, thereby improving its therapeutic index by enhancing efficacy and reducing toxicity.[1][2][5]

Mechanism of Action: Inducing Apoptosis

Both this compound and the active moiety released from AZD0466 function as BH3 mimetics. They bind to the BH3 groove of pro-survival proteins Bcl-2 and Bcl-xL, displacing pro-apoptotic proteins like BIM.[1] This leads to the activation of BAX and BAK, which form pores in the mitochondrial membrane, releasing cytochrome c and activating caspases, ultimately culminating in apoptosis.[1]

cluster_pathway Intrinsic Apoptosis Pathway Bcl2_BclxL Bcl-2 / Bcl-xL BIM BIM Bcl2_BclxL->BIM Inhibition BAX_BAK BAX / BAK BIM->BAX_BAK Activation Mitochondrion Mitochondrion BAX_BAK->Mitochondrion Pore Formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspases Caspases Cytochrome_c->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Execution AZD4320_AZD0466 This compound (from AZD0466) AZD4320_AZD0466->Bcl2_BclxL Inhibition

Caption: Signaling pathway of this compound and AZD0466 in inducing apoptosis.

Comparative Pharmacokinetic Profiles

The fundamental difference in the pharmacokinetic profiles of this compound and AZD0466 stems from the dendrimer conjugation. AZD0466 acts as a circulating depot, providing a controlled and sustained release of this compound. This leads to a significantly different exposure profile compared to the administration of this compound alone.

ParameterThis compoundAZD0466Key Observations
Formulation Small moleculeDrug-dendrimer conjugateAZD0466 is a nanomedicine formulation of this compound.[1][2]
Administration Intravenous (IV) or Intraperitoneal (IP) in preclinical studies.Intravenous (IV) or Subcutaneous (SC) in preclinical studies.Both are administered parenterally.
Release Profile ImmediateSustained release of this compoundAZD0466 has a release half-life of approximately 25.5 hours for this compound.[1]
Plasma Concentration Rapid initial decline (alpha phase).Prolonged plasma circulation of the conjugate.This compound plasma concentration drops to less than 20% of the initial concentration within 10 minutes after a bolus IV injection in mice.[1]
Half-life ShortThe plasma half-life of the dendrimer-drug conjugate is 8-times longer than that of the drug alone.[6]The dendrimer conjugation significantly extends the circulation time.
Tumor Accumulation Rapid uptakeEnhanced accumulation and retentionThe dendrimer formulation enhances the delivery and retention of this compound within the tumor.[4]
Toxicity Profile Dose-limiting cardiovascular toxicity.[3]Improved therapeutic index with reduced cardiovascular effects.[1][4]The controlled release from AZD0466 mitigates the Cmax-related toxicities of this compound.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of pharmacokinetic data. Below are summaries of key experimental protocols used in the preclinical evaluation of this compound and AZD0466.

In Vivo Pharmacokinetic Studies in Mice

A typical workflow for assessing the pharmacokinetics of this compound and AZD0466 in preclinical mouse models is as follows:

cluster_workflow Preclinical Pharmacokinetic Experimental Workflow Animal_Model Female C.B-17 SCID Mice Dosing IV Bolus Injection (Tail Vein) Animal_Model->Dosing Blood_Sampling Serial Blood Sampling (e.g., retro-orbital sinus) Dosing->Blood_Sampling AZD4320_Formulation This compound in 30% hydroxypropyl-β-cyclodextrin AZD4320_Formulation->Dosing AZD0466_Formulation AZD0466 in phosphate buffered saline AZD0466_Formulation->Dosing Plasma_Preparation Centrifugation to obtain plasma Blood_Sampling->Plasma_Preparation Bioanalysis LC-MS/MS Analysis of drug concentrations Plasma_Preparation->Bioanalysis PK_Analysis Pharmacokinetic Modeling (e.g., non-compartmental) Bioanalysis->PK_Analysis

Caption: General workflow for a preclinical pharmacokinetic experiment.

Methodology Details:

  • Animal Models: Pharmacokinetic studies are typically conducted in female C.B-17 SCID mice.[1]

  • Formulation and Dosing:

    • This compound is prepared in a solution such as 30% hydroxypropyl-β-cyclodextrin for intravenous administration.[1]

    • AZD0466 is dissolved in phosphate-buffered saline.[1]

    • The compounds are administered as a bolus injection into the tail vein.[1]

  • Sample Collection: Blood samples are collected at various time points post-administration.

  • Bioanalysis: Drug concentrations in plasma and tumor tissues are quantified using liquid chromatography-mass spectrometry (LC-MS).[7]

  • Data Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance are calculated using specialized software and non-compartmental analysis.[8]

In Vivo Efficacy and Pharmacodynamic Studies

These studies are crucial to correlate the pharmacokinetic profile with the biological activity of the compounds.

Methodology Details:

  • Xenograft Models: Human cancer cell lines (e.g., RS4;11 acute lymphoblastic leukemia) are subcutaneously implanted into immunocompromised mice.[1][7]

  • Treatment: Once tumors reach a specified volume, mice are treated with this compound, AZD0466, or vehicle control.

  • Efficacy Assessment: Tumor volumes are measured regularly using calipers to determine tumor growth inhibition.[7]

  • Pharmacodynamic Assessment: At selected time points after dosing, tumors are excised to measure biomarkers of apoptosis, such as cleaved caspase-3, by ELISA or immunohistochemistry.[1][7][9]

Conclusion

The conjugation of this compound to a dendrimer to form AZD0466 significantly alters its pharmacokinetic profile, resulting in a nanomedicine with a more favorable therapeutic window. The sustained release of this compound from the dendrimer backbone leads to prolonged exposure in the tumor while reducing peak plasma concentrations, which are associated with toxicity.[1] These findings highlight the potential of drug-dendrimer conjugates to overcome the limitations of potent small molecule inhibitors and provide a promising strategy for advancing cancer therapeutics. Further clinical investigation of AZD0466 is ongoing to fully elucidate its safety and efficacy in various cancer types.[10][11]

References

In Vivo Veritas: Validating AZD4320 Combination Synergies from Lab Bench to Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the in vitro synergistic effects and subsequent in vivo validation of AZD4320 combination therapies in hematological malignancies. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the preclinical data, experimental methodologies, and underlying signaling pathways.

The dual BCL-2/BCL-xL inhibitor, this compound, has demonstrated broad preclinical activity as a single agent in a variety of hematological cancers.[1] The strategic rationale for its development lies in its potential to overcome resistance to BCL-2 selective inhibitors like venetoclax, which can be mediated by the upregulation of BCL-xL.[1] Building on its monotherapy efficacy, recent research has explored the synergistic potential of this compound in combination with other targeted agents, aiming to enhance anti-tumor activity and circumvent resistance mechanisms. This guide synthesizes the available preclinical data on the in vivo validation of in vitro synergies observed with this compound combinations, with a focus on its pairing with the MCL-1 inhibitor AZD5991 and the Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib (B560132).

This compound and MCL-1 Inhibition: A Synergistic Approach in B-Cell Precursor Acute Lymphoblastic Leukemia (BCP-ALL)

A significant body of in vitro and ex vivo evidence points to a strong synergistic interaction between this compound and the MCL-1 inhibitor, AZD5991, in B-cell precursor acute lymphoblastic leukemia (BCP-ALL).[2] Mechanistically, this synergy arises from the co-inhibition of the three key anti-apoptotic proteins BCL-2, BCL-xL, and MCL-1, leading to the release of the pro-apoptotic protein BIM and subsequent induction of apoptosis.[2][3] While comprehensive in vivo validation of this specific combination is still an area of active research, the in vitro data provides a compelling case for its future investigation in preclinical models.[2]

In Vitro and Ex Vivo Synergy Data (this compound + AZD5991)
Cell Line/Sample TypeAssay TypeSynergy MetricFindingReference
BCP-ALL PDX SamplesCell ViabilityBliss Synergy ScorePositive mean Bliss synergy score of +4.8, indicating synergistic activity. The highest synergism was observed at lower concentrations of both inhibitors.[3]
BCP-ALL PDX SamplesCell ViabilityEfficacy ScoreHigher cell death with high efficacy and positive Bliss synergy scores in all tested samples, including those less sensitive to the individual inhibitors.[2]

This compound and BTK Inhibition: A Validated Synergy in Mantle Cell Lymphoma (MCL)

A study investigating the combination of this compound with the BTK inhibitor acalabrutinib in mantle cell lymphoma (MCL) provides a direct example of in vitro synergy translating to in vivo efficacy. The combination demonstrated synergistic inhibition of cell proliferation in both ibrutinib/venetoclax-sensitive and -resistant MCL cell lines.[4] This finding was subsequently validated in a xenograft mouse model using AZD0466, a drug-dendrimer conjugate of this compound designed to improve its therapeutic index.[4]

In Vitro Synergy Data (this compound + Acalabrutinib)
Cell Line TypeAssay TypeSynergy MetricFindingReference
Ibrutinib/Venetoclax-Sensitive and -Resistant MCL Cell LinesCell ProliferationCombination Index (CI)CI values ranging from 0.17 to 0.93, indicating synergistic activity.[4]
In Vivo Validation Data (AZD0466 + Acalabrutinib)
Animal ModelTreatment GroupsKey FindingsReference
Venetoclax-Resistant Mino-R Cell Xenograft Mouse ModelVehicle, Acalabrutinib alone, AZD0466 alone, Acalabrutinib + AZD0466The combination of AZD0466 and acalabrutinib significantly decreased tumor size compared to the vehicle and either single agent. The combination therapy also extended survival compared to single-agent treatment.[4]

Signaling Pathways and Experimental Workflows

The synergistic interactions of this compound with other targeted agents are rooted in the complex signaling pathways that govern apoptosis. The following diagrams illustrate the mechanism of action and a general workflow for assessing in vitro to in vivo synergy.

AZD4320_Mechanism_of_Action This compound Mechanism of Action cluster_Apoptosis_Regulation Mitochondrial Apoptosis Pathway cluster_Drug_Action Drug Intervention Pro-Apoptotic Pro-Apoptotic Apoptosis Apoptosis Pro-Apoptotic->Apoptosis Induces Anti-Apoptotic Anti-Apoptotic Anti-Apoptotic->Apoptosis Inhibits BCL2 BCL-2 BCLxL BCL-xL MCL1 MCL-1 This compound This compound This compound->BCL2 Inhibits This compound->BCLxL Inhibits AZD5991 AZD5991 AZD5991->MCL1 Inhibits Acalabrutinib Acalabrutinib BTK BTK Acalabrutinib->BTK Inhibits BTK->Anti-Apoptotic Activates

Fig. 1: this compound Signaling Pathway Intervention.

In_Vitro_to_In_Vivo_Workflow Workflow for In Vivo Validation of In Vitro Synergy cluster_In_Vitro In Vitro / Ex Vivo Synergy Assessment cluster_In_Vivo In Vivo Validation CellLines Cancer Cell Lines (e.g., MCL, BCP-ALL) DoseMatrix Dose-Response Matrix (this compound + Combination Agent) CellLines->DoseMatrix PDX_exvivo Patient-Derived Xenograft (PDX) Cells (ex vivo) PDX_exvivo->DoseMatrix SynergyCalc Calculate Synergy (e.g., Combination Index, Bliss Score) DoseMatrix->SynergyCalc AnimalModel Establish Xenograft Mouse Model SynergyCalc->AnimalModel Promising Synergy Leads to In Vivo Testing TreatmentGroups Treatment Groups: - Vehicle - this compound/AZD0466 alone - Combo Agent alone - Combination AnimalModel->TreatmentGroups EfficacyEndpoints Measure Efficacy: - Tumor Volume - Survival TreatmentGroups->EfficacyEndpoints DataAnalysis Statistical Analysis EfficacyEndpoints->DataAnalysis

Fig. 2: Experimental Workflow for Synergy Validation.

Experimental Protocols

In Vitro Cell Proliferation and Synergy Analysis
  • Cell Lines: Ibrutinib/venetoclax-sensitive and -resistant MCL cell lines were used.[4]

  • Method: Cell viability was assessed after 72 hours of treatment with this compound and/or acalabrutinib using the CellTiter-Glo Luminescent Cell Viability Assay.[4]

  • Synergy Calculation: The Combination Index (CI) was calculated to determine synergy, with CI values between 0.17 and 0.93 indicating a synergistic effect.[4]

In Vivo Xenograft Studies
  • Animal Model: A xenograft mouse model was established using venetoclax-resistant Mino-R MCL cells.[4]

  • Drug Formulation: Due to its physicochemical properties, this compound was formulated as the drug-dendrimer conjugate AZD0466 for in vivo experiments. AZD0466 was administered intravenously (weekly), while acalabrutinib was given orally (twice daily).[4]

  • Treatment Regimen: Mice were randomized into four groups: vehicle, AZD0466 alone (34 mg/kg, weekly, IV), acalabrutinib alone (20 mg/kg, BID, oral), and the combination of AZD0466 and acalabrutinib.[4]

  • Efficacy Assessment: Tumor growth was monitored, and survival was recorded. The combination treatment was evaluated for its ability to reduce tumor size and prolong survival compared to single-agent and vehicle controls.[4]

Co-Immunoprecipitation for Mechanistic Analysis
  • Objective: To determine the effect of this compound and AZD5991 on the binding of the pro-apoptotic protein BIM to anti-apoptotic proteins BCL-2, BCL-xL, and MCL-1.[2]

  • Procedure: BCP-ALL cell lines (RCH-ACV and NALM-6) were treated with this compound and/or AZD5991 for 4 hours. Cell lysates were then subjected to immunoprecipitation using antibodies against BCL-2, BCL-xL, and MCL-1. The immunoprecipitated protein complexes were analyzed by Western blotting using an antibody against BIM.[2]

Conclusion

The available preclinical data strongly support the synergistic potential of this compound in combination with other targeted agents in hematological malignancies. The in vitro and in vivo studies with the BTK inhibitor acalabrutinib in MCL provide a clear example of successful translation of synergistic findings from the laboratory to a preclinical model. Furthermore, the compelling in vitro and ex vivo synergy observed with the MCL-1 inhibitor AZD5991 in BCP-ALL highlights a promising combination that warrants further in vivo investigation. These findings underscore the therapeutic potential of rationally designed combination strategies involving this compound to enhance efficacy and address drug resistance. Further research, including in vivo validation of other synergistic combinations and elucidation of the long-term safety and efficacy of these regimens, will be crucial for their potential clinical translation.

References

Safety Operating Guide

Safe Disposal of AZD4320: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, all disposal procedures for AZD4320 must comply with local, state, and federal environmental regulations. Researchers and laboratory personnel are advised to consult their institution's Environmental Health and Safety (EHS) department for specific guidance tailored to their location and facilities.

This compound, a dual inhibitor of Bcl-2 and Bcl-xL, requires careful handling and disposal due to its potent biological activity. While specific decomposition or neutralization protocols are not publicly detailed, the primary directive from safety data sheets (SDS) is to manage its disposal in accordance with all applicable environmental laws[1]. This underscores the importance of treating this compound as a hazardous chemical waste.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Properly label all waste containers with "Hazardous Waste" and the full chemical name, "this compound."

    • Segregate waste containing this compound from other laboratory waste streams to prevent unintentional reactions. This includes separating solid waste from liquid waste.

  • Solid Waste Disposal:

    • Unused or Expired Compound: The pure, solid form of this compound should be disposed of in its original container if possible, or in a clearly labeled, sealed, and appropriate hazardous waste container.

    • Contaminated Materials: Personal protective equipment (PPE) such as gloves and lab coats, as well as consumables like pipette tips and vials that have come into contact with this compound, should be collected in a designated, sealed hazardous waste bag or container.

  • Liquid Waste Disposal:

    • Solutions: All solutions containing this compound must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Solvents: The choice of waste container should be compatible with the solvent used to dissolve the this compound.

    • Empty Containers: Do not reuse empty containers that have held this compound[1]. They should be managed as hazardous waste.

  • Storage Pending Disposal:

    • Store all hazardous waste containers holding this compound in a designated, secure, and well-ventilated area, away from incompatible materials.

    • Ensure containers are tightly sealed to prevent leaks or spills.

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with accurate information about the waste contents.

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound and its associated waste.

  • Spill Management: In the event of a spill, follow your laboratory's established spill response protocol for potent compounds.

Below is a logical workflow for the disposal process.

This compound Disposal Workflow

References

Essential Safety and Logistical Information for Handling AZD4320

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of AZD4320, a potent dual inhibitor of Bcl-2 and Bcl-xL. Adherence to these procedures is paramount to ensure personnel safety, maintain experimental integrity, and comply with regulatory standards. This guide is intended to be a primary resource for laboratory personnel, offering clear, step-by-step instructions for the safe management of this compound.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against exposure to potent pharmaceutical compounds like this compound. A risk assessment should always be conducted prior to handling, but the following table outlines the minimum recommended PPE.

Activity Recommended PPE Rationale
Weighing and Dispensing (Solid Form) - Full-face powered air-purifying respirator (PAPR) or a properly fitted N95/FFP3 respirator with a face shield- Disposable, solid-front laboratory coat with tight-fitting cuffs- Double-gloving with chemotherapy-rated nitrile gloves- Disposable sleevesHigh risk of aerosolization and inhalation of potent powder. Full respiratory and eye protection is critical. Double-gloving provides an additional barrier against contamination.[1]
Solution Preparation and Handling - Chemical fume hood or other certified ventilated enclosure- Laboratory coat- Chemical splash goggles or safety glasses with side shields- Single pair of chemical-resistant nitrile glovesReduces the risk of aerosolization compared to handling powders, but the potential for splashes and spills remains.[1]
General Laboratory Operations - Laboratory coat- Safety glasses- Nitrile glovesStandard laboratory practice to protect against incidental contact.[2]

Experimental Protocols: Safe Handling of this compound

A systematic approach is essential for safely handling this compound from receipt to disposal. The following protocol outlines the key steps.

Compound Receipt and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • This compound is a solid.[3] For long-term storage, keep the compound at -20°C.[4]

  • Stock solutions can be prepared in DMSO. For in vivo studies, a common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]

  • Store stock solutions at -80°C for up to two years or -20°C for up to one year.[4] Aliquot solutions to avoid repeated freeze-thaw cycles.[4]

Weighing and Reconstitution
  • All weighing and reconstitution of solid this compound must be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to prevent inhalation of airborne particles.[1]

  • Use dedicated, clean spatulas and weighing paper.

  • Slowly add the solvent to the solid to minimize aerosolization.

  • Ensure the compound is fully dissolved before use in experiments.

In Vitro and In Vivo Dosing
  • All procedures involving the handling of this compound solutions should be performed in a chemical fume hood or other ventilated enclosure.[1]

  • Wear appropriate PPE as outlined in the table above.

  • For in vivo studies, use appropriate animal handling techniques to minimize exposure to both personnel and the animal.

Spill Management
  • In the event of a spill, evacuate the immediate area and alert others.

  • For small spills, trained personnel wearing appropriate PPE (including respiratory protection) should cover the spill with an absorbent material.

  • Carefully collect the absorbent material and any contaminated debris into a sealed, labeled hazardous waste container.

  • Clean the spill area with an appropriate decontaminating solution.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, lab coats, sleeves, pipette tips, and weighing paper, must be considered contaminated.[1] These items should be collected in a dedicated, clearly labeled hazardous waste container.[1]

  • Liquid Waste: Unused solutions of this compound and any contaminated solvents should be collected in a sealed, labeled container for hazardous liquid waste.[1] Do not mix with other waste streams unless compatibility has been confirmed.[1]

  • Container Disposal: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • All chemotherapeutic waste must be disposed of separately from regular municipal or biohazardous waste.[5]

Mandatory Visualizations

This compound Handling Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

AZD4320_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE RiskAssessment->PPE FumeHood Prepare Chemical Fume Hood PPE->FumeHood Weighing Weigh Solid This compound FumeHood->Weighing In Fume Hood Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Experiment Perform Experiment Dissolving->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate WasteSeg Segregate Hazardous Waste Decontaminate->WasteSeg Dispose Dispose of Waste Properly WasteSeg->Dispose

Caption: A flowchart outlining the key steps for the safe handling of this compound, from preparation to disposal.

This compound Signaling Pathway: Inhibition of Bcl-2 and Bcl-xL

This compound is a dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL.[6][7] By binding to these proteins, this compound prevents them from inhibiting the pro-apoptotic proteins Bak and Bax, thereby promoting apoptosis (programmed cell death).

Bcl2_Inhibition_Pathway cluster_pro_survival Pro-Survival cluster_pro_apoptotic Pro-Apoptotic Bcl2 Bcl-2 Bak Bak Bcl2->Bak Inhibits BclxL Bcl-xL Bax Bax BclxL->Bax Inhibits Apoptosis Apoptosis Bak->Apoptosis Promotes Bax->Apoptosis Promotes This compound This compound This compound->Bcl2 Inhibits This compound->BclxL Inhibits

Caption: The signaling pathway of this compound, which inhibits Bcl-2 and Bcl-xL, leading to the activation of Bak/Bax and subsequent apoptosis.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AZD4320
Reactant of Route 2
AZD4320

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.